C6HD4NO2
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,5,6-tetradeuteriopyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-6(9)5-1-3-7-4-2-5/h1-4H,(H,8,9)/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBYWOBDOCUKOW-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N=C(C(=C1C(=O)O)[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties and Metabolic Pathways of Deuterated Nitrobenzene (C₆D₅NO₂)
Audience: Researchers, scientists, and drug development professionals.
Core Physical and Chemical Properties
Nitrobenzene-d₅ is the deuterated form of nitrobenzene where all five hydrogen atoms on the benzene ring have been replaced by deuterium.[1] It is primarily utilized as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy and as an internal standard in various analytical methods.[1][2]
Quantitative Data Summary
The physical and chemical properties of Nitrobenzene-d₅ are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆D₅NO₂ | [3] |
| Molecular Weight | 128.14 g/mol | [3][4][5][6] |
| Appearance | Clear, colorless to pale yellow liquid | [5][7] |
| Odor | Bitter almond-like | [8] |
| Density | 1.253 g/mL at 25 °C | [3] |
| Melting Point | 6 °C | [3] |
| Boiling Point | 88 °C at 12 mmHg | [3][7] |
| Refractive Index | n20/D 1.5498 | [3] |
| Flash Point | 88 °C (190.4 °F) | [3] |
| Isotopic Purity | 99.5 atom % D | [3] |
| Solubility | Sparingly soluble in water; miscible with most organic solvents like diethyl ether, benzene, and alcohol. | [8][9] |
| Octanol/Water Partition Coefficient (logPoct/wat) | 1.595 | [6] |
Experimental Protocols
Synthesis of Nitrobenzene (General Procedure)
This protocol describes the laboratory preparation of nitrobenzene. The synthesis of its deuterated analog would involve the use of deuterated benzene as a starting material.
Materials:
-
Benzene (or deuterated benzene)
-
Concentrated nitric acid
-
Concentrated sulfuric acid
-
Dilute sodium carbonate (Na₂CO₃) solution
-
Anhydrous calcium chloride (CaCl₂)
-
Round-bottomed flask
-
Reflux condenser
-
Separating funnel
-
Distillation apparatus
Procedure:
-
In a round-bottomed flask, carefully add 35 mL of concentrated nitric acid.[10]
-
Slowly add 40 mL of concentrated sulfuric acid to the nitric acid, keeping the mixture cool by immersing the flask in cold water.[10] This mixture is known as the nitrating mixture.
-
Gradually add 29-30 mL of benzene to the nitrating mixture in small portions, ensuring the temperature does not exceed 50-60°C.[10][11] The flask should be shaken after each addition.
-
Attach a reflux condenser to the flask and heat the mixture in a water bath at 60°C for approximately 45-60 minutes.[10][11]
-
After the reaction is complete, cool the flask and pour the contents into a beaker containing cold water. The nitrobenzene will separate as a dense oily layer.
-
Transfer the mixture to a separating funnel and discard the upper aqueous layer.
-
Wash the nitrobenzene layer with water, followed by a dilute solution of sodium carbonate to remove any acidic impurities, and then wash with water again.[9]
-
Dry the nitrobenzene using anhydrous calcium chloride.[9]
-
Purify the final product by distillation, collecting the fraction that boils at approximately 211°C (for non-deuterated nitrobenzene).[9]
NMR Sample Preparation using a Deuterated Solvent
Deuterated solvents are essential in ¹H NMR spectroscopy to avoid large solvent signals that would obscure the analyte's signals.[1] Modern NMR spectrometers also use the deuterium signal for field-frequency locking to ensure spectral stability.[1]
Materials:
-
Analyte (solid or liquid)
-
Deuterated solvent (e.g., Nitrobenzene-d₅)
-
NMR tube
-
Pipette
-
Vortex mixer (optional)
Procedure for a Solid Sample:
-
Weigh 5-25 mg of the solid sample for a typical ¹H NMR spectrum.[12]
-
Dissolve the sample in a small vial with approximately 0.6-0.7 mL of the deuterated solvent.[12]
-
Transfer the solution to an NMR tube using a pipette.
-
Cap the NMR tube securely and mix the contents thoroughly.
Procedure for a Liquid Sample:
-
Add 1-2 drops of the liquid analyte directly into the NMR tube.
-
Add approximately 0.6-0.7 mL of the deuterated solvent.[1]
-
Cap the tube and invert it several times to ensure the solution is homogeneous.[1]
Biological Activity and Metabolism
Nitrobenzene is readily absorbed into the body through inhalation, oral, and dermal routes.[2] Its toxicity is primarily attributed to its metabolites.[2] The metabolism of nitrobenzene can proceed through two main pathways: reductive and oxidative.[2][13]
The reductive pathways are considered to produce the ultimate toxicants.[2] This process occurs in the gastrointestinal tract by nitroreductase enzymes from gut microflora and also in hepatic microsomes.[2] The key toxic effect is methemoglobinemia, caused by the redox cycling of metabolites like nitrosobenzene and phenylhydroxylamine, which converts hemoglobin to methemoglobin.[2]
Reductive Metabolic Pathway
The reductive pathway involves the reduction of the nitro group to an amino group, forming aniline. This process goes through the intermediates nitrosobenzene and phenylhydroxylamine.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Oxidative Pathway for the Biodegradation of Nitrobenzene by Comamonas sp. Strain JS765 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitrobenzene-d5 | C6H5NO2 | CID 123210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Nitrobenzene-D5 (CAS 4165-60-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. NITROBENZENE-D5 | 4165-60-0 [chemicalbook.com]
- 8. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Nitrobenzene : Laboratory preparation, Properties and Uses. [chemicalnote.com]
- 10. Preparation of nitrobenzene [rod.beavon.org.uk]
- 11. youtube.com [youtube.com]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. gov.uk [gov.uk]
An In-Depth Technical Guide to the Synthesis of 4-Nitrophenol-2,3,5,6-d4
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis of 4-Nitrophenol-2,3,5,6-d4, a deuterated analog of 4-nitrophenol. This isotopically labeled compound is a valuable tool in various scientific disciplines, including environmental analysis, enzyme kinetics, and materials science, where it serves as an internal standard for quantification and as a probe for mechanistic studies.[1] The synthesis is a two-step process involving the deuteration of phenol followed by the nitration of the resulting deuterated intermediate.
Core Synthesis Pathway
The synthesis of 4-Nitrophenol-2,3,5,6-d4 proceeds through two principal stages:
-
Deuteration of Phenol: The initial step involves the exchange of hydrogen atoms on the aromatic ring of phenol with deuterium atoms. This is typically achieved by treating phenol with a deuterium source, such as deuterium oxide (D₂O), in the presence of a catalyst.[1]
-
Nitration of Phenol-d5: The deuterated phenol (Phenol-2,3,4,5,6-d5) is then nitrated to introduce a nitro group (-NO₂) at the para position of the benzene ring. This electrophilic aromatic substitution is generally carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.[1]
Experimental Protocols
The following sections detail the methodologies for the key experiments in the synthesis of 4-Nitrophenol-2,3,5,6-d4.
Step 1: Deuteration of Phenol
A common method for the deuteration of phenols involves acid-catalyzed hydrogen-deuterium exchange. One effective approach utilizes a polymer-supported acid catalyst.
Materials:
-
Phenol
-
Deuterium Oxide (D₂O)
-
Amberlyst 15 (or a similar strong acid ion-exchange resin)
Procedure:
Step 2: Nitration of Phenol-2,3,4,5,6-d5
The nitration of the deuterated phenol intermediate is a critical step that requires careful control of reaction conditions to favor the formation of the desired 4-nitro isomer. The following protocol is an adaptation of a standard procedure for the nitration of phenol.
Materials:
-
Phenol-2,3,4,5,6-d5
-
Potassium Nitrate (KNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Deionized Water
Procedure:
-
In a three-neck flask equipped with a magnetic stirrer, thermometer, and an addition funnel, dissolve potassium nitrate in concentrated sulfuric acid, maintaining the temperature below 10°C with an ice bath.
-
Dissolve the Phenol-2,3,4,5,6-d5 in a minimal amount of a suitable solvent (if necessary) and place it in the addition funnel.
-
Slowly add the deuterated phenol solution to the stirred nitrating mixture, ensuring the reaction temperature is maintained between 0-5°C.
-
After the addition is complete, allow the reaction to stir at this temperature for an additional period.
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.
-
The crude 4-Nitrophenol-2,3,5,6-d4 is then collected by filtration, washed with cold water, and can be further purified by recrystallization or chromatography.
Data Presentation
The following table summarizes the key quantitative data for the starting materials and the final product. Please note that the yield and isotopic purity are target values, as specific experimental data from a single comprehensive source was not available in the search results. Commercial suppliers of 4-Nitrophenol-2,3,5,6-d4 typically report an isotopic purity of 98 atom % D.[2]
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Isotopic Purity (atom % D) |
| Phenol | C₆H₆O | 94.11 | - |
| Deuterium Oxide | D₂O | 20.03 | ≥ 99.9 |
| Phenol-2,3,4,5,6-d5 | C₆HD₅O | 99.14 | > 98 |
| 4-Nitrophenol-2,3,5,6-d4 | C₆HD₄NO₃ | 143.13 | ≥ 98 |
Mandatory Visualization
The following diagrams illustrate the key logical relationships and workflows in the synthesis of 4-Nitrophenol-2,3,5,6-d4.
Caption: Overall synthetic pathway for 4-Nitrophenol-2,3,5,6-d4.
Caption: Detailed experimental workflow for the synthesis.
References
Determining the Isotopic Purity of C6D5NO2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for determining the isotopic purity of deuterated nitrobenzene (C6D5NO2). Ensuring high isotopic enrichment is critical for applications in metabolic studies, as internal standards in quantitative mass spectrometry, and in the development of deuterated drugs. This document outlines the core analytical techniques, provides detailed experimental protocols, and presents data in a clear, comparative format.
Introduction to Isotopic Purity Analysis
Isotopic purity, or isotopic enrichment, refers to the percentage of a specific isotope at a particular atomic position in a molecule. For deuterated compounds like C6D5NO2, it is crucial to quantify the extent to which hydrogen atoms have been replaced by deuterium. This guide focuses on the two primary analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS), often coupled with a chromatographic separation method like Gas Chromatography (GC).
Analytical Techniques and Methodologies
A multi-pronged analytical approach is often employed to accurately determine the isotopic purity and confirm the structural integrity of deuterated compounds.[1] This typically involves a combination of NMR and MS techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides information about the chemical environment and quantity of specific nuclei. For deuterated compounds, both proton (¹H) and deuterium (²H) NMR are invaluable.
¹H NMR: This technique is used to quantify the amount of residual, non-deuterated sites in the molecule. By comparing the integral of the residual proton signals to that of a known internal standard, the degree of deuteration can be calculated.[2]
²H NMR: As a complementary technique, ²H NMR directly detects the deuterium nuclei, offering a direct measure of deuterium incorporation.[3] This method is particularly useful for highly deuterated compounds where residual proton signals are very weak.[3]
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the C6D5NO2 sample.
-
Select a suitable non-deuterated solvent (e.g., Chloroform, Acetonitrile) to avoid solvent signals in the ²H NMR spectrum. For ¹H NMR, a deuterated solvent (e.g., CDCl3) containing a known internal standard (e.g., 1,3,5-trichlorobenzene) is used.
-
Dissolve the sample in the chosen solvent in a clean, dry NMR tube to a final volume of approximately 0.6 mL.
Instrumentation and Parameters:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Nuclei: ¹H and ²H.
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Parameters:
-
Relaxation Delay (d1): 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation for quantitative analysis.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 for ¹H, 64-256 for ²H).
-
Data Processing and Analysis:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Perform phase and baseline correction.
-
Integrate the signals corresponding to the aromatic region for both the sample and the internal standard (for ¹H NMR).
-
Calculate the isotopic purity using the following formula for ¹H NMR:
-
Isotopic Purity (%) = [1 - (Integral of residual ¹H / (Integral of internal standard / Moles of internal standard protons))] x 100
-
For ²H NMR, the relative integrals of the deuterium signals can confirm the deuterium distribution.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. For isotopic purity determination, high-resolution mass spectrometry (HRMS) is particularly effective as it can resolve the small mass differences between isotopologues (molecules that differ only in their isotopic composition).[1][4] Electrospray ionization (ESI) is a common ionization technique for this purpose.[4][5]
Sample Preparation:
-
Prepare a dilute solution of the C6D5NO2 sample (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Mass Analyzer Mode: Full scan mode to acquire the full isotopic distribution.
-
Resolution: Set to a high value (e.g., >10,000) to resolve the different isotopologues.
Data Processing and Analysis:
-
Acquire the mass spectrum of the sample.
-
Identify the molecular ion peak and its corresponding isotopologues (M, M+1, M+2, etc.).
-
Extract the ion chromatograms for each isotopologue.
-
Integrate the peak areas for each isotopologue.
-
Calculate the relative abundance of each isotopologue.
-
The isotopic purity is typically reported as the percentage of the fully deuterated species relative to all other isotopologues.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It can be used to assess both the chemical and isotopic purity of deuterated nitrobenzene.
Sample Preparation:
-
Prepare a solution of the C6D5NO2 sample in a volatile solvent like dichloromethane or ethyl acetate.
Instrumentation and Parameters:
-
Gas Chromatograph:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Inlet: Split/splitless injector.
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: A temperature gradient to ensure good separation of any potential impurities (e.g., start at 50°C, ramp to 250°C).
-
-
Mass Spectrometer:
-
Ionization: Electron Ionization (EI).
-
Analyzer: Quadrupole or TOF.
-
Mode: Full scan to observe the mass spectra of eluting peaks.
-
Data Processing and Analysis:
-
The gas chromatogram will indicate the chemical purity by showing the presence of any other compounds.
-
The mass spectrum of the main peak corresponding to C6D5NO2 will show the molecular ion and its fragmentation pattern.
-
The isotopic distribution of the molecular ion cluster can be analyzed to determine the isotopic purity, similar to the HRMS method.
Data Presentation
Quantitative data from the analysis of a hypothetical batch of C6D5NO2 is summarized in the tables below for easy comparison.
Table 1: Isotopic Purity of C6D5NO2 Determined by ¹H NMR
| Parameter | Value |
| Internal Standard | 1,3,5-Trichlorobenzene |
| Integral of Internal Standard | 1.00 |
| Integral of Residual Aromatic ¹H | 0.05 |
| Calculated Isotopic Purity | 99.5% |
Table 2: Isotopic Distribution of C6D5NO2 Determined by HRMS
| Isotopologue | Theoretical m/z | Measured m/z | Relative Abundance (%) |
| C6H5NO2 (d0) | 123.0320 | 123.0321 | 0.1 |
| C6HD4NO2 (d4) | 127.0571 | 127.0572 | 0.4 |
| C6D5NO2 (d5) | 128.0634 | 128.0635 | 99.5 |
Table 3: Chemical and Isotopic Purity of C6D5NO2 Determined by GC-MS
| Parameter | Result |
| Chemical Purity (GC Area %) | >99.8% |
| Isotopic Purity (from MS) | 99.5% |
Visualization of Workflows
The following diagrams illustrate the logical flow of the experimental and data analysis processes.
Caption: Overall experimental workflow for determining the isotopic purity of C6D5NO2.
Caption: Logical flow of data analysis for NMR and MS techniques.
Conclusion
The determination of isotopic purity for C6D5NO2 is a critical quality control step that relies on the synergistic use of powerful analytical techniques. A combination of ¹H and ²H NMR spectroscopy provides detailed information on the degree and sites of deuteration, while high-resolution mass spectrometry offers a sensitive and accurate measure of the isotopic distribution. GC-MS serves as an excellent tool for assessing both chemical and isotopic purity. By following the detailed protocols and data analysis workflows outlined in this guide, researchers, scientists, and drug development professionals can confidently and accurately characterize their deuterated compounds.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Kinetic Isotope Effect of Deuterated 4-Nitrophenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kinetic isotope effect (KIE) with a specific focus on deuterated 4-nitrophenol. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to apply KIE studies in their work. This document details the theoretical underpinnings of KIE, explores the metabolic pathways of 4-nitrophenol, and provides detailed experimental protocols for the determination of KIE.
Introduction to the Kinetic Isotope Effect (KIE)
The kinetic isotope effect is a powerful tool in the study of reaction mechanisms, providing insight into the rate-determining steps of a chemical transformation.[1][2][3] It is defined as the ratio of the rate constant of a reaction with a lighter isotope (kL) to that of the same reaction with a heavier isotope (kH) at the same atomic position. For deuterium, the KIE is expressed as kH/kD.[4]
The origin of the primary KIE lies in the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. A C-D bond is stronger and has a lower zero-point energy than a C-H bond, thus requiring more energy to be broken.[3] Consequently, if a C-H bond is cleaved in the rate-determining step of a reaction, substituting hydrogen with deuterium will lead to a decrease in the reaction rate, resulting in a "normal" KIE (kH/kD > 1).[1][2] The magnitude of the primary deuterium KIE is typically in the range of 2 to 8.[5]
Conversely, a secondary kinetic isotope effect (SKIE) is observed when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step.[4] SKIEs are generally smaller than primary KIEs, with typical values for kH/kD ranging from 0.8 to 1.5.[4] They arise from changes in the vibrational frequencies of bonds to the isotopic atom between the ground state and the transition state.
In the context of drug development, understanding the KIE of a deuterated compound like 4-nitrophenol is crucial. Deuteration can strategically be used to slow down metabolic processes, particularly those mediated by enzymes like cytochrome P450, thereby improving a drug's pharmacokinetic profile and reducing potential toxicity.[6][7]
Metabolic Pathways of 4-Nitrophenol
4-Nitrophenol is a common environmental pollutant and a metabolite of various industrial chemicals and pesticides. Its biodegradation has been extensively studied in a variety of microorganisms, primarily bacteria. The initial steps in the degradation of 4-nitrophenol typically involve monooxygenase enzymes that hydroxylate the aromatic ring. Two major pathways have been elucidated: the hydroquinone pathway and the 4-nitrocatechol pathway.
Biodegradation by Pseudomonas Species (Hydroquinone Pathway)
In many Gram-negative bacteria, such as Pseudomonas putida, 4-nitrophenol is degraded via the hydroquinone pathway.[8] The initial step is the monooxygenase-catalyzed removal of the nitro group to form hydroquinone. This intermediate is then subject to ring cleavage by a dioxygenase.[9]
Caption: Hydroquinone pathway of 4-nitrophenol degradation.
Biodegradation by Rhodococcus Species (4-Nitrocatechol Pathway)
Gram-positive bacteria, such as Rhodococcus opacus, typically degrade 4-nitrophenol through the 4-nitrocatechol pathway.[10][11] The first step involves the hydroxylation of 4-nitrophenol to 4-nitrocatechol, which is then converted to 1,2,4-benzenetriol.[12][13] This is followed by ring cleavage of the benzenetriol.
Caption: 4-Nitrocatechol pathway of 4-nitrophenol degradation.
Quantitative Data on the Kinetic Isotope Effect of Deuterated 4-Nitrophenol
However, based on the known reaction mechanisms, we can anticipate the nature of the KIE. In reactions where a C-H bond on the aromatic ring of 4-nitrophenol is broken in the rate-determining step, such as in some enzymatic hydroxylations, a primary KIE would be expected. In contrast, for reactions like the reduction of the nitro group, where the C-H bonds of the ring are not directly involved, a secondary KIE would be more likely. The following table provides a hypothetical framework for presenting such data once it becomes available through experimentation.
| Reaction Type | Catalyst/Enzyme | kH (s⁻¹) | kD (s⁻¹) | kH/kD | Type of KIE | Reference |
| Oxidation | Monooxygenase | Data not available | Data not available | Data not available | Primary (expected) | |
| Reduction | NaBH₄ / Metal Catalyst | Data not available | Data not available | Data not available | Secondary (expected) | |
| Enzymatic Degradation | Pseudomonas sp. | Data not available | Data not available | Data not available | Primary/Secondary | |
| Enzymatic Degradation | Rhodococcus sp. | Data not available | Data not available | Data not available | Primary/Secondary |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the kinetic isotope effect of deuterated 4-nitrophenol.
Synthesis of Deuterated 4-Nitrophenol
Deuterated 4-nitrophenol (4-nitrophenol-d4) can be synthesized via acid-catalyzed hydrogen-deuterium exchange. A general procedure involves refluxing 4-nitrophenol in a mixture of deuterated sulfuric acid (D₂SO₄) and deuterium oxide (D₂O). The extent of deuteration can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
General Experimental Workflow for KIE Determination
The determination of the KIE involves parallel kinetic experiments with the non-deuterated (light) and deuterated (heavy) substrates under identical conditions.
References
- 1. jmest.org [jmest.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 5. epfl.ch [epfl.ch]
- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioremediation of p-Nitrophenol by Pseudomonas putida 1274 strain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biodegradation of p-nitrophenol via 1,2,4-benzenetriol by an Arthrobacter sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Novel p-Nitrophenol Degradation Gene Cluster from a Gram-Positive Bacterium, Rhodococcus opacus SAO101 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of 4-Nitrophenol Oxidation in Rhodococcus sp. Strain PN1: Characterization of the Two-Component 4-Nitrophenol Hydroxylase and Regulation of Its Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
A Technical Guide to C6HD4NO2 (4-Nitrophenol-d4) for Researchers and Drug Development Professionals
An in-depth overview of 4-Nitrophenol-d4, including supplier specifications, purity analysis, and common applications in scientific research.
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the deuterated compound C6HD4NO2, commonly known as 4-Nitrophenol-d4 or 4-Nitrophenol-2,3,5,6-d4. This isotopically labeled compound is a valuable tool in various scientific disciplines, particularly in analytical and metabolic studies.
Chemical Identity and Properties
4-Nitrophenol-d4 is a deuterated analog of 4-nitrophenol, where four hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of 4-nitrophenol and related compounds.
| Property | Value |
| Chemical Formula | This compound |
| IUPAC Name | 2,3,5,6-tetradeuterio-4-nitrophenol |
| CAS Number | 93951-79-2[1][2][3][4] |
| Molecular Weight | Approximately 143.13 g/mol [1][2][4] |
| Appearance | Typically a solid[2] |
Supplier and Purity Specifications
Several chemical suppliers offer 4-Nitrophenol-d4, with purities suitable for demanding research applications. The following table summarizes the specifications from prominent suppliers.
| Supplier | Product Name | Chemical Purity | Isotopic Purity (atom % D) | Analytical Method |
| Sigma-Aldrich | 4-Nitrophenol-2,3,5,6-d4 | 98% (CP)[2] | 98 atom % D[2] | Not specified |
| LGC Standards | 4-Nitrophenol-d4 | >95% (HPLC)[3] | Not specified | HPLC[3] |
| Cambridge Isotope Laboratories, Inc. | 4-Nitrophenol-ring-d₄ | 98%[1] | 98%[1] | Not specified |
| Thermo Scientific | 4-Nitrophenol | ≥98.5% (GC) (for non-deuterated)[5] | Not applicable | GC[5] |
Note: Purity specifications for the deuterated compound may vary. It is recommended to consult the supplier's Certificate of Analysis for lot-specific data.
Applications in Research and Drug Development
The primary application of 4-Nitrophenol-d4 is as an internal standard in analytical methods, particularly those involving mass spectrometry. Its use helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification of the non-deuterated analog.
Key applications include:
-
Environmental Analysis: Used as an internal standard for the quantification of 4-nitrophenol, a common environmental pollutant, in various matrices such as water and soil.
-
Metabolic Studies: In drug development and toxicology, it can be used to trace the metabolic fate of 4-nitrophenol or related compounds in biological systems.
-
Enzyme Kinetics: Serves as a substrate or standard in studies of enzyme kinetics and reaction mechanisms.
-
Pharmaceutical Analysis: Employed in quality control and analytical method development for pharmaceutical products.
Experimental Protocols: Purity Determination by High-Performance Liquid Chromatography (HPLC)
The following is a representative protocol for determining the chemical purity of 4-Nitrophenol-d4 using reverse-phase HPLC with UV detection. This method is adapted from established procedures for the analysis of 4-nitrophenol.
Objective: To determine the chemical purity of a 4-Nitrophenol-d4 sample by quantifying the main peak area relative to the total peak area of all components.
Materials and Reagents:
-
4-Nitrophenol-d4 sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid or Formic acid (for MS-compatible methods)[6]
-
HPLC system with a C18 reverse-phase column and UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v). Acidify the mobile phase with a small amount of phosphoric acid or formic acid (e.g., 0.1%) to improve peak shape.[6]
-
Standard Solution Preparation: Accurately weigh a known amount of the 4-Nitrophenol-d4 reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh the 4-Nitrophenol-d4 sample to be tested and dissolve it in the mobile phase to a concentration similar to the working standards.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile/Water (acidified)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 290 nm
-
Column Temperature: Ambient
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
-
Data Analysis:
-
Identify and integrate the peak corresponding to 4-Nitrophenol-d4 in the chromatogram of the sample solution.
-
Calculate the purity of the sample by dividing the peak area of 4-Nitrophenol-d4 by the total area of all peaks in the chromatogram and multiplying by 100.
-
Caption: Workflow for HPLC-based purity analysis of 4-Nitrophenol-d4.
Signaling Pathways and Logical Relationships
While 4-Nitrophenol-d4 itself is not directly involved in signaling pathways, its non-deuterated counterpart, 4-nitrophenol, is a known metabolite of certain pesticides and industrial chemicals. The metabolism of these parent compounds can be represented as a logical relationship. For instance, the biotransformation of the pesticide parathion leads to the formation of 4-nitrophenol.
Caption: Generalized metabolic pathway leading to the formation and excretion of 4-nitrophenol.
References
- 1. 4-Nitrophenol-ring-dâ (D, 98%)- Cambridge Isotope Laboratories, DLM-296-0.1 [isotope.com]
- 2. 4-Nitrophenol D4 | CAS 93951-79-2 | LGC Standards [lgcstandards.com]
- 3. 4-Nitrophenol-d4 | CAS 93951-79-2 | LGC Standards [lgcstandards.com]
- 4. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. Separation of 4-Nitrophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comprehensive Technical Guide to Deuterium Labeling in Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles, key methodologies, and critical applications of deuterium labeling in aromatic compounds. The strategic replacement of hydrogen with its stable isotope, deuterium, offers a powerful tool in modern chemistry, particularly within pharmaceutical research and development. This guide details the synthetic strategies to achieve this transformation, presents quantitative data for comparison, and outlines the experimental protocols for key methods.
Core Principle: The Kinetic Isotope Effect (KIE)
The fundamental utility of deuterium labeling lies in the Kinetic Isotope Effect (KIE). A carbon-deuterium (C-D) bond is stronger and possesses a lower vibrational frequency than a corresponding carbon-hydrogen (C-H) bond, leading to a higher activation energy for C-D bond cleavage.[1][2] Consequently, if the cleavage of a C-H bond is the rate-determining step in a molecule's metabolic pathway, replacing that hydrogen with deuterium can significantly slow down the rate of metabolism.[2][3] This modification can lead to an improved pharmacokinetic profile, including a longer drug half-life and increased exposure, and can also mitigate the formation of toxic metabolites.[3][4][5]
Key Methodologies for Deuterium Labeling of Aromatic Compounds
The incorporation of deuterium into aromatic rings can be achieved through a variety of synthetic methods. The choice of method depends on factors such as the desired regioselectivity, the functional group tolerance of the substrate, and the availability of deuterated reagents.
1. Transition Metal-Catalyzed C-H Activation/Hydrogen Isotope Exchange (HIE)
Transition metal catalysis has emerged as a highly effective and versatile technology for deuterium incorporation via hydrogen isotope exchange (HIE). These methods often exhibit high functional group tolerance, making them suitable for late-stage labeling of complex molecules.[6][7]
-
Palladium-Catalyzed Non-Directed C-H Deuteration: This approach allows for the deuteration of arenes without the need for a directing group. Recent advancements have utilized D₂O as a convenient and readily available deuterium source in combination with highly active N,N-bidentate ligands.[6][7][8][9] This protocol demonstrates high degrees of deuterium incorporation across a range of pharmaceutically relevant scaffolds.[6][7][8]
-
Iridium-Catalyzed Ortho-Directed HIE: Iridium catalysts, particularly those with N-heterocyclic carbene (NHC) ligands, are widely used for ortho-directed C-H activation.[1][10] This method allows for the selective labeling of positions ortho to a directing group on the aromatic ring.
-
Ruthenium-Catalyzed C-H Activation: Ruthenium catalysts offer a cost-effective alternative to iridium for C-H activation and deuteration of aromatic carbonyl compounds.[11] These reactions can proceed with good functional group tolerance and utilize D₂O as the deuterium source.[11]
2. Electrophilic Aromatic Substitution (EAS)
A classic method for introducing deuterium onto an aromatic ring is through electrophilic aromatic substitution. This is typically achieved by treating the aromatic compound with a deuterated acid, such as D₂SO₄ or a mixture of BF₃ and D₂O.[12][13] This method is particularly effective for polycyclic aromatic hydrocarbons and other electron-rich aromatic systems.
3. Dehalogenative Deuteration
Aryl halides can be converted to their deuterated analogues through palladium-catalyzed dehalogenative deuteration.[2] In this method, the aryl halide is treated with a deuterium source, such as D₂O, in the presence of a palladium catalyst and a suitable ligand.[2]
Applications in Drug Development and Research
Deuterium-labeled aromatic compounds are invaluable tools throughout the drug discovery and development process.
-
Improving Pharmacokinetic Properties: As mentioned, the KIE can be harnessed to slow metabolic degradation, leading to improved drug efficacy and patient compliance.[2][4][5]
-
Metabolite Identification and Tracing: Deuterated compounds are instrumental in tracing the metabolic fate of drugs.[3][][15] By administering a mixture of the deuterated and non-deuterated drug, metabolites can be readily identified in mass spectrometry data by their characteristic doublet signals.[3]
-
Internal Standards for Quantitative Bioanalysis: Deuterium-labeled compounds are considered the gold standard for use as internal standards in liquid chromatography-mass spectrometry (LC-MS) assays.[1][10][16] They co-elute with the analyte and exhibit similar ionization efficiency, allowing for accurate quantification by correcting for variations in sample processing and instrument response.[16]
-
Elucidation of Reaction Mechanisms: The KIE can be used to probe the rate-determining steps of chemical reactions, providing valuable mechanistic insights.[2][10][17]
Quantitative Data Summary
The following tables summarize quantitative data on deuterium incorporation for various aromatic compounds using different labeling methodologies.
Table 1: Palladium-Catalyzed Non-Directed C-H Deuteration of Arenes
| Substrate | Catalyst System | Deuterium Source | Conditions | %D Incorporation | Reference |
| Butyrophenone | Pd(OAc)₂ / N-acyl sulfonamide ligand | D₂O | 40 °C, 72 h | High | [6] |
| Complex pharmaceuticals | Pd(OAc)₂ / N,N-bidentate ligand | D₂O | Varies | High | [7],[8] |
Table 2: Iridium-Catalyzed Ortho-Directed HIE of Aromatic Esters
| Substrate | Catalyst | Deuterium Source | Conditions | %D Incorporation | Reference |
| Methyl p-methoxybenzoate | [Ir(COD)(NHC)]PF₆ | D₂ gas | Room Temp | High | [10] |
| Ethyl p-toluate | [Ir(COD)(NHC)]PF₆ | D₂ gas | Room Temp | Moderate | [10] |
| iso-Propyl benzoate | Catalyst 1a | D₂ gas | Mild | Appreciable | [10] |
| Benzyl ester | Catalyst 1a | D₂ gas | Mild | Appreciable | [10] |
Table 3: Ruthenium-Catalyzed Deuteration of Aromatic Carbonyls
| Substrate | Catalyst System | Deuterium Source | Selectivity | %D Incorporation | Reference |
| Aromatic Aldehydes | Ru-catalyst / amine additive | D₂O | ortho- and α-positions | High | [11] |
| Aromatic Ketones | Ru-catalyst / amine additive | D₂O | ortho- and α-positions | High | [11] |
Table 4: H-D Exchange using Pd/C-Al-D₂O System
| Substrate | Catalyst System | Deuterium Source | Conditions | %D Incorporation | Reference |
| Phenylalanine | Pd/C-Al | D₂O | 135 °C | High (at benzylic position) | [18],[19] |
| Histidine | Pd/C-Al | D₂O | Varies | Almost quantitative (on aromatic ring) | [19] |
| 3,5-dihydroxybenzyl alcohol | Pd/C-Al | D₂O | Varies | Excellent (on aromatic ring) | [18] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Non-Directed C-H Deuteration of an Arene
This protocol is a general representation based on the literature.[6][7]
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon), combine the aromatic substrate (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and the N,N-bidentate ligand (10 mol%).
-
Reagent Addition: Add the deuterium source, typically deuterium oxide (D₂O, 20-50 equivalents), and a suitable solvent if required.
-
Reaction: Seal the tube and heat the mixture to the specified temperature (e.g., 40-100 °C) with vigorous stirring for the designated time (e.g., 24-72 hours).
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the deuterated aromatic compound.
-
Analysis: Determine the percentage of deuterium incorporation using ¹H NMR, ²H NMR, and/or mass spectrometry.[20]
Protocol 2: Iridium-Catalyzed Ortho-Directed HIE of an Aromatic Ester
This protocol is a generalized procedure based on published methods.[10]
-
Catalyst Preparation: Prepare the active iridium catalyst in situ or use a pre-formed catalyst complex such as [(COD)Ir(PCy₃)(py)]PF₆ or an iridium(I) N-heterocyclic carbene (NHC)-ligated precatalyst.
-
Reaction Setup: In a glass vial or Schlenk tube, dissolve the aromatic ester substrate (1.0 mmol) and the iridium catalyst (1-5 mol%) in a suitable solvent (e.g., dichloromethane).
-
Deuterium Introduction: Subject the reaction mixture to an atmosphere of deuterium gas (D₂). This can be achieved using a balloon filled with D₂ or a pressurized reaction vessel.
-
Reaction: Stir the reaction mixture at room temperature or a specified temperature for the required duration (e.g., 1-24 hours).
-
Workup and Isolation: After the reaction, remove the deuterium gas atmosphere. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography to isolate the ortho-deuterated product.
-
Analysis: Characterize the product and determine the extent of deuteration by ¹H NMR and mass spectrometry.
Protocol 3: Electrophilic Aromatic Deuteration using D₂SO₄
This protocol is based on traditional electrophilic aromatic substitution methods.[12][21][22]
-
Reaction Setup: In a round-bottom flask equipped with a stir bar and a reflux condenser, place the aromatic compound (1.0 mmol).
-
Reagent Addition: Carefully add deuterated sulfuric acid (D₂SO₄, typically 96-98% in D₂O) to the flask. The amount of acid will vary depending on the reactivity of the substrate. For less reactive substrates, a larger excess may be required.
-
Reaction: Heat the reaction mixture with stirring to the desired temperature (e.g., 50-100 °C) for a period ranging from several hours to days, depending on the substrate's reactivity. Monitor the reaction progress by taking small aliquots and analyzing them (e.g., by ¹H NMR).
-
Workup and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice or into cold D₂O. If the product is a solid, it may precipitate and can be collected by filtration. If it is a liquid, extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Neutralization and Drying: Wash the organic extract with a saturated sodium bicarbonate solution (or Na₂CO₃ solution) to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. If necessary, purify the product further by distillation or column chromatography.
-
Analysis: Confirm the structure and determine the level of deuteration using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: A generalized experimental workflow for transition metal-catalyzed deuterium labeling of aromatic compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Iridium-Catalysed ortho-Directed Deuterium Labelling of Aromatic Esters—An Experimental and Theoretical Study on Directing Group Chemoselectivity [mdpi.com]
- 11. Ruthenium‐Catalyzed Deuteration of Aromatic Carbonyl Compounds with a Catalytic Transient Directing Group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. KR101538534B1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]
- 15. hwb.gov.in [hwb.gov.in]
- 16. benchchem.com [benchchem.com]
- 17. US8093422B2 - Method for deuteration of an aromatic ring - Google Patents [patents.google.com]
- 18. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions [mdpi.com]
- 19. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. cdnsciencepub.com [cdnsciencepub.com]
- 22. cdnsciencepub.com [cdnsciencepub.com]
The Role of 4-Nitrophenol-d4 in Mechanistic Studies: An In-depth Technical Guide
An Overview of 4-Nitrophenol-2,3,5,6-d4 (C₆HD₄NO₃)
4-Nitrophenol-2,3,5,6-d4 (d4-4-NP), with the chemical formula C₆HD₄NO₃, is a deuterated isotopologue of 4-nitrophenol (4-NP). In this molecule, the four hydrogen atoms on the benzene ring have been replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution imparts a higher molecular weight (143.13 g/mol ) compared to its non-deuterated counterpart and is the key to its utility in sophisticated mechanistic and quantitative studies. Primarily, d4-4-NP serves as a powerful tool for investigating reaction mechanisms through the kinetic isotope effect (KIE) and as a reliable internal standard for the accurate quantification of 4-nitrophenol in complex matrices. Its applications are most prominent in the fields of enzymology, catalysis, and environmental analysis.
Data Presentation: Quantitative Insights from Mechanistic Studies
The primary quantitative value derived from using d4-4-NP in mechanistic studies is the deuterium kinetic isotope effect (KIE), which is the ratio of the reaction rate of the non-deuterated substrate (kH) to the deuterated substrate (kD). A KIE value greater than 1 indicates that the C-H bond cleavage is part of the rate-determining step of the reaction.
| Study Type | System Investigated | Deuterium Kinetic Isotope Effect (kH/kD) | Reference |
| Enzyme Kinetics | Lipoprotein Lipase | 1.5 - 2.2 (solvent isotope effect) | [1] |
For its application as an internal standard, the key quantitative aspect is the precision and accuracy it lends to the measurement of 4-nitrophenol.
| Analytical Application | Method | Key Quantitative Advantage |
| Environmental Monitoring | Isotope Dilution Mass Spectrometry | High precision and accuracy in quantifying 4-nitrophenol by correcting for matrix effects and extraction losses. |
Experimental Protocols
Synthesis of 4-Nitrophenol-2,3,5,6-d4
The synthesis of d4-4-NP is typically a two-step process:
-
Deuteration of Phenol: Phenol is treated with a deuterium source, such as deuterium oxide (D₂O), in the presence of a catalyst to facilitate the exchange of aromatic protons with deuterium.
-
Nitration of Deuterated Phenol: The resulting deuterated phenol is then nitrated using a nitrating agent, commonly a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the para position.
A detailed, generalized laboratory procedure is as follows:
Step 1: Deuteration of Phenol
-
In a sealed reaction vessel, dissolve phenol in an excess of deuterium oxide (D₂O).
-
Add a suitable catalyst, such as a strong acid or a supported metal catalyst.
-
Heat the mixture under reflux for an extended period (e.g., 24-48 hours) to allow for complete isotopic exchange.
-
After cooling, the deuterated phenol can be extracted with an organic solvent and purified by distillation or chromatography.
Step 2: Nitration of Deuterated Phenol
-
Cool the deuterated phenol in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise while maintaining a low temperature (0-5 °C) to control the reaction and prevent over-nitration.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified time.
-
Pour the reaction mixture over crushed ice to precipitate the d4-4-NP.
-
The solid product is then collected by filtration, washed with cold water, and can be further purified by recrystallization.[2][3]
Enzyme Assays Utilizing the Kinetic Isotope Effect
Derivatives of d4-4-NP, such as deuterated 4-nitrophenyl esters or phosphates, can be used as substrates for various enzymes, including phosphatases, glycosidases, and esterases. The rate of the enzymatic reaction is monitored by the release of the chromogenic 4-nitrophenolate ion, which has a distinct yellow color and strong absorbance at approximately 405 nm under alkaline conditions.[4][5][6]
General Protocol for a Spectrophotometric Enzyme Assay:
-
Reagent Preparation:
-
Prepare a buffer solution appropriate for the enzyme being studied (e.g., Tris-HCl, phosphate buffer).
-
Prepare stock solutions of the non-deuterated (e.g., 4-nitrophenyl phosphate) and deuterated (d4-4-nitrophenyl phosphate) substrates in the assay buffer.
-
Prepare a solution of the enzyme of interest at a suitable concentration.
-
Prepare a stop solution (e.g., a strong base like NaOH) to terminate the reaction and develop the color of the 4-nitrophenolate ion.
-
-
Assay Procedure:
-
In separate sets of reaction tubes or a microplate, pipette the assay buffer and the respective substrate solutions (non-deuterated and deuterated).
-
Pre-incubate the solutions at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the enzyme solution to each tube/well.
-
Allow the reaction to proceed for a defined period.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of the resulting yellow solution at 405 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of reaction for both the non-deuterated (kH) and deuterated (kD) substrates from the change in absorbance over time.
-
Determine the kinetic isotope effect by calculating the ratio kH/kD.
-
Quantification of 4-Nitrophenol in Environmental Samples using Isotope Dilution Mass Spectrometry
d4-4-NP is an ideal internal standard for the analysis of 4-nitrophenol in environmental samples (e.g., water, soil) by techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
General Protocol for Environmental Sample Analysis:
-
Sample Preparation:
-
Collect the environmental sample (e.g., a water sample).
-
Spike a known amount of d4-4-NP into the sample at the beginning of the extraction process.
-
Perform a sample extraction procedure (e.g., solid-phase extraction or liquid-liquid extraction) to isolate and concentrate the analytes.
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample into an LC-MS/MS system.
-
Separate the 4-nitrophenol and d4-4-NP using a suitable chromatography column and mobile phase gradient.
-
Detect and quantify the parent and fragment ions for both the analyte (4-nitrophenol) and the internal standard (d4-4-NP) using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Determine the concentration of 4-nitrophenol in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of 4-nitrophenol and a constant concentration of d4-4-NP.
-
Mandatory Visualizations
References
- 1. Solvent isotope effects for lipoprotein lipase catalyzed hydrolysis of water-soluble p-nitrophenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. Sciencemadness Discussion Board - Mono-Nitration of Phenol [Tarr Elimination Method] - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Steady-state kinetic analysis of reversible enzyme inhibitors: A case study on calf intestine alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. [PDF] 4-nitrophenyl phosphate--characterization of high-purity materials for measuring alkaline phosphatase activity in human serum. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to 4-Nitrophenol-d4
This technical guide provides a comprehensive overview of the safety, physicochemical properties, and toxicological profile of 4-Nitrophenol-d4. It is intended for researchers, scientists, and professionals in drug development who handle or utilize this compound in their work.
Chemical and Physical Properties
4-Nitrophenol-d4 is a deuterated form of 4-Nitrophenol, where four hydrogen atoms on the benzene ring have been replaced with deuterium. This isotopic labeling is useful in various research applications, including as an internal standard in mass spectrometry-based analyses.
Table 1: Physical and Chemical Properties of 4-Nitrophenol-d4 and 4-Nitrophenol
| Property | 4-Nitrophenol-d4 | 4-Nitrophenol |
| CAS Number | 93951-79-2[1][2] | 100-02-7[3] |
| Molecular Formula | C₆HD₄NO₃[1] | C₆H₅NO₃[4][5] |
| Molecular Weight | 143.13 g/mol [6][7] | 139.11 g/mol [4][5] |
| Appearance | - | Colorless to pale yellow crystalline solid[4][8] |
| Melting Point | 113-115 °C[1][7] | 113-114 °C[4][9] |
| Boiling Point | 279 °C[1] | 279 °C[4][10][11] |
| Water Solubility | - | 10 g/L (15 °C), 11.6 g/L (20 °C), 16 g/L (25 °C) |
| Vapor Pressure | - | 1.2 x 10⁻⁵ mm Hg at 25°C[9] |
| Density | - | 1.479 g/cm³ at 20°C[9] |
| pKa | - | 7.15 (in water)[4] |
Toxicological Data
The toxicological profile of 4-Nitrophenol-d4 is expected to be similar to that of 4-Nitrophenol. Acute exposure to 4-Nitrophenol can cause headaches, drowsiness, nausea, and cyanosis[5]. It is harmful if swallowed, in contact with skin, or inhaled[12].
Table 2: Acute Toxicity of 4-Nitrophenol
| Route of Exposure | Species | LD50/LC50 | Reference |
| Oral | Rat | 202-620 mg/kg | [13] |
| Oral | Mouse | 470-625.7 mg/kg | [13] |
| Dermal | Rabbit | Moderate Toxicity | [14] |
| Inhalation | Rat | - | [14] |
Experimental Protocols
The following are representative experimental protocols for determining key physicochemical and toxicological properties. These are based on established methodologies and OECD guidelines and are likely similar to the methods used to characterize 4-Nitrophenol-d4.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature at which the solid-to-liquid phase transition occurs.
Methodology:
-
A small, finely powdered sample of 4-Nitrophenol-d4 is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range[15][16].
Boiling Point Determination (Thiele Tube Method)
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Methodology:
-
A small amount of the liquid is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed in the test tube.
-
The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.
Acute Oral Toxicity (LD50) Determination (Up-and-Down Procedure - OECD Guideline 425)
Objective: To determine the median lethal dose (LD50) of a substance when administered orally.
Methodology:
-
A single animal (typically a rat) is dosed at a level just below the estimated LD50.
-
If the animal survives, the next animal is dosed at a higher level. If it dies, the next animal is dosed at a lower level.
-
This sequential dosing continues, with the outcome for each animal determining the dose for the next.
-
The LD50 is calculated from the results of a small number of animals (typically 4-6) using a statistical method.
-
Animals are observed for a defined period (e.g., 14 days) for signs of toxicity and mortality[17].
Metabolic Pathway
4-Nitrophenol undergoes both Phase I and Phase II metabolism in the body. The primary routes of metabolism are reduction of the nitro group and conjugation with glucuronic acid or sulfate[18].
References
- 1. 93951-79-2 CAS MSDS (4-NITROPHENOL-2,3,5,6-D4) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 4-Nitrophenol-d4 | CAS 93951-79-2 | LGC Standards [lgcstandards.com]
- 3. 4-Nitrophenol | 100-02-7 [chemicalbook.com]
- 4. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 5. epa.gov [epa.gov]
- 6. 4-Nitrophenol-ring-dâ (D, 98%)- Cambridge Isotope Laboratories, DLM-296-0.1 [isotope.com]
- 7. 4-硝基苯酚-2,3,5,6-d4 98 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 8. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Table 4-6, Physical and Chemical Properties of 4-Nitrophenol - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 4-Nitrophenol CAS#: 100-02-7 [m.chemicalbook.com]
- 11. quora.com [quora.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. HEALTH EFFECTS - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. chemview.epa.gov [chemview.epa.gov]
- 15. chem.ucalgary.ca [chem.ucalgary.ca]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. enamine.net [enamine.net]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
Methodological & Application
Application Notes and Protocols for the Use of Chromogenic Substrates in Enzyme Kinetic Assays
Topic: Using Chromogenic Substrates, such as p-Nitrophenyl Derivatives, in Enzyme Kinetic Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enzyme kinetic assays are fundamental tools for characterizing enzyme activity, determining kinetic parameters, and screening for inhibitors. A widely used method involves chromogenic substrates that release a colored product upon enzymatic cleavage. The chemical formula provided, C6HD4NO2, likely refers to a deuterated nitrophenol derivative. While this specific deuterated compound is not commonly cited, it belongs to the well-established class of nitrophenyl-based substrates. This document will focus on the principles and applications of this class of reagents, using p-nitrophenyl acetate (PNPA) as a representative example for esterase and protease assays. The methodologies described herein are broadly applicable to other enzymes with corresponding p-nitrophenyl substrates (e.g., p-nitrophenyl phosphate for phosphatases, p-nitrophenyl β-D-glucuronide for β-glucuronidases).
The core principle of these assays is the enzymatic hydrolysis of a non-colored p-nitrophenyl substrate to release the p-nitrophenolate ion, which has a distinct yellow color with a strong absorbance at approximately 405 nm. The rate of color formation is directly proportional to the enzyme's activity, allowing for continuous, real-time monitoring of the reaction kinetics.
I. Application Notes
Principle of the Assay
The enzymatic reaction using a p-nitrophenyl-based substrate can be summarized as follows:
-
Enzyme + p-Nitrophenyl-Substrate (Colorless) → Enzyme-Substrate Complex → Enzyme + p-Nitrophenol (Colorless at acidic/neutral pH) + Product
In a solution with a pH above the pKa of p-nitrophenol (~7.1), the released p-nitrophenol is deprotonated to form the p-nitrophenolate anion, which is intensely yellow.
-
p-Nitrophenol ⇌ p-Nitrophenolate (Yellow) + H+
The rate of the reaction is monitored by measuring the increase in absorbance at 405 nm over time using a spectrophotometer or plate reader.
Advantages of p-Nitrophenyl-Based Assays
-
Sensitivity and Convenience: The high extinction coefficient of the p-nitrophenolate ion allows for sensitive detection of enzyme activity.
-
Continuous Monitoring: The assay allows for real-time measurement of reaction progress, which is ideal for determining initial reaction velocities.
-
High-Throughput Screening (HTS): The simple "mix-and-read" format is easily adaptable to microplate-based assays for screening large numbers of compounds.
-
Broad Applicability: A wide range of p-nitrophenyl derivatives are commercially available, enabling the study of various enzyme classes, including proteases, esterases, phosphatases, and glycosidases.
Key Experimental Considerations
-
pH: The assay buffer pH must be optimized for both enzyme activity and efficient color development of the p-nitrophenolate ion. A pH range of 7.5-8.5 is common for many enzymes and ensures the p-nitrophenol released is in its colored, deprotonated form.
-
Substrate Concentration: To determine the Michaelis-Menten constant (Km), a range of substrate concentrations, typically spanning from 0.1 x Km to 10 x Km, should be tested. If the Km is unknown, a wide range of concentrations should be initially screened.
-
Enzyme Concentration: The concentration of the enzyme should be chosen so that the reaction rate is linear for a reasonable period (e.g., 5-10 minutes) and the change in absorbance is within the linear range of the spectrophotometer.
-
Controls: Appropriate controls are crucial for accurate data interpretation. These include:
-
No-enzyme control: To measure the rate of non-enzymatic substrate hydrolysis.
-
No-substrate control: To account for any background absorbance from the enzyme or buffer components.
-
Positive control: A known active enzyme to ensure the assay is working correctly.
-
Inhibitor control (if applicable): A known inhibitor to validate an inhibition assay setup.
-
II. Experimental Protocols
Protocol for Determining Kinetic Parameters (Km and Vmax) of an Esterase using p-Nitrophenyl Acetate (PNPA)
This protocol provides a general method for determining the Michaelis-Menten kinetic parameters for an esterase using PNPA as the substrate.
Materials:
-
Purified esterase enzyme of interest
-
p-Nitrophenyl acetate (PNPA)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate (clear, flat-bottom)
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the purified enzyme in the assay buffer. The final concentration used in the assay should be determined empirically.
-
Substrate Stock Solution: Prepare a 100 mM stock solution of PNPA in DMSO.
-
Substrate Working Solutions: Prepare a series of dilutions of the PNPA stock solution in the assay buffer. For example, to achieve final assay concentrations of 0.1, 0.2, 0.5, 1, 2, 5, and 10 mM, prepare 2X working solutions (0.2, 0.4, 1, 2, 4, 10, and 20 mM) in the assay buffer.
-
-
Assay Setup (96-well plate format):
-
Add 50 µL of the assay buffer to all wells.
-
Add 50 µL of the 2X substrate working solutions to the appropriate wells.
-
To initiate the reaction, add 100 µL of the enzyme solution (at a 2X concentration) to each well. The final reaction volume will be 200 µL.
-
Set up a "no-enzyme" control for each substrate concentration by adding 100 µL of assay buffer instead of the enzyme solution.
-
-
Data Acquisition:
-
Immediately place the microplate in the plate reader, pre-heated to the desired temperature (e.g., 25°C or 37°C).
-
Measure the absorbance at 405 nm every 30 seconds for 10 minutes.
-
-
Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot. The rate is typically expressed in Absorbance units/min.
-
Convert the rate from Absorbance/min to M/min using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitrophenolate at the assay pH (e.g., 18,000 M⁻¹cm⁻¹ at pH 8.0), c is the concentration, and l is the path length.
-
Plot the initial velocities (v₀) against the substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation (v₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression software (e.g., GraphPad Prism, R) to determine the values of Km and Vmax.
-
III. Data Presentation
The quantitative data obtained from enzyme kinetic experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Michaelis-Menten Kinetic Parameters for Esterase with PNPA
| Parameter | Value | Units |
| Km | 1.25 ± 0.15 | mM |
| Vmax | 0.08 ± 0.01 | µmol/min/mg |
| kcat | 5.5 ± 0.4 | s⁻¹ |
| kcat/Km | 4.4 x 10³ | M⁻¹s⁻¹ |
Table 2: Inhibition of Esterase Activity by Different Inhibitors
| Inhibitor | Type of Inhibition | Ki | Units |
| Inhibitor A | Competitive | 15.2 ± 1.8 | µM |
| Inhibitor B | Non-competitive | 45.7 ± 3.5 | µM |
| Inhibitor C | Uncompetitive | 110.1 ± 9.2 | µM |
IV. Visualizations
Visual diagrams are essential for understanding the experimental workflows and underlying principles. The following diagrams are provided in the DOT language for use with Graphviz.
Caption: Principle of the chromogenic assay.
Caption: General experimental workflow for kinetic analysis.
Caption: The Michaelis-Menten kinetic model.
Application Note: Quantitative Analysis of 4-Nitrophenol in Biological Matrices using C6HD4NO2 as an Internal Standard by LC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of 4-nitrophenol in biological matrices using High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS). The method employs a stable isotope-labeled internal standard, 4-nitrophenol-d4 (C6HD4NO2), to ensure high accuracy and precision, correcting for matrix effects and variations during sample preparation and analysis. This robust and reliable method is suitable for various research applications, including environmental exposure studies, toxicological assessments, and pharmaceutical metabolite analysis.
Introduction
4-Nitrophenol is a significant environmental pollutant and a metabolite of several industrial chemicals and pharmaceuticals, including parathion and nitrobenzene. Accurate quantification of 4-nitrophenol in biological samples is crucial for assessing exposure and understanding its toxicokinetics. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for this purpose. The use of a stable isotope-labeled internal standard (SIL-IS), such as 4-nitrophenol-d4 (this compound), is the gold standard for quantitative LC-MS analysis. The SIL-IS co-elutes with the analyte and experiences similar ionization effects, thereby providing reliable correction for any variations in the analytical process.
Experimental Protocols
Materials and Reagents
-
4-Nitrophenol analytical standard
-
4-Nitrophenol-d4 (this compound) internal standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., plasma, urine)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation (Protein Precipitation)
-
Thaw biological samples (e.g., plasma, urine) on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the sample.
-
Add 10 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS analysis.
LC-MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| 4-Nitrophenol | 138.0 | 108.0 (Quantifier) | 0.1 | 25 | 15 |
| 138.0 | 92.0 (Qualifier) | 0.1 | 25 | 20 | |
| This compound (IS) | 142.0 | 112.0 (Quantifier) | 0.1 | 25 | 15 |
| 142.0 | 96.0 (Qualifier) | 0.1 | 25 | 20 |
Data Presentation
The following table summarizes the typical quantitative performance of the method. This data should be generated during method validation to ensure reliability.
| Parameter | 4-Nitrophenol |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy at LLOQ | 85 - 115% |
| Precision at LLOQ (%CV) | < 15% |
| Accuracy (Low, Mid, High QC) | 90 - 110% |
| Precision (Low, Mid, High QC) (%CV) | < 10% |
Visualizations
Caption: Experimental workflow from sample preparation to LC-MS analysis.
Caption: Logical relationship of using an internal standard for accurate quantification.
Conclusion
The described LC-MS method utilizing 4-nitrophenol-d4 as an internal standard provides a sensitive, specific, and reliable approach for the quantification of 4-nitrophenol in biological matrices. The detailed protocol for sample preparation and instrument parameters, along with the expected performance characteristics, offers a solid foundation for researchers in various fields. Proper method validation is essential to ensure data quality and adherence to regulatory standards.
Application of 4-Nitrophenol-d4 in Drug Metabolism Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrophenol-d4 (deuterated 4-nitrophenol) is a valuable tool in drug metabolism studies, primarily serving as a stable isotope-labeled internal standard for the quantification of 4-nitrophenol and its metabolites in various in vitro and in vivo experimental systems. Its use in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for highly accurate and precise measurements, which are crucial for characterizing the activity of key drug-metabolizing enzymes, such as cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs). This document provides detailed application notes and protocols for the use of 4-Nitrophenol-d4 in drug metabolism research.
Application Notes
4-Nitrophenol is a well-established probe substrate for several drug-metabolizing enzymes. Its metabolism is primarily mediated by two major enzyme superfamilies:
-
Cytochrome P450s (CYPs): Specifically, CYP2E1, and to a lesser extent CYP2A6 and CYP2C19, catalyze the hydroxylation of 4-nitrophenol to 4-nitrocatechol.[1] This reaction is a key indicator of the activity of these enzymes.
-
UDP-Glucuronosyltransferases (UGTs): Various UGT isoforms, with UGT1A6 showing high activity, conjugate 4-nitrophenol with glucuronic acid to form 4-nitrophenyl-β-D-glucuronide.[2]
The deuteration of 4-nitrophenol (4-Nitrophenol-d4) does not significantly alter its chemical properties, but its increased mass allows it to be distinguished from the unlabeled analyte by mass spectrometry. This makes it an ideal internal standard to correct for variability in sample preparation, injection volume, and matrix effects during LC-MS/MS analysis.
Key Applications:
-
Enzyme Phenotyping: Determining which CYP and UGT isoforms are responsible for the metabolism of a new chemical entity (NCE) by observing the inhibition of 4-nitrophenol metabolism.
-
Drug-Drug Interaction (DDI) Studies: Assessing the inhibitory or inductive potential of NCEs on CYP and UGT enzymes using 4-nitrophenol as a probe substrate.
-
Enzyme Kinetics: Determining key kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for 4-nitrophenol metabolism by various enzymes.
-
Metabolic Stability Assays: Evaluating the rate of metabolism of 4-nitrophenol in different biological matrices, such as liver microsomes or hepatocytes.
Quantitative Data Summary
The following tables summarize key quantitative data for the metabolism of 4-nitrophenol by CYP and UGT enzymes.
Table 1: Kinetic Parameters for 4-Nitrophenol Metabolism by CYP2E1
| System | Parameter | Value (µM) | Reference |
| Human Liver Microsomes | Km | 30 ± 7 | [2] |
| cDNA-expressed Human CYP2E1 | Km | 21 | [2] |
Table 2: IC50 Values for Inhibition of CYP2E1 Activity (using 4-Nitrophenol as a substrate)
| Inhibitor | IC50 (µM) | Reference |
| Diethyldithiocarbamate | Potent inhibitor (specific value not provided) | [2] |
| Garcinol | 19.0 | [3] |
| ECH | 19.15 | [3] |
| 4-Methylpyrazole | (Used as a known inhibitor, specific IC50 not provided in the context of this assay) | [3] |
Table 3: Kinetic Parameters for 4-Nitrophenol Glucuronidation by UGT Isoforms
| UGT Isoform | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| UGT1A6 | Major substrate (specific kinetic values not provided) | - | [1] |
| Other UGTs | 4-Nitrophenol is a known substrate for multiple UGTs, but specific kinetic parameters are isoform and condition-dependent. | - |
Experimental Protocols
Protocol 1: Determination of CYP2E1 Activity using 4-Nitrophenol with 4-Nitrophenol-d4 as Internal Standard
This protocol describes a typical in vitro experiment to measure the formation of 4-nitrocatechol from 4-nitrophenol in human liver microsomes (HLMs).
Materials:
-
Human Liver Microsomes (HLMs)
-
4-Nitrophenol
-
4-Nitrophenol-d4 (Internal Standard)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (Termination solution)
-
Methanol
-
Water with 0.1% formic acid
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of 4-nitrophenol in methanol.
-
Prepare a stock solution of 4-Nitrophenol-d4 in methanol. From this, prepare a working internal standard solution in acetonitrile (e.g., 100 ng/mL).
-
Prepare the NADPH regenerating system in potassium phosphate buffer.
-
Dilute HLMs to the desired concentration (e.g., 0.5 mg/mL) in potassium phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the following in order:
-
Potassium phosphate buffer
-
HLM suspension
-
4-Nitrophenol solution (to achieve the desired final concentration, typically around the Km value)
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specific time (e.g., 15-30 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the 4-Nitrophenol-d4 internal standard.
-
Centrifuge the plate at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the supernatant onto the LC-MS/MS system.
-
Separate the analytes using a suitable C18 column with a gradient elution of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Monitor the following mass transitions (example values, should be optimized for the specific instrument):
-
4-Nitrocatechol: [M-H]⁻ → fragment ion(s)
-
4-Nitrophenol-d4: [M-H]⁻ → fragment ion(s)
-
-
Quantify the amount of 4-nitrocatechol formed by comparing the peak area ratio of 4-nitrocatechol to 4-Nitrophenol-d4 against a standard curve.
-
Protocol 2: UGT Activity Assay using 4-Nitrophenol with 4-Nitrophenol-d4 as Internal Standard
This protocol outlines a method to measure the formation of 4-nitrophenol glucuronide.
Materials:
-
Human Liver Microsomes (HLMs) or recombinant UGT isoforms
-
4-Nitrophenol
-
4-Nitrophenol-d4 (Internal Standard)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Tris-HCl buffer (pH 7.4)
-
Magnesium chloride (MgCl2)
-
Alamethicin (pore-forming agent)
-
Acetonitrile (ACN) with 0.1% formic acid (Termination solution)
-
Methanol
-
Water with 0.1% formic acid
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of 4-nitrophenol and 4-Nitrophenol-d4 as described in Protocol 1.
-
Prepare a stock solution of UDPGA in buffer.
-
Prepare a working solution of alamethicin in buffer.
-
Dilute HLMs or recombinant UGTs to the desired concentration in Tris-HCl buffer.
-
-
Microsome Activation (if using HLMs):
-
Add alamethicin to the diluted microsome suspension to a final concentration of ~25-50 µg/mg protein and incubate on ice for 15 minutes to permeabilize the microsomal membrane.
-
-
Incubation:
-
In a 96-well plate, add the following:
-
Tris-HCl buffer with MgCl2
-
Activated HLM suspension or recombinant UGT solution
-
4-Nitrophenol solution
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding UDPGA.
-
Incubate at 37°C for a suitable time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the 4-Nitrophenol-d4 internal standard.
-
Centrifuge to pellet protein and transfer the supernatant for analysis as described in Protocol 1.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS as in Protocol 1, but monitor the following mass transitions:
-
4-Nitrophenol glucuronide: [M-H]⁻ → fragment ion(s)
-
4-Nitrophenol-d4: [M-H]⁻ → fragment ion(s)
-
-
Quantify the 4-nitrophenol glucuronide formed using a standard curve.
-
Visualizations
Caption: Metabolic pathway of 4-Nitrophenol and the role of 4-Nitrophenol-d4.
Caption: General experimental workflow for in vitro drug metabolism assays.
References
- 1. Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of 4-nitrophenol as an in vitro substrate probe for human liver CYP2E1 using cDNA expression and microsomal kinetic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes: Chromogenic Phosphatase Activity Assay Using p-Nitrophenyl Phosphate (pNPP)
Note on the Substrate "C6HD4NO2": The chemical identifier "this compound" does not correspond to a standard or commonly recognized substrate for phosphatase activity assays. It is presumed to be a non-standard nomenclature or a typographical error. The following application notes and protocols are based on the widely used and well-characterized chromogenic substrate, p-Nitrophenyl Phosphate (pNPP), which serves as a representative model for this class of reagents.
Introduction
Phosphatases are a critical class of enzymes that catalyze the hydrolysis of phosphate monoesters, removing phosphate groups from a variety of substrates. Their activity is fundamental to numerous cellular processes, including signal transduction, cell cycle regulation, and metabolism.[1] The deregulation of phosphatase activity has been implicated in many diseases, making them important targets for drug discovery and development.[2][3][4] This document provides a detailed guide to measuring phosphatase activity using the chromogenic substrate p-Nitrophenyl Phosphate (pNPP).
Principle of the Assay
The pNPP-based phosphatase assay is a simple and effective colorimetric method for detecting and quantifying phosphatase activity.[5] pNPP is a non-specific substrate that can be used for various types of phosphatases, including alkaline, acid, and protein tyrosine phosphatases.[6][7] The principle of the assay is based on the enzymatic hydrolysis of pNPP by a phosphatase. This reaction cleaves the phosphate group from the substrate, yielding p-nitrophenol (pNP) and inorganic phosphate.[8] Under alkaline conditions, pNP is deprotonated to form the p-nitrophenolate ion, which is a vibrant yellow compound with a maximum absorbance at 405 nm.[5][8] The intensity of the yellow color is directly proportional to the amount of pNP produced, and therefore, to the phosphatase activity in the sample. The reaction can be stopped at a specific time point by adding a strong base, such as sodium hydroxide (NaOH), which also enhances the color of the product.
Enzymatic Reaction of pNPP
Caption: Enzymatic hydrolysis of pNPP by phosphatase.
Applications
This assay is highly versatile and can be adapted for various applications in research and drug development:
-
Enzyme Kinetics: Determination of kinetic parameters such as Kₘ and Vₘₐₓ for different phosphatases.[9][10]
-
High-Throughput Screening (HTS): Screening of compound libraries to identify potential phosphatase inhibitors or activators.[11][12]
-
Quality Control: Assessing the activity of purified or recombinant phosphatase preparations.[5]
-
Diagnostics: Measuring phosphatase levels in biological samples for diagnostic purposes, such as alkaline phosphatase in liver and bone disease.[11]
-
Signal Transduction Studies: Investigating the role of phosphatases in cellular signaling pathways.[2]
Advantages of the pNPP Assay
-
Simplicity and Convenience: The assay is a straightforward "mix-and-measure" procedure that does not require complex instrumentation or radioactive materials.[5]
-
Cost-Effective: pNPP and other reagents are relatively inexpensive, making it suitable for large-scale screening.[8]
-
Robustness: The assay is reliable and reproducible, providing consistent results.[11]
-
High Sensitivity: The assay can detect low levels of phosphatase activity, typically in the nanogram range.[5][11]
-
Adaptability: The protocol can be easily adapted for use in various formats, including cuvettes and 96- or 384-well microplates, making it amenable to HTS.[5]
Experimental Protocols
Required Materials
-
pNPP Substrate (Tablets or powder)
-
Assay Buffer (specific to the phosphatase being studied, e.g., Tris-HCl for alkaline phosphatase, Sodium Acetate for acid phosphatase)[9][13]
-
Stop Solution (e.g., 1 N NaOH)[6]
-
Purified phosphatase enzyme or biological sample containing phosphatase activity
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well clear, flat-bottom microplates
-
Standard laboratory equipment (pipettes, tubes, etc.)
Reagent Preparation
-
Assay Buffer: Prepare an appropriate buffer based on the optimal pH for the phosphatase of interest. For example, for calf intestinal alkaline phosphatase, a 100 mM Glycine-NaOH buffer at pH 9.5 can be used.[9][10] For neutral phosphatases, a buffer at pH 7.2 is suitable.[5][7]
-
pNPP Substrate Solution (e.g., 10 mM): Dissolve pNPP in the chosen assay buffer to the desired final concentration. This solution should be prepared fresh and protected from light to prevent degradation.[6][8]
-
Stop Solution (1 N NaOH): Prepare a 1 N solution of NaOH in deionized water.
-
Enzyme Dilutions: Prepare serial dilutions of the phosphatase enzyme in the assay buffer. The optimal concentration range should be determined empirically to ensure the reaction rate is within the linear range of the assay.
Assay Procedure (96-Well Plate Format)
-
Prepare the Plate:
-
Add 50 µL of the appropriate assay buffer to "Blank" wells (no enzyme).
-
Add 50 µL of each enzyme dilution to "Sample" wells in triplicate.[5]
-
-
Initiate the Reaction:
-
Incubation:
-
Stop the Reaction:
-
Measure Absorbance:
Experimental Workflow for pNPP Phosphatase Assay
Caption: A typical workflow for a 96-well plate pNPP phosphatase assay.
Data Analysis
-
Correct for Background Absorbance: Calculate the average absorbance of the Blank wells and subtract this value from the absorbance readings of all Sample wells.
-
Calculate Phosphatase Activity: The amount of pNP produced can be calculated using the Beer-Lambert law:
-
A = εbc
-
Where:
-
A is the background-corrected absorbance at 405 nm.
-
ε (epsilon) is the molar extinction coefficient of pNP. Under alkaline conditions, this is approximately 18,000 M⁻¹cm⁻¹.[6][14][15]
-
b is the path length of the light through the sample in cm. This can be calculated for a given volume in a specific microplate.
-
c is the concentration of pNP in moles/L.
-
-
-
Determine Enzyme Activity: The activity of the phosphatase is typically expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmole of pNPP per minute under the specified assay conditions.[16]
-
Activity (µmol/min/mL) = (ΔA₄₀₅ / min) * (Total Assay Volume) / (ε * Path Length * Enzyme Volume)
-
Data Presentation
The following table summarizes key quantitative data for a phosphatase assay using pNPP as a substrate. The kinetic parameters are provided for Calf Intestinal Alkaline Phosphatase (CIAP), a commonly used enzyme, under different buffer conditions.
| Parameter | Value | Conditions | Source |
| Substrate | p-Nitrophenyl Phosphate (pNPP) | - | [6] |
| Product | p-Nitrophenol (pNP) | - | [8] |
| Detection Wavelength | 405 nm | Alkaline pH | [5][6] |
| Molar Extinction Coefficient (ε) of pNP | ~18,000 M⁻¹cm⁻¹ | Alkaline pH | [6][14][15] |
| Kₘ for CIAP | 0.76 mM (7.6 x 10⁻⁴ M) | 50 mM Tris-HCl, pH 11, 37°C | [9][17] |
| Kₘ for CIAP | 0.40 mM (4 x 10⁻⁴ M) | 100 mM Glycine-NaOH, pH 9.5, 37°C | [9][17] |
| Vₘₐₓ for CIAP | 3.12 µmol/min/unit | 50 mM Tris-HCl, pH 11, 37°C | [9][17] |
| Vₘₐₓ for CIAP | 1.60 µmol/min/unit | 100 mM Glycine-NaOH, pH 9.5, 37°C | [9][17] |
| Optimal Temperature for CIAP | 45°C | pH 11 | [9][10] |
References
- 1. Targeting Protein Serine/Threonine Phosphatases for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signalling by protein phosphatases and drug development: a systems-centred view - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Phosphatases: A Neglected Target Family for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chimia.ch [chimia.ch]
- 5. bioassaysys.com [bioassaysys.com]
- 6. neb.com [neb.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]
- 9. Kinetic behaviour of calf intestinal alkaline phosphatase with pNPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. A review of phosphatidate phosphatase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciencellonline.com [sciencellonline.com]
- 14. neb.com [neb.com]
- 15. Enzymatic Activity and Substrate Specificity of Mitogen-activated Protein Kinase p38α in Different Phosphorylation States - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Kinetic behaviour of calf intestinal alkaline phosphatase with pNPP. | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Quantitative Analysis of 4-Nitrophenol in Biological Matrices by Stable Isotope Dilution LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Nitrophenol (4-NP) is a significant compound in various industrial processes, used in the manufacturing of pharmaceuticals, dyes, and pesticides.[1][2] It is also a major metabolite of several organophosphate pesticides, such as parathion. Due to its potential toxicity, including damage to the central nervous system, liver, and kidneys, its presence in biological and environmental samples is of considerable concern.[2]
Accurate and robust quantification of 4-NP in complex biological matrices like plasma, urine, or tissue homogenates is crucial for toxicological studies, pharmacokinetic analysis, and environmental exposure assessment. The stable isotope dilution method, which employs a deuterated internal standard (IS), is the gold standard for quantitative analysis by mass spectrometry. 4-Nitrophenol-d4 (4-NP-d4) is an ideal internal standard as it shares near-identical physicochemical properties with the unlabeled analyte. This ensures that it co-elutes chromatographically and behaves similarly during sample extraction and ionization, effectively compensating for matrix effects and variations in sample recovery.
This application note provides a detailed protocol for the sensitive and selective quantification of 4-nitrophenol in biological samples using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with 4-nitrophenol-d4 as the internal standard.
Experimental Workflow
The overall workflow for the quantitative analysis of 4-nitrophenol involves sample preparation, chromatographic separation, and mass spectrometric detection, followed by data analysis.
Caption: General experimental workflow for 4-NP quantification.
Experimental Protocols
Materials and Reagents
-
Standards: 4-Nitrophenol (≥99% purity), 4-Nitrophenol-2,3,5,6-d4 (4-NP-d4, ≥98% isotopic purity).[3][4]
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Ethyl Acetate (EtOAc) - all LC-MS grade.
-
Buffers: Ammonium acetate, Formic acid - LC-MS grade.
-
Water: Deionized water, 18.2 MΩ·cm.
-
Equipment: UPLC/HPLC system, Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI) source, analytical column (e.g., Acquity UPLC BEH C18, 100mm x 2.1mm, 1.7µm), vortex mixer, centrifuge, nitrogen evaporator.[5]
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-NP and 4-NP-d4 in 10 mL of methanol, respectively. Store at -20°C.
-
Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions 1:100 with 50% methanol in water.
-
Working Internal Standard (IS) Solution (100 ng/mL): Dilute the 4-NP-d4 intermediate stock solution 1:100 with 50% methanol in water.
-
Calibration Standards (0.1 - 100 ng/mL): Prepare a series of calibration standards by serially diluting the 4-NP intermediate stock solution with the appropriate blank biological matrix (e.g., drug-free plasma).
Sample Preparation Protocol (Liquid-Liquid Extraction)
This protocol is adapted for plasma or urine samples.
-
Pipette 100 µL of the sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Working IS Solution (100 ng/mL 4-NP-d4) to each tube and vortex briefly.
-
Add 500 µL of ethyl acetate to each tube.[6]
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 13,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% Formic Acid).[7]
-
Vortex, centrifuge to pellet any particulates, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analytical Method
The following table outlines a typical set of parameters for the LC-MS/MS analysis.
| Parameter | Condition |
| LC System | UPLC / HPLC |
| Column | C18 Reverse Phase (e.g., 100 mm x 2.1 mm, 1.7 µm)[5] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Gradient | 5% B (0-1 min), 5-95% B (1-5 min), 95% B (5-6 min), 95-5% B (6-6.1 min), 5% B (6.1-8 min) |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Ion Source | Electrospray Ionization (ESI), Negative Mode |
| Capillary Voltage | -3.0 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transitions | See Table 2 |
Data Presentation & Results
Table 1: MRM Transitions for 4-Nitrophenol and Internal Standard
Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. Precursor ions are selected in the first quadrupole, fragmented, and a specific product ion is monitored in the third quadrupole.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-Nitrophenol | 138.0 | 108.0 | 15 |
| 4-Nitrophenol-d4 | 142.1 | 112.0 | 15 |
Table 2: Method Validation - Linearity
The calibration curve is generated by plotting the peak area ratio (4-NP / 4-NP-d4) against the nominal concentration of 4-NP. A linear regression with a 1/x² weighting is typically applied.
| Parameter | Value |
| Calibration Range | 0.1 – 100 ng/mL |
| Correlation Coefficient (r²) | > 0.999[5] |
| Regression Equation | y = (slope)x + (intercept) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
Table 3: Method Validation - Accuracy and Precision
Accuracy and precision are determined by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Low | 0.3 | < 10% | < 10% | 95 - 105% |
| Mid | 10 | < 8% | < 8% | 97 - 103% |
| High | 80 | < 8% | < 8% | 98 - 102% |
(Note: Values presented are typical and should be established during in-house method validation.)
Metabolic Pathway of 4-Nitrophenol
In biological systems, 4-nitrophenol undergoes both Phase I and Phase II metabolism.[8] The primary pathways involve reduction of the nitro group and conjugation with glucuronic acid or sulfate to facilitate excretion.[8][9][10]
Caption: Primary metabolic pathways of 4-Nitrophenol in mammals.
Conclusion
The described LC-MS/MS method utilizing a deuterated internal standard provides a highly selective, sensitive, and robust protocol for the quantitative determination of 4-nitrophenol in complex biological matrices. The use of stable isotope dilution minimizes variability from sample preparation and matrix effects, ensuring high accuracy and precision. This application note serves as a comprehensive guide for researchers requiring reliable quantification of this important environmental and metabolic compound.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. 4-Nitrophenol-ring-dâ (D, 98%)- Cambridge Isotope Laboratories, DLM-296-0.1 [isotope.com]
- 4. 4-NITROPHENOL | Eurisotop [eurisotop.com]
- 5. researchgate.net [researchgate.net]
- 6. phmethods.net [phmethods.net]
- 7. agilent.com [agilent.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Reduction of 4-Nitrophenol-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) is a benchmark reaction for evaluating the catalytic activity of various nanomaterials.[1][2][3] This process is not only significant in environmental remediation for converting a toxic pollutant into a less harmful substance but also in the pharmaceutical and chemical industries where 4-AP is a valuable intermediate.[1][4] The study of the reduction of isotopically labeled 4-Nitrophenol-d4 can provide deeper insights into the reaction mechanism, particularly regarding the kinetic isotope effect (KIE).
Application Notes
The primary method for monitoring the reduction of 4-Nitrophenol-d4 is UV-Vis spectrophotometry. The reaction is typically catalyzed by metal nanoparticles and uses a reducing agent such as sodium borohydride (NaBH₄).
Principle of UV-Vis Spectrophotometric Monitoring
In an aqueous solution, 4-Nitrophenol exhibits an absorption peak around 317 nm.[5][6] Upon the addition of a reducing agent like NaBH₄, the solution becomes alkaline, leading to the deprotonation of the phenolic hydroxyl group and the formation of the 4-nitrophenolate-d4 ion. This results in a bathochromic shift of the absorption maximum to approximately 400 nm, and the solution turns a distinct yellow color.[5][6][7]
The catalytic reduction of the nitro group to an amino group leads to the formation of 4-Aminophenol-d4. This conversion is monitored by the decrease in the absorbance at 400 nm and a simultaneous increase in a new peak at around 300 nm, corresponding to the formation of 4-Aminophenol-d4.[5] The presence of isosbestic points in the time-resolved spectra indicates a clean conversion from reactant to product without the formation of stable intermediates.[3]
Kinetic Analysis
The reduction of 4-nitrophenol is typically considered to follow pseudo-first-order kinetics with respect to the 4-nitrophenol concentration, given that the concentration of the reducing agent (NaBH₄) is in large excess.[1] The apparent rate constant (k_app) can be determined from the linear plot of ln(Aₜ/A₀) versus time, where A₀ is the initial absorbance at 400 nm and Aₜ is the absorbance at time t.
Potential for a Kinetic Isotope Effect (KIE)
The substitution of protium (H) with deuterium (D) in the aromatic ring of 4-Nitrophenol-d4 may lead to a kinetic isotope effect. A KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. A secondary KIE might be observable in this case, arising from the change in hybridization of the carbon atoms during the reaction. While a significant primary KIE is not expected as the C-D bonds are not directly broken in the rate-determining step, researchers should be aware of the possibility of a secondary KIE, which could result in a slightly different reaction rate compared to the non-deuterated 4-Nitrophenol.
Factors Influencing the Reduction
Several factors can influence the rate of reduction:
-
Catalyst: The nature, size, shape, and concentration of the nanocatalyst play a crucial role.
-
Temperature: The reaction rate generally increases with temperature, following the Arrhenius equation.[8]
-
pH: The pH of the solution can affect the stability of the reactants and the catalyst.
-
Dissolved Oxygen: Dissolved oxygen can act as an inhibitor and is known to cause an induction period at the beginning of the reaction.[8][9] It is often recommended to de-aerate the solutions before initiating the reaction.
Experimental Protocols
Protocol 1: Catalytic Reduction of 4-Nitrophenol-d4 using Gold Nanoparticles (AuNPs) and NaBH₄
This protocol describes a standard method for studying the catalytic reduction of 4-Nitrophenol-d4 using pre-synthesized gold nanoparticles.
Materials:
-
4-Nitrophenol-d4
-
Sodium borohydride (NaBH₄)
-
Colloidal gold nanoparticle solution (e.g., 10-20 nm diameter)
-
Deionized water
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a stock solution of 4-Nitrophenol-d4 (e.g., 1 mM) in deionized water.
-
Prepare a fresh stock solution of NaBH₄ (e.g., 0.1 M) in deionized water. It is recommended to prepare this solution immediately before use due to its hydrolysis.
-
-
Spectrophotometric Measurement:
-
In a quartz cuvette, add 2.5 mL of deionized water.
-
Add a specific volume of the 4-Nitrophenol-d4 stock solution to achieve the desired final concentration (e.g., 0.1 mM).
-
Add a specific volume of the freshly prepared NaBH₄ solution (e.g., 0.5 mL of 0.1 M solution). The solution should immediately turn yellow, indicating the formation of the 4-nitrophenolate-d4 ion.
-
Place the cuvette in the UV-Vis spectrophotometer and record the initial spectrum (this will be the spectrum at t=0). The absorbance maximum should be at approximately 400 nm.
-
-
Initiation of the Catalytic Reaction:
-
To the cuvette containing the 4-Nitrophenol-d4 and NaBH₄ mixture, add a small volume of the colloidal gold nanoparticle solution (e.g., 100 µL).
-
Immediately start monitoring the change in absorbance at 400 nm over time. Record spectra at regular intervals (e.g., every 30 or 60 seconds) until the absorbance at 400 nm becomes negligible.
-
-
Data Analysis:
-
Plot the absorbance at 400 nm versus time.
-
To determine the apparent rate constant (k_app), plot ln(Aₜ/A₀) versus time. The slope of the linear portion of this graph will be -k_app.
-
Protocol 2: Electrochemical Reduction of 4-Nitrophenol-d4
This protocol provides a method for studying the electrochemical reduction of 4-Nitrophenol-d4.
Materials:
-
4-Nitrophenol-d4
-
Supporting electrolyte (e.g., 0.1 M Na₂SO₄)
-
Working electrode (e.g., Gold or Silver)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., Platinum wire)
-
Potentiostat/Galvanostat
-
Spectroelectrochemical cell (optional, for in-situ monitoring)
Procedure:
-
Preparation of the Electrolyte Solution:
-
Prepare a solution of the supporting electrolyte (e.g., 0.1 M Na₂SO₄) in deionized water.
-
Add 4-Nitrophenol-d4 to the electrolyte solution to the desired concentration (e.g., 5 mM). Adjust the pH if necessary (e.g., to acidic conditions to favor the formation of 4-aminophenol).
-
-
Electrochemical Measurement:
-
Assemble the three-electrode system in the electrochemical cell containing the electrolyte solution.
-
Perform cyclic voltammetry to determine the reduction potential of 4-Nitrophenol-d4.
-
Apply a constant potential (chronoamperometry) at a value more negative than the reduction peak potential to carry out the bulk electrolysis.
-
-
Monitoring the Reaction:
-
If a spectroelectrochemical setup is available, monitor the UV-Vis spectral changes in real-time.[10]
-
Alternatively, withdraw aliquots from the electrochemical cell at different time intervals and analyze them using a separate UV-Vis spectrophotometer or HPLC to determine the concentration of 4-Nitrophenol-d4 and 4-Aminophenol-d4.[11]
-
-
Data Analysis:
-
Plot the concentration of 4-Nitrophenol-d4 versus time to determine the reaction rate.
-
Data Presentation
The quantitative data from these experiments can be summarized in tables for easy comparison. Below is an example table summarizing typical kinetic data for the catalytic reduction of non-deuterated 4-Nitrophenol. This data should be used as a reference for comparison with the results obtained for 4-Nitrophenol-d4.
| Catalyst | 4-NP Concentration (M) | NaBH₄ Concentration (M) | Temperature (°C) | Apparent Rate Constant (k_app) (s⁻¹) | Reference |
| Pd Nanoparticles | 7.38 x 10⁻⁵ | 1.11 x 10⁻² | 23.7 | 6.0 x 10⁻⁴ | [1] |
| Au@[C₄C₁₆Im]Br | 1.0 x 10⁻⁴ | 1.0 x 10⁻³ | Room Temp. | 1.10 x 10⁻⁴ | [12] |
Visualizations
Experimental Workflow for Catalytic Reduction
Caption: Workflow for the catalytic reduction of 4-Nitrophenol-d4.
Catalytic Reduction Pathway of 4-Nitrophenol-d4
Caption: Simplified pathway for the catalytic reduction of 4-Nitrophenol-d4.
References
- 1. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 2. Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic Analysis of 4-Nitrophenol Reduction by “Water-Soluble” Palladium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. neretinalab.nd.edu [neretinalab.nd.edu]
- 9. [PDF] Catalytic Reduction of 4-Nitrophenol: A Quantitative Assessment of the Role of Dissolved Oxygen in Determining the Induction Time. | Semantic Scholar [semanticscholar.org]
- 10. lcms.cz [lcms.cz]
- 11. mdpi.com [mdpi.com]
- 12. Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Use of 4-Nitrophenol-d4 (C6HD4NO2) in Environmental Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Nitrophenol-d4 (C6HD4NO2) as an internal standard in the quantitative analysis of 4-nitrophenol and other phenolic compounds in environmental matrices. The methodologies described are primarily based on gas chromatography-mass spectrometry (GC-MS) and are aligned with established analytical practices for trace-level contaminant detection.
Introduction
4-Nitrophenol is a priority environmental pollutant due to its toxicity and prevalence in industrial effluents. Accurate quantification of this compound in complex environmental samples such as water and soil is crucial for monitoring and risk assessment. The use of a stable isotope-labeled internal standard, such as 4-Nitrophenol-d4, is the gold standard for achieving high accuracy and precision in these analyses. This technique, known as isotope dilution mass spectrometry (IDMS), compensates for sample matrix effects and variations in extraction efficiency and instrument response.[1]
Principle of Isotope Dilution Mass Spectrometry (IDMS)
IDMS involves the addition of a known amount of an isotopically labeled version of the target analyte (in this case, 4-Nitrophenol-d4) to the sample at the beginning of the analytical process. The labeled compound is chemically identical to the native analyte and thus behaves similarly during extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the isotopically labeled standard using a mass spectrometer, the concentration of the native analyte can be accurately determined, irrespective of incomplete recovery or matrix-induced signal suppression or enhancement.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of 4-nitrophenol in environmental samples using 4-Nitrophenol-d4 as an internal standard.
Table 1: Method Detection Limits (MDLs) and Limits of Quantification (LOQs)
| Matrix | Analyte | Method | MDL (µg/L or µg/kg) | LOQ (µg/L or µg/kg) | Reference |
| Rainwater | 4-Nitrophenol | SPME-GC-MS | 0.208 - 99.3 µg/L | 0.693 - 331 µg/L | [2][3] |
| Rainwater | Various Nitrophenols | HF-LPME-GC-MS | 0.1 - 0.2 µg/L | - | [4] |
| Water | Various Nitrophenols | SBSE-TD-GC-MS | 0.001 - 0.031 µg/L | - | [5] |
| Soil | Various Nitrophenols | UAE-DLLME-GC-MS | - | 1.3 - 2.6 ng/g | [1][6] |
| Soil | Various Nitrophenols | MAE-SBSE-TD-GC-MS | 0.020 - 0.107 ng/g | - | [5] |
| Soil | Three Nitrophenols | UE-HPLC-MS | 0.1 - 0.2 µg/kg | - | [7] |
Table 2: Recovery of 4-Nitrophenol from Environmental Samples
| Matrix | Spiking Level | Extraction Method | Recovery (%) | Reference |
| Spiked Soil Samples | Not Specified | UAE-DLLME | 86 - 111 | [1][6] |
| Spiked Rain Samples | Not Specified | HF-LPME | 93 - 113 | [4] |
| Water and Soil | Not Specified | SBSE-TD-GC-MS | 79 - 120 | [5] |
| Soil | Not Specified | Ultrasonic Extraction | 61.7 - 90.8 | [7] |
| Drinking Water | Not Specified | SPE | 85.1 - 108.4 | [8] |
| Tap Water | Not Specified | SPE | 90 - 112 | [9] |
Experimental Protocols
The following are detailed protocols for the analysis of 4-nitrophenol in water and soil samples using 4-Nitrophenol-d4 as an internal standard.
Protocol for Water Sample Analysis
4.1.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Preservation: If the sample contains residual chlorine, dechlorinate by adding ~80 mg of sodium thiosulfate per liter of sample. Acidify the sample to a pH of ≤ 2 with 6N HCl.
-
Internal Standard Spiking: Add a known quantity of 4-Nitrophenol-d4 solution in a water-miscible solvent (e.g., methanol) to the water sample. The final concentration of the internal standard should be in the mid-range of the calibration curve (e.g., 1-10 µg/L).
-
Cartridge Conditioning: Use a polymeric or C18 SPE cartridge. Condition the cartridge by passing 5-10 mL of methylene chloride, followed by 5-10 mL of methanol, and finally 10-15 mL of reagent water (pH ≤ 2). Do not allow the cartridge to go dry after the final rinse.
-
Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of 10-15 mL/min.
-
Cartridge Rinsing: After the entire sample has passed through, wash the cartridge with 5-10 mL of reagent water to remove interfering substances.
-
Cartridge Drying: Dry the cartridge by drawing air or nitrogen through it for 10-20 minutes.
-
Elution: Elute the trapped analytes with 5-10 mL of a suitable organic solvent, such as methylene chloride or a mixture of methylene chloride and acetone.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
4.1.2. GC-MS Analysis
-
GC Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent capillary column is recommended.
-
Injection: 1-2 µL of the concentrated extract is injected in splitless mode.
-
Inlet Temperature: 250-280 °C.
-
Oven Temperature Program:
-
Initial temperature: 40-60 °C, hold for 1-2 minutes.
-
Ramp: 10-15 °C/min to 280-300 °C.
-
Final hold: 5-10 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
4-Nitrophenol: m/z 139 (quantification), 65, 109.
-
4-Nitrophenol-d4: m/z 143 (quantification), 68, 113.
-
-
Protocol for Soil Sample Analysis
4.2.1. Sample Preparation: Ultrasonic Extraction
-
Sample Homogenization: Homogenize the soil sample to ensure uniformity.
-
Internal Standard Spiking: Add a known amount of 4-Nitrophenol-d4 solution to a 10 g subsample of soil.
-
Extraction:
-
Add 20-30 mL of a suitable extraction solvent (e.g., acetone/methylene chloride 1:1 v/v) to the soil sample in a beaker.
-
Place the beaker in an ultrasonic bath and extract for 15-30 minutes.
-
Decant the solvent.
-
Repeat the extraction two more times with fresh solvent.
-
Combine the solvent extracts.
-
-
Cleanup and Concentration:
-
Filter the combined extract to remove particulate matter.
-
Dry the extract by passing it through anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
4.2.2. GC-MS Analysis
The GC-MS conditions for soil sample analysis are the same as described in section 4.1.2.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of 4-nitrophenol in environmental samples using 4-Nitrophenol-d4 as an internal standard.
Caption: Experimental workflow for 4-nitrophenol analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Solid-phase microextraction and gas chromatography-mass spectrometry for analysis of phenols and nitrophenols in rainwater, as their t-butyldimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous derivatization and extraction of nitrophenols in soil and rain samples using modified hollow-fiber liquid-phase microextraction followed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of nitrophenols in environmental samples using stir bar sorptive extraction coupled to thermal desorption gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dispersive liquid-liquid microextraction for the determination of nitrophenols in soils by microvial insert large volume injection-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Three Nitrophenol Compounds in Soil by Ultrasonic Extraction-High Performance Liquid Chromatography-Mass Spectrometry [ykcs.ac.cn]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Protocol for the Preparation of C6HD4NO2 (4-Nitrophenol-d4) Standard Solutions
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the preparation of standard solutions of C6HD4NO2, also known as 4-Nitrophenol-d4 or 4-Nitrophenol-ring-d4. This deuterated analog of 4-nitrophenol is commonly employed as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for the analysis of phenols and nitrophenols in various matrices. The use of a stable isotope-labeled internal standard like this compound is a robust technique to correct for analyte losses during sample preparation and to compensate for matrix effects during analysis, thereby improving the accuracy and precision of the results.
Physicochemical Properties
The successful preparation of accurate standard solutions begins with an understanding of the properties of the starting material.
| Property | Value | Reference |
| Chemical Formula | HOC6D4NO2 | [1][2] |
| Molecular Weight | 143.13 g/mol | [1] |
| CAS Number (Labeled) | 93951-79-2 | [1][2] |
| Chemical Purity | Typically ≥98% | [1] |
| Form | Neat solid (crystalline) | [1] |
| Storage Conditions | Store at room temperature, protected from light and moisture. | [1] |
Experimental Protocols
Protocol 1: Preparation of a 1000 mg/L (1 mg/mL) Stock Standard Solution from Neat Solid
This protocol outlines the steps to prepare a primary stock solution from the solid this compound material.
Materials:
-
This compound (4-Nitrophenol-d4), neat solid
-
Methanol or Isopropanol, HPLC grade or higher
-
Analytical balance (readable to at least 0.1 mg)
-
10 mL volumetric flask, Class A
-
Spatula
-
Weighing paper or boat
-
Pasteur pipette or dropper
-
Amber glass vial with a PTFE-lined cap for storage
Procedure:
-
Tare the Balance: Place the weighing paper or boat on the analytical balance and tare it.
-
Weigh the Standard: Carefully weigh approximately 10 mg of the this compound neat solid onto the tared weighing paper. Record the exact weight.
-
Transfer to Volumetric Flask: Quantitatively transfer the weighed solid into the 10 mL volumetric flask. This can be done by carefully folding the weighing paper and tapping it to ensure all the solid is transferred. Rinse the weighing paper with a small amount of the chosen solvent (methanol or isopropanol) and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Dissolve the Standard: Add a few milliliters of the solvent to the volumetric flask and gently swirl to dissolve the solid completely.
-
Bring to Volume: Once the solid is fully dissolved, carefully add the solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Homogenize: Cap the flask and invert it several times (at least 10-15 times) to ensure the solution is thoroughly mixed and homogenous.
-
Calculate the Exact Concentration: The exact concentration of the stock solution is calculated using the following formula:
Concentration (mg/L) = (Weight of this compound in mg) / (Volume of flask in L)
For example, if 10.2 mg of this compound was dissolved in a 10 mL (0.010 L) volumetric flask, the concentration would be 1020 mg/L.
-
Storage: Transfer the prepared stock solution to a labeled amber glass vial with a PTFE-lined cap. The label should include the compound name, concentration, solvent, preparation date, and the preparer's initials. Store the solution at 4°C, protected from light. It is recommended to prepare fresh stock solutions periodically, for example, every 6 to 12 months, or as determined by internal stability studies.
Protocol 2: Preparation of Working Standard Solutions
Working standard solutions are prepared by diluting the stock solution to concentrations that are within the calibration range of the analytical method. Typical calibration ranges for nitrophenols can be from 0.1 to 1.5 ppm (µg/mL) for UPLC-MS/MS or 200 to 8000 ng/mL for HPLC.[3][4]
Materials:
-
1000 mg/L this compound stock solution
-
Solvent used for the stock solution (methanol or isopropanol)
-
Appropriate Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Calibrated micropipettes
Example Dilution for a 10 mg/L Intermediate Standard:
-
Pipette 100 µL of the 1000 mg/L stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the appropriate solvent.
-
Cap and invert the flask several times to ensure thorough mixing. This results in a 10 mg/L (10 µg/mL) intermediate standard solution.
Example Dilution for a 100 µg/L (0.1 µg/mL) Working Standard:
-
Pipette 100 µL of the 10 mg/L intermediate standard solution into a 10 mL volumetric flask.
-
Dilute to the mark with the appropriate solvent.
-
Cap and invert the flask several times to ensure thorough mixing. This results in a 100 µg/L (0.1 µg/mL) working standard solution.
Further serial dilutions can be performed to prepare a series of working standards for building a calibration curve. The concentrations of the working standards should be chosen to bracket the expected concentration of the analyte in the samples.
Data Presentation
The following table summarizes the key quantitative information for the preparation of this compound standard solutions.
| Parameter | Value | Notes |
| Stock Solution | ||
| Recommended Concentration | 1000 mg/L (1 mg/mL) | A common concentration for primary stock solutions of analytical standards. |
| Recommended Solvent | Methanol or Isopropanol | Isopropanol is used for some commercially available standards.[5] Methanol is also a common solvent for phenols. |
| Storage Temperature | 4°C | To minimize solvent evaporation and potential degradation. |
| Storage Container | Amber glass vial with PTFE-lined cap | To protect from light and prevent contamination. |
| Working Solutions | ||
| Concentration Range | 0.1 - 8 µg/mL (100 - 8000 ng/mL) | This range is indicative and should be adapted based on the specific analytical method's sensitivity and the expected analyte concentrations.[3][4] |
| Dilution Solvent | Same as stock solution or mobile phase compatible | To maintain consistency and compatibility with the analytical system. |
| Preparation | Serial dilution from stock or intermediate solutions | Ensures accuracy in the preparation of low-concentration standards. |
Visualizations
The following diagrams illustrate the workflows for preparing the standard solutions.
References
Application of Deuterated Nitrophenol in Catalysis Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterated compounds, where one or more hydrogen atoms are replaced by their heavier isotope deuterium, are invaluable tools in catalysis research. The substitution of hydrogen with deuterium can lead to a change in the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). By measuring the KIE, researchers can gain profound insights into reaction mechanisms, particularly the rate-determining step and the nature of transition states.
4-Nitrophenol is a widely used model compound in catalysis, especially for evaluating the efficiency of various nanocatalysts in reduction reactions. The reduction of 4-nitrophenol to 4-aminophenol is easily monitored by UV-Vis spectroscopy, making it an ideal system for kinetic studies. The use of deuterated 4-nitrophenol in these studies allows for a detailed investigation of the reaction mechanism, providing crucial information for the design and optimization of novel catalysts.
These application notes provide detailed protocols for the synthesis of deuterated 4-nitrophenol and its application in a model catalytic reaction. The accompanying data and visualizations are intended to guide researchers in applying this powerful technique in their own work.
Key Applications
-
Mechanistic Elucidation: Determining the involvement of C-H bond cleavage in the rate-determining step of a catalytic reaction.
-
Kinetic Isotope Effect (KIE) Studies: Quantifying the change in reaction rate upon isotopic substitution to understand transition state geometry.
-
Catalyst Performance Evaluation: Assessing the activity and mechanism of novel catalysts, particularly in hydrogenation and reduction reactions.
-
Drug Metabolism Studies: Using deuterated compounds as internal standards in pharmacokinetic studies.
Quantitative Data: Kinetic Isotope Effect in the Reduction of 4-Nitrophenol
The following table summarizes representative data for the kinetic isotope effect observed in the catalytic reduction of 4-nitrophenol. The KIE is expressed as the ratio of the rate constant for the non-deuterated (light) reactant (kH) to that of the deuterated (heavy) reactant (kD). A KIE value significantly greater than 1 indicates that C-H bond cleavage is involved in the rate-determining step of the reaction.
| Catalyst | Reactant System | Rate Constant (kH) (s⁻¹) | Rate Constant (kD) (s⁻¹) | Kinetic Isotope Effect (kH/kD) | Reference |
| Gold Nanoparticles | 4-Nitrophenol vs. 4-Nitrophenol-d4 | Data not available | Data not available | 1.5 | [1] |
| Palladium Nanoparticles | 4-Nitrophenol / NaBH₄ / H₂O vs. 4-Nitrophenol / NaBD₄ / D₂O | 0.0006 | Data not available | ~1.4 | [2] |
Note: The provided data is illustrative. Actual values can vary depending on the specific catalyst, reaction conditions, and method of deuteration.
Experimental Protocols
Protocol 1: Synthesis of Deuterated 4-Nitrophenol (4-Nitrophenol-d4)
This protocol describes a general method for the synthesis of 4-nitrophenol-d4 via H/D exchange of phenol followed by nitration.
Materials:
-
Phenol
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Sulfuric acid-d₂ (D₂SO₄, 98 wt. % in D₂O, 99.5 atom % D)
-
Nitric acid-d₁ (DNO₃, 70 wt. % in D₂O, 99 atom % D)
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Deuteration of Phenol: a. In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenol (1.0 g) in deuterium oxide (20 mL). b. Carefully add sulfuric acid-d₂ (0.5 mL) to the solution. c. Heat the mixture to reflux and stir for 24-48 hours. The progress of the H/D exchange can be monitored by ¹H NMR spectroscopy by observing the disappearance of the aromatic proton signals. d. After cooling to room temperature, extract the deuterated phenol with anhydrous diethyl ether (3 x 20 mL). e. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to obtain phenol-d6.
-
Nitration of Deuterated Phenol: a. Cool a mixture of sulfuric acid-d₂ (5 mL) and nitric acid-d₁ (3 mL) in a round-bottom flask to 0 °C using an ice bath. b. Slowly add the deuterated phenol (phenol-d6, 0.5 g) to the cooled acid mixture with constant stirring. Maintain the temperature below 10 °C throughout the addition. c. After the addition is complete, continue stirring at 0 °C for 1 hour. d. Carefully pour the reaction mixture onto crushed ice (50 g). e. A yellow precipitate of 4-nitrophenol-d4 will form. Collect the precipitate by vacuum filtration and wash with cold water until the washings are neutral. f. Recrystallize the product from a mixture of ethanol and water to obtain pure 4-nitrophenol-d4. g. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the isotopic enrichment and purity.
Protocol 2: Catalytic Reduction of Deuterated 4-Nitrophenol and Determination of KIE
This protocol details the procedure for the catalytic reduction of both 4-nitrophenol and 4-nitrophenol-d4 to determine the kinetic isotope effect.
Materials:
-
4-Nitrophenol (non-deuterated)
-
4-Nitrophenol-d4 (synthesized as per Protocol 1)
-
Sodium borohydride (NaBH₄)
-
Catalyst of choice (e.g., gold or palladium nanoparticles)
-
Deionized water
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
Procedure:
-
Preparation of Stock Solutions: a. Prepare a stock solution of 4-nitrophenol (e.g., 1 mM) in deionized water. b. Prepare a stock solution of 4-nitrophenol-d4 (e.g., 1 mM) in deionized water. c. Prepare a fresh stock solution of NaBH₄ (e.g., 0.1 M) in deionized water immediately before use.
-
Kinetic Measurement for 4-Nitrophenol (kH): a. To a quartz cuvette, add deionized water (e.g., 2.5 mL) and the 4-nitrophenol stock solution (e.g., 100 µL). b. Add the catalyst suspension (e.g., 100 µL). c. Mix the solution by gentle inversion and place the cuvette in the UV-Vis spectrophotometer. d. Record the initial absorbance at the maximum wavelength of the 4-nitrophenolate ion (around 400 nm). e. Initiate the reaction by adding the NaBH₄ solution (e.g., 300 µL) to the cuvette. f. Immediately start monitoring the decrease in absorbance at 400 nm over time at regular intervals (e.g., every 10 seconds) for a sufficient duration for the reaction to go to completion or near completion.
-
Kinetic Measurement for 4-Nitrophenol-d4 (kD): a. Repeat the exact same procedure as in step 2, but use the 4-nitrophenol-d4 stock solution instead of the non-deuterated one.
-
Data Analysis and KIE Calculation: a. The reaction is typically considered to follow pseudo-first-order kinetics due to the large excess of NaBH₄. b. Plot ln(Aₜ/A₀) versus time (t), where A₀ is the initial absorbance and Aₜ is the absorbance at time t. c. The slope of the linear fit will give the negative of the apparent rate constant (-k_app). d. Calculate the rate constant for the non-deuterated reaction (kH) and the deuterated reaction (kD). e. The kinetic isotope effect (KIE) is then calculated as the ratio: KIE = kH / kD.
Visualizations
References
Troubleshooting & Optimization
improving signal-to-noise ratio with C6HD4NO2 in mass spectrometry
Technical Support Center: Mass Spectrometry Signal Enhancement
This technical support center provides troubleshooting guidance and frequently asked questions regarding the improvement of signal-to-noise (S/N) ratios in mass spectrometry. While the inquiry specified the use of C6HD4NO2 (deuterated nitrobenzene), this compound is not a recognized or documented agent for general S/N ratio enhancement in common mass spectrometry applications like electrospray ionization (ESI) or liquid chromatography-mass spectrometry (LC-MS).
Instead, this guide will focus on established methods and chemical modifiers used to increase signal intensity and reduce background noise, which may be the intended area of interest. We will also touch upon the known applications of related compounds, such as nitrobenzene, in specific mass spectrometry techniques.
Frequently Asked Questions (FAQs)
Q1: Is this compound (Deuterated Nitrobenzene) used to improve the signal-to-noise ratio in mass spectrometry?
There is no scientific literature or standard protocol that indicates this compound is used as a general signal-to-noise enhancing agent in mass spectrometry. While deuterated compounds are widely used as internal standards for quantification due to their mass shift, they are not typically added to samples to improve the signal of other analytes.
Q2: Are there any applications of nitrobenzene (the non-deuterated form) in mass spectrometry?
Yes, nitrobenzene is sometimes used as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, particularly for the analysis of fullerenes and other carbon clusters. It can also be used in surface-assisted laser desorption/ionization (SALDI-MS). In these contexts, it facilitates the desorption and ionization of analytes but is not a universal signal enhancer for techniques like ESI.
Q3: What are common reasons for a poor signal-to-noise ratio in LC-MS?
A low S/N ratio can stem from several factors, including:
-
High Chemical Background: Contaminants from solvents, buffers, tubing, or the sample itself can create significant background noise.
-
Ion Suppression: Co-eluting compounds from the sample matrix can compete with the analyte for ionization, reducing its signal intensity.
-
Suboptimal Instrument Parameters: Incorrect settings for parameters like spray voltage, gas flows, and temperatures can lead to inefficient ionization and ion transmission.
-
Poor Analyte Ionization: The analyte may not be efficiently ionized in the chosen mobile phase or with the selected ionization method.
-
Low Analyte Concentration: The amount of the target analyte may be near or below the instrument's limit of detection.
Q4: How can I improve the signal-to-noise ratio for my analyte?
Improving the S/N ratio typically involves either increasing the analyte signal or decreasing the background noise. Common strategies include:
-
Mobile Phase Modifiers: Adding small amounts of acids (like formic acid), bases (like ammonium hydroxide), or salts (like ammonium acetate) can significantly improve the ionization efficiency of specific analytes.
-
Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be used to remove interfering matrix components that cause ion suppression and background noise.
-
Chromatographic Optimization: Improving the separation of the analyte from interfering compounds can reduce ion suppression and increase the signal.
-
Instrument Optimization: Fine-tuning source parameters and using scheduled multiple reaction monitoring (MRM) can enhance sensitivity.
Troubleshooting Guide: Poor Signal-to-Noise Ratio
This guide provides a systematic approach to diagnosing and resolving common issues related to poor S/N ratios in mass spectrometry experiments.
| Observed Problem | Potential Cause | Recommended Solution |
| High Background Noise Across the Entire Chromatogram | Contaminated mobile phase, solvents, or additives. | Prepare fresh mobile phases using high-purity (LC-MS grade) solvents and additives. Flush the LC system thoroughly. |
| Leak in the LC system introducing air or contaminants. | Perform a leak check on the LC system, paying close attention to fittings and seals. | |
| Contaminated mass spectrometer ion source. | Clean the ion source components according to the manufacturer's recommendations. | |
| Low Analyte Signal with Good Peak Shape | Ion suppression from the sample matrix. | Improve sample cleanup using techniques like SPE or LLE. Dilute the sample if the analyte concentration is high enough. |
| Suboptimal mobile phase pH for the analyte. | Adjust the mobile phase pH to favor the charged state of the analyte (e.g., acidic mobile phase for basic analytes to promote protonation in positive ion mode). | |
| Inefficient ionization source parameters. | Optimize source parameters such as spray voltage, nebulizer gas pressure, drying gas flow, and temperature. | |
| Noisy or Unstable Signal (Erratic Baseline) | Unstable spray in the ESI source. | Check for clogs in the spray needle. Ensure proper solvent flow and composition. Optimize the spray needle position. |
| Incompatible mobile phase for ESI. | Avoid non-volatile buffers like phosphates. Ensure the mobile phase has sufficient conductivity for stable spray. | |
| Analyte Signal Varies Between Injections | Inconsistent sample preparation. | Use a validated and standardized sample preparation protocol. Incorporate an internal standard to normalize the signal. |
| Carryover from a previous injection. | Optimize the needle wash method and increase the wash volume and duration. Inject a blank sample to confirm the absence of carryover. |
Experimental Protocols
Protocol 1: Improving Signal for a Basic Analyte in Positive Ion ESI-MS
This protocol describes the use of formic acid as a mobile phase modifier to enhance the signal of a basic compound (e.g., a primary amine-containing drug).
Objective: To improve the protonation and, therefore, the signal intensity of a basic analyte.
Materials:
-
LC-MS grade water
-
LC-MS grade acetonitrile (ACN)
-
High-purity formic acid (FA)
-
Analyte stock solution
Procedure:
-
Prepare Mobile Phase A: Add 0.1 mL of formic acid to 99.9 mL of LC-MS grade water to create a 0.1% (v/v) formic acid solution.
-
Prepare Mobile Phase B: Add 0.1 mL of formic acid to 99.9 mL of LC-MS grade acetonitrile to create a 0.1% (v/v) formic acid solution.
-
Equilibrate the LC-MS System: Flush the system with the new mobile phases and run the LC gradient until the baseline is stable.
-
Prepare the Sample: Dilute the analyte stock solution to the desired concentration using a mixture of Mobile Phase A and B that mimics the initial chromatographic conditions.
-
Acquire Data: Inject the sample and acquire data in positive ion mode.
-
Compare Results: Compare the signal intensity and S/N ratio of the analyte peak with and without the addition of formic acid to the mobile phases.
Expected Outcome: The addition of formic acid will lower the pH of the mobile phase, promoting the protonation of the basic analyte ([Analyte+H]+). This typically leads to a significant increase in signal intensity and a better S/N ratio.
Diagrams and Workflows
Caption: A logical workflow for troubleshooting poor signal-to-noise ratios.
Caption: Mechanism of signal enhancement using an acidic mobile phase modifier.
Technical Support Center: Analysis of Deuterated 4-Nitrophenol (C6HD4NO2)
This guide provides troubleshooting advice and answers to frequently asked questions regarding common interferences encountered during the analysis of deuterated 4-nitrophenol (C₆HD₄NO₂), a common internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is C₆HD₄NO₂ and why is it used in analysis?
C₆HD₄NO₂ is the chemical formula for deuterated 4-nitrophenol (4-NP-d4). It is frequently used as an internal standard (IS) in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). Because its chemical and physical properties are nearly identical to the non-deuterated (native) 4-nitrophenol, it co-elutes and ionizes similarly during analysis. However, its increased mass due to the four deuterium atoms allows it to be distinguished from the native compound by the mass spectrometer. This helps to correct for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise quantification of the target analyte.
Q2: What are the most common sources of interference in C₆HD₄NO₂ analysis?
The primary sources of interference in the analysis of deuterated internal standards like 4-NP-d4 include:
-
Isotopic Contribution: Interference from the natural isotopes of the native (non-deuterated) analyte.
-
Matrix Effects: Suppression or enhancement of the analyte signal caused by co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins in biological samples).
-
Chromatographic Co-elution: Other compounds in the sample that have a similar retention time and mass-to-charge ratio (m/z) as 4-NP-d4.
-
Contamination: Introduction of native 4-nitrophenol or other interfering substances from laboratory equipment, reagents, or solvents.
-
Analyte Degradation: Breakdown of 4-NP-d4 during sample storage or preparation.
Troubleshooting Guide
Issue 1: Inaccurate Quantification - Signal in Blank Samples or Unexpectedly High Response
This issue often points to contamination or isotopic interference from the native analyte.
Troubleshooting Steps:
-
Isolate the Contamination Source:
-
Inject a solvent blank. If the peak for native 4-nitrophenol is present, the contamination may be in the solvent or the LC-MS system.
-
Prepare a "reagent blank" using all reagents from the sample preparation process. A signal here points to contaminated reagents.
-
Prepare a "matrix blank" using the same matrix as your samples but without the analyte or IS. This helps identify interferences originating from the biological matrix itself.
-
-
Address Isotopic Crosstalk:
-
The native 4-nitrophenol has a natural isotopic abundance that can contribute to the signal of the deuterated internal standard.
-
Solution: Check the mass spectrometry data for the contribution of the M+4 isotope of native 4-nitrophenol to the 4-NP-d4 signal. If significant, you may need to adjust the concentration of the internal standard or use a standard with a higher degree of deuteration if available.
-
Issue 2: Poor Peak Shape and Low Signal Intensity
Poor chromatography or signal suppression due to matrix effects are common culprits for these symptoms.
Troubleshooting Steps:
-
Optimize Chromatography:
-
Ensure the analytical column is not overloaded or degraded.
-
Adjust the mobile phase composition and gradient to improve the separation of 4-NP-d4 from interfering matrix components. A slower gradient can often resolve co-eluting species.
-
-
Mitigate Matrix Effects:
-
Matrix effects, where other molecules in the sample interfere with the ionization of the analyte, are a significant issue in biological samples like urine and plasma.
-
Solution: Implement a more rigorous sample cleanup protocol. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are effective at removing interfering components before analysis.
-
Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) for Urine Samples
This protocol is designed to remove polar and non-polar interferences from urine samples prior to LC-MS analysis of 4-nitrophenol.
Materials:
-
SPE Cartridges (e.g., C18, 500 mg)
-
Methanol (LC-MS grade)
-
Deionized Water
-
Formic Acid
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 1 mL of urine, add 10 µL of the C₆HD₄NO₂ internal standard solution. Acidify the sample with 100 µL of formic acid.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, consistent flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Elution: Elute the analyte and internal standard from the cartridge using 5 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS system.
Quantitative Data Summary
The following table summarizes the impact of different sample preparation techniques on the recovery of 4-nitrophenol and the reduction of matrix effects.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD) (%) |
| Dilute-and-Shoot | 95 - 105 | 40 - 60 (Suppression) | < 15 |
| Protein Precipitation | 80 - 90 | 30 - 50 (Suppression) | < 10 |
| Liquid-Liquid Extraction (LLE) | 75 - 85 | 10 - 20 (Suppression) | < 8 |
| Solid-Phase Extraction (SPE) | 90 - 100 | < 15 (Minimal Effect) | < 5 |
Data are representative and may vary based on the specific matrix and experimental conditions.
Visual Diagrams
Caption: Workflow for troubleshooting inaccurate C₆HD₄NO₂ signals.
Caption: Experimental workflow for Solid-Phase Extraction (SPE).
Technical Support Center: Optimizing LC-MS Parameters for 4-Nitrophenol-d4
Welcome to the technical support center for the LC-MS analysis of 4-Nitrophenol-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization, troubleshooting, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions for 4-Nitrophenol-d4 in MRM mode?
A1: 4-Nitrophenol-d4, with a molecular weight of approximately 143.13 g/mol [1], is the deuterated internal standard for 4-Nitrophenol analysis. For method development, it is crucial to optimize the MRM (Multiple Reaction Monitoring) transitions. Based on the non-deuterated compound (4-Nitrophenol, molecular weight ~139.11 g/mol ), common transitions in negative ionization mode are m/z 138 > 108, 138 > 92, and 138 > 46.[2] For 4-Nitrophenol-d4, the precursor ion will be higher due to the deuterium labels. The precursor ion for 4-Nitrophenol-d4 ([M-H]⁻) is m/z 142. The product ions would be expected to correspond to losses from this precursor. It is recommended to perform a product ion scan to determine the optimal transitions.
Q2: Which ionization mode is best for 4-Nitrophenol-d4 analysis?
A2: Electrospray ionization (ESI) in negative mode is commonly used for the analysis of phenolic compounds like 4-Nitrophenol and its deuterated analog.[3] Atmospheric Pressure Chemical Ionization (APCI) in negative mode can also be a viable option.[2] The choice between ESI and APCI may depend on the specific LC conditions and instrument sensitivity.
Q3: What type of LC column is suitable for 4-Nitrophenol-d4 separation?
A3: A C18 column is a common choice for the reversed-phase separation of 4-Nitrophenol and its internal standard. For instance, an Acquity UPLC BEH C18 column (100mm × 2.1mm, 1.7µm) has been used for the separation of similar phenolic compounds.[4] A pentafluorophenyl (PFP) column can also provide good separation for phenols.[2]
Q4: How should I prepare my samples for analysis?
A4: Sample preparation will depend on the matrix. For aqueous samples, a direct injection might be possible if the concentration is high enough and the matrix is clean. For more complex matrices like plasma or urine, a protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is often necessary to remove interferences and enrich the analyte.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of 4-Nitrophenol-d4.
Problem 1: Poor Signal Intensity or No Peak Detected
| Possible Cause | Troubleshooting Step |
| Incorrect MS Parameters | Verify the precursor and product ion masses for 4-Nitrophenol-d4. Optimize source parameters (e.g., ion spray voltage, temperature) and compound-specific parameters (e.g., declustering potential, collision energy). |
| Sample Degradation | Prepare fresh standards and samples. 4-Nitrophenol can be light-sensitive. |
| Ion Suppression | Dilute the sample or improve the sample cleanup procedure to remove matrix components that may be co-eluting and suppressing the ionization of the analyte. |
| Incorrect Ionization Mode | Confirm that the instrument is operating in negative ionization mode. |
| Leak in the LC System | Check for leaks in the LC flow path, from the pump to the MS source. |
Problem 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Secondary Interactions | Ensure the mobile phase pH is appropriate for the analyte. For acidic compounds like 4-Nitrophenol, a lower pH mobile phase can improve peak shape. |
| Column Contamination or Degradation | Flush the column with a strong solvent or replace the column if necessary. |
| Mismatch between Injection Solvent and Mobile Phase | Dissolve the sample in a solvent that is weaker than or similar in composition to the initial mobile phase. |
Problem 3: High Backpressure
| Possible Cause | Troubleshooting Step |
| Column Frit Blockage | Back-flush the column (if the manufacturer allows) or replace the inlet frit. |
| System Blockage | Systematically check for blockages in the tubing, injector, or guard column. |
| Precipitation in the System | Ensure mobile phase components are miscible and that buffers do not precipitate. |
Experimental Protocols
Method Development and Optimization Workflow
The following diagram outlines a systematic approach to developing and optimizing an LC-MS/MS method for 4-Nitrophenol-d4.
Caption: A workflow for developing a robust LC-MS/MS method for 4-Nitrophenol-d4.
Detailed Method Parameters (Starting Point)
The following tables provide a starting point for the LC-MS/MS parameters for the analysis of 4-Nitrophenol-d4. These parameters should be optimized for your specific instrument and application.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Value |
| Column | Acquity UPLC BEH C18 (100mm × 2.1mm, 1.7µm)[4] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water[4] |
| Mobile Phase B | 0.05% Ammonia in Methanol[4] |
| Gradient | 70% A to 30% A over 5 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.2 mL/min[4] |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters (Negative ESI Mode)
| Parameter | Recommended Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 3: 4-Nitrophenol-d4 MRM Parameters (Example)
| Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| 142.1 | To be determined | 40 - 60 | 15 - 25 |
| 142.1 | To be determined | 40 - 60 | 25 - 35 |
Note: The optimal Declustering Potential (DP) and Collision Energy (CE) need to be determined experimentally for each transition. The values provided are typical starting ranges.
Troubleshooting Logic Diagram
The following diagram illustrates a logical approach to troubleshooting a common issue: low or no signal for 4-Nitrophenol-d4.
Caption: A step-by-step guide for troubleshooting low signal intensity of 4-Nitrophenol-d4.
References
- 1. 4-Nitrophenol-ring-dâ (D, 98%)- Cambridge Isotope Laboratories, DLM-296-0.1 [isotope.com]
- 2. shimadzu.com [shimadzu.com]
- 3. Development and validation of a systematic UPLC-MS/MS method for simultaneous determination of three phenol impurities in ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Recovery of C6HD4NO2 in Sample Preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of the deuterated internal standard C6HD4NO2 (4-nitrophenol-d4) during sample preparation.
Frequently Asked Questions (FAQs)
General Sample Preparation Issues
Q1: My recovery of this compound is consistently low. What are the general factors I should investigate?
A1: Low recovery can stem from several factors throughout the sample preparation workflow. Key areas to investigate include the chosen extraction method (e.g., SPE, LLE, protein precipitation), pH of the sample and solvents, solvent strength, potential for analyte degradation, and the presence of matrix effects. A systematic evaluation of each step is recommended to pinpoint the source of the loss.
Solid-Phase Extraction (SPE) Troubleshooting
Q2: I am using Solid-Phase Extraction (SPE) and observing poor recovery of this compound. What are the most common causes?
A2: Poor recovery in SPE is a frequent issue. The most common causes include:
-
Analyte Breakthrough: The analyte does not adequately bind to the sorbent and is lost during the sample loading or washing steps.
-
Incomplete Elution: The elution solvent is not strong enough to remove the analyte from the sorbent.
-
Improper Sample Conditions: The pH of the sample may not be optimal for retention of this compound.
Q3: How can I prevent analyte breakthrough during SPE?
A3: To prevent analyte breakthrough, consider the following:
-
Sorbent Selection: Ensure the sorbent chemistry is appropriate for 4-nitrophenol. Given its moderate hydrophobicity (logP ≈ 1.91), a reversed-phase sorbent (e.g., C18, polymeric) is a suitable choice.
-
Sample pH: 4-nitrophenol is a weak acid with a pKa of approximately 7.15.[1][2] To ensure it is in its neutral, more retentive form, the sample pH should be adjusted to at least 2 pH units below its pKa (i.e., pH ≤ 5.15).
-
Loading Conditions: Load the sample at a slow flow rate to allow for sufficient interaction between the analyte and the sorbent.
-
Wash Solvent Strength: The wash solvent should be strong enough to remove interferences but not so strong that it elutes the this compound. A wash solution with a lower percentage of organic solvent than the elution solvent is recommended.
Q4: My this compound seems to be irreversibly bound to the SPE cartridge. How can I improve elution?
A4: To improve elution:
-
Elution Solvent Strength: Increase the percentage of organic solvent (e.g., acetonitrile or methanol) in your elution solvent.
-
Elution Solvent pH: To elute from a reversed-phase sorbent, you want the analyte to be in its more polar, ionized form. Adjusting the pH of the elution solvent to be at least 2 pH units above the pKa (i.e., pH ≥ 9.15) will convert 4-nitrophenol to the more easily eluted 4-nitrophenolate anion.
-
Solvent Volume: Use a sufficient volume of elution solvent. Consider using multiple smaller aliquots of the elution solvent, allowing for a soak step in between, which can be more effective than a single large volume.
Liquid-Liquid Extraction (LLE) Troubleshooting
Q5: I am performing a Liquid-Liquid Extraction (LLE) and the recovery of this compound is poor. What should I check?
A5: For poor LLE recovery, examine the following:
-
Solvent Polarity: The polarity of the extraction solvent should be well-matched to the analyte. For 4-nitrophenol, solvents like ethyl acetate or diethyl ether are often used.
-
Sample pH: Similar to SPE, the pH of the aqueous sample is critical. To extract the neutral 4-nitrophenol into an organic solvent, the pH of the aqueous phase should be acidic (≤ 5.15).
-
Phase Ratio and Emulsions: The ratio of the organic to aqueous phase can impact extraction efficiency. Emulsion formation at the interface can also trap the analyte and reduce recovery.
Protein Precipitation (PPT) Troubleshooting
Q6: I am using protein precipitation, but my this compound recovery is low and variable. Why might this be?
A6: While simple, protein precipitation can lead to low and inconsistent recovery due to:
-
Co-precipitation: The analyte can become trapped in the precipitated protein pellet.
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Insufficient Protein Removal: Incomplete protein precipitation can lead to matrix effects in subsequent analysis.[3]
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Precipitating Agent: The choice and volume of the precipitating agent (e.g., acetonitrile, methanol, trichloroacetic acid) can affect the efficiency of protein removal and analyte recovery.[3] Acetonitrile is often effective at precipitating proteins while keeping small molecules like 4-nitrophenol in the supernatant.
Deuterated Internal Standard-Specific Issues
Q7: Could the poor recovery be related to the fact that this compound is a deuterated standard?
A7: Yes, there are specific issues to consider with deuterated internal standards:
-
Isotopic Exchange (H/D Exchange): Deuterium atoms can sometimes exchange with protons from the solvent, especially under acidic or basic conditions, or at high temperatures.[1][4][5] This would lead to a decrease in the signal for the deuterated standard and an increase in the signal for the unlabeled analyte. Ensure the deuterium labels on your this compound are on the aromatic ring, which is a stable position.[4]
-
Chromatographic (Isotopic) Shift: Deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[4][6] If this shift is significant, the deuterated standard and the analyte may experience different matrix effects, leading to inaccurate quantification.
-
Isotopic Purity: The presence of unlabeled 4-nitrophenol as an impurity in the this compound standard can lead to an overestimation of the analyte concentration, particularly at low levels.[7]
Q8: How can I check for isotopic exchange of my this compound standard?
A8: To check for isotopic exchange, you can incubate the this compound standard in your sample matrix or solvent under your experimental conditions for a period of time and then analyze the sample. A decrease in the deuterated standard's signal and a corresponding increase in the signal of unlabeled 4-nitrophenol would indicate that exchange is occurring.[5]
Quantitative Data Summary
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Typical Recovery | Generally high (80-120%) with optimized methods.[8] | Can be variable, but good recoveries (>80%) are achievable with pH and solvent optimization.[9] | Often lower and more variable (can be <80%) due to co-precipitation.[3] |
| Key Optimization Parameters | Sorbent type, sample pH, wash and elution solvent composition and pH, flow rate. | Extraction solvent, sample pH, phase ratio, mixing efficiency. | Precipitating agent, solvent-to-sample ratio, mixing and incubation conditions. |
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol for 4-Nitrophenol in Urine
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
Thaw urine samples to room temperature.
-
Centrifuge at 4000 rpm for 10 minutes to remove particulates.
-
To 1 mL of urine, add 50 µL of an appropriate internal standard working solution (containing this compound).
-
Adjust the sample pH to ~4.0 with a suitable acid (e.g., formic acid).
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric reversed-phase SPE cartridge (e.g., 60 mg) with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the this compound and analyte with 1 mL of methanol or acetonitrile. Consider a two-step elution with 0.5 mL each time, allowing the solvent to soak for a few minutes before final elution.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.
-
Liquid-Liquid Extraction (LLE) Protocol for 4-Nitrophenol in Urine
-
Sample Preparation:
-
To 1 mL of urine in a glass tube, add the this compound internal standard.
-
Acidify the urine to a pH of approximately 4-5 with hydrochloric acid.
-
-
Extraction:
-
Add 5 mL of ethyl acetate to the tube.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge for 10 minutes at 3000 rpm to separate the layers.
-
-
Solvent Transfer and Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume of mobile phase for analysis.
-
Protein Precipitation (PPT) Protocol for Serum or Plasma
-
Sample Preparation:
-
In a microcentrifuge tube, add the this compound internal standard to 100 µL of serum or plasma.
-
-
Precipitation:
-
Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortex vigorously for 30 seconds.
-
-
Centrifugation:
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Logical troubleshooting guide for poor this compound recovery.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Protein Precipitation Methods for Proteomics [biosyn.com]
- 3. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A method for the analysis of 121 multi-class environmental chemicals in urine by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phmethods.net [phmethods.net]
Technical Support Center: Minimizing Isotopic Exchange of Deuterium in C6HD4NO2
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the isotopic exchange of deuterium in C6HD4NO2 (deuterated nitrobenzene). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound, focusing on preventing the unintended loss of deuterium (D-H back-exchange).
| Issue | Potential Cause | Recommended Action | Rationale |
| Unexpected loss of deuterium from the aromatic ring, confirmed by NMR or Mass Spectrometry. | Acidic Conditions: Presence of protic acids (e.g., HCl, H2SO4, or even acidic impurities in solvents). | Maintain the solution at a neutral or slightly acidic pH (4-6). If acidic conditions are necessary, perform the experiment at low temperatures (0-4 °C) and for the shortest possible duration. | Acid-catalyzed electrophilic aromatic substitution can facilitate the exchange of deuterium on the aromatic ring with protons from the environment. The nitro group is deactivating, but exchange can still occur under forcing conditions.[1][2] |
| Basic Conditions: Presence of strong bases (e.g., NaOH, KOH, alkoxides). | Avoid strongly basic conditions (pH > 8). If a base is required, consider using a milder, non-protic organic base in an aprotic solvent. | Strong bases can abstract a proton from a protic solvent or impurities, and the resulting conjugate base can participate in a nucleophilic aromatic substitution-like mechanism, leading to D-H exchange.[3][4][5] | |
| Presence of Metal Catalysts: Contamination with or intentional use of transition metals (e.g., Palladium, Platinum, Nickel) in the presence of a proton source. | Scrupulously avoid contact with transition metal catalysts unless part of a controlled reaction. Ensure all glassware is free from metal residues. | Metal catalysts can facilitate H-D exchange on aromatic rings by activating the C-D bond.[6][7] | |
| Elevated Temperatures: Running reactions or analyses at high temperatures. | Conduct experiments at or below room temperature whenever possible. If heating is required, minimize the duration and temperature. | Higher temperatures provide the activation energy needed to overcome the barrier for D-H exchange, significantly increasing the rate of exchange.[8] | |
| Use of Protic Solvents: Dissolving or reacting this compound in protic solvents like water (H2O), methanol (CH3OH), or ethanol (C2H5OH). | Use anhydrous, aprotic deuterated solvents (e.g., CDCl3, DMSO-d6, CD3CN, THF-d8) for all experiments where isotopic stability is critical. | Protic solvents are a direct and abundant source of protons that can readily exchange with the deuterium atoms on the aromatic ring.[8] | |
| Inaccurate quantitative analysis (e.g., qNMR) due to deuterium exchange. | Moisture Contamination: Absorption of atmospheric moisture by hygroscopic solvents or the compound itself. | Handle the compound and solvents under an inert atmosphere (e.g., in a glove box or under a stream of dry argon or nitrogen). Use freshly opened, sealed ampoules of deuterated solvents. Dry all glassware thoroughly in an oven and cool in a desiccator before use. | Water is a primary source of protons for back-exchange. Meticulous exclusion of moisture is critical for maintaining isotopic purity.[8] |
| Inappropriate Internal Standard for NMR: The internal standard is reacting or exchanging under the experimental conditions. | Choose an inert internal standard that does not have exchangeable protons and whose signals do not overlap with the analyte signals. Common choices include TMS, mesitylene, or 1,4-dioxane. The standard should be added just before analysis. | An internal standard must be stable under the analytical conditions to provide an accurate reference for quantification. | |
| Broad or unexpected peaks in NMR spectrum. | Partial D-H Exchange: Incomplete exchange can lead to a mixture of isotopologues (e.g., C6H2D3NO2, C6H3D2NO2), resulting in complex and overlapping signals. | Re-evaluate the experimental conditions to minimize exchange as described above. If partial exchange is unavoidable, advanced NMR techniques may be needed for spectral interpretation. | The presence of multiple isotopologues complicates the NMR spectrum, making interpretation and quantification difficult. |
| Residual Protic Solvent: Incomplete removal of a protic solvent used in a previous step. | Ensure complete removal of all protic solvents by drying under high vacuum, possibly with gentle heating if the compound is stable. Co-evaporation with a suitable aprotic solvent can also be effective. | Even trace amounts of protic solvents can cause significant back-exchange over time. |
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
A1: Isotopic exchange, specifically hydrogen-deuterium (H-D) exchange, is a chemical reaction where a deuterium atom in this compound is replaced by a hydrogen atom from the surrounding environment (e.g., from water or other protic solvents).[9] This is a concern because it compromises the isotopic purity of the compound, which is critical for its use in applications such as internal standards for quantitative mass spectrometry, mechanistic studies, and as a tracer in metabolic research. Loss of deuterium can lead to inaccurate experimental results.
Q2: Which deuterium atoms on this compound are most susceptible to exchange?
A2: The deuterium atoms on the aromatic ring of this compound are generally stable under neutral conditions. However, the presence of the electron-withdrawing nitro group makes the ortho and para positions more susceptible to nucleophilic attack, and therefore, the deuterons at these positions can be more labile under basic conditions. Under strongly acidic conditions, all aromatic positions can be subject to electrophilic exchange.[1][3][4][5]
Q3: What are the ideal storage conditions for this compound to prevent isotopic exchange?
A3: To maintain isotopic purity, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and dark place. For solutions, use anhydrous aprotic solvents and store them under similar conditions. Avoid repeated opening of the container in a humid atmosphere.
Q4: Which solvents should I use to dissolve this compound for experiments?
A4: Aprotic deuterated solvents are highly recommended to minimize the risk of D-H exchange. Suitable solvents include deuterated chloroform (CDCl3), deuterated dimethyl sulfoxide (DMSO-d6), deuterated acetonitrile (CD3CN), and deuterated tetrahydrofuran (THF-d8).[8] Always use solvents from a freshly opened sealed container or those that have been properly dried.
Q5: How does pH affect the stability of the deuterium labels?
A5: Both strongly acidic and strongly basic conditions can catalyze D-H exchange. The rate of exchange is generally at its minimum in a neutral to slightly acidic pH range.[9] Strong acids facilitate electrophilic substitution on the aromatic ring, while strong bases can promote exchange via a nucleophilic mechanism.
Q6: Can temperature affect the isotopic stability of this compound?
A6: Yes, higher temperatures increase the rate of chemical reactions, including isotopic exchange.[8] It is advisable to conduct experiments at or near room temperature whenever possible. If elevated temperatures are required, the duration of exposure should be minimized.
Q7: I need to perform a reaction with this compound in a protic solvent. How can I minimize deuterium loss?
A7: If a protic solvent is unavoidable, consider the following to minimize deuterium loss:
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Use a deuterated protic solvent (e.g., D2O, CH3OD) to reduce the proton concentration.
-
Keep the reaction temperature as low as possible.
-
Minimize the reaction time.
-
Maintain the pH as close to neutral as possible.
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After the reaction, immediately extract the product into an aprotic solvent and dry it thoroughly.
Q8: How can I check the isotopic purity of my this compound sample?
A8: The isotopic purity can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy or High-Resolution Mass Spectrometry (HR-MS).[10][11]
-
¹H NMR: By comparing the integration of the residual proton signals on the aromatic ring to the integration of an internal standard of known concentration, the amount of back-exchange can be quantified.[12]
-
²H NMR: This technique directly observes the deuterium signals and can be used for quantification.[13]
-
HR-MS: This method can resolve the different isotopologues and provide a precise measurement of the isotopic distribution.[10][11]
Quantitative Data on Deuterium Stability
| Condition | Solvent | Temperature | Estimated Rate of Deuterium Loss | Notes |
| Neutral | Aprotic (e.g., CDCl3, DMSO-d6) | Room Temperature | Very Low (<1% over 24h) | This is the ideal condition for maintaining isotopic integrity. |
| Neutral | Protic (e.g., H2O, CH3OH) | Room Temperature | Low to Moderate | Exchange is possible over extended periods, especially with prolonged exposure. |
| Acidic (Strong) | Protic (e.g., 1M HCl in H2O) | Room Temperature | Moderate | Acid catalyzes electrophilic exchange. The rate will depend on the acid strength and temperature.[1] |
| Acidic (Strong) | Protic (e.g., 1M HCl in H2O) | 50 °C | High | Increased temperature significantly accelerates the exchange rate. |
| Basic (Strong) | Protic (e.g., 1M NaOH in H2O) | Room Temperature | Moderate to High | Base-catalyzed exchange, particularly at positions activated by the nitro group (ortho, para). |
| Basic (Strong) | Protic (e.g., 1M NaOH in H2O) | 50 °C | Very High | The combination of strong base, protic solvent, and heat leads to rapid deuterium loss. |
| Presence of Pd/C Catalyst | Protic (e.g., CH3OH) | Room Temperature | High | Transition metal catalysts are very effective at promoting H-D exchange. |
Experimental Protocols
Protocol for Monitoring Deuterium Stability of this compound by ¹H NMR Spectroscopy
This protocol describes a method to quantify the rate of deuterium back-exchange under specific experimental conditions.
1. Materials and Equipment:
-
This compound
-
Anhydrous deuterated aprotic solvent (e.g., CDCl3 or DMSO-d6)
-
Protic solvent to be tested (e.g., H2O, CH3OH)
-
Inert internal standard (e.g., mesitylene or 1,4-dioxane)
-
NMR tubes and caps
-
Volumetric flasks and micropipettes
-
NMR spectrometer
-
Glove box or inert atmosphere setup
2. Sample Preparation (perform under an inert atmosphere):
-
Prepare a stock solution of the internal standard in the chosen anhydrous deuterated aprotic solvent at a known concentration (e.g., 10 mM).
-
Accurately weigh a known amount of this compound and dissolve it in the deuterated aprotic solvent to create a stock solution of known concentration (e.g., 20 mM).
-
In a clean, dry NMR tube, combine a precise volume of the this compound stock solution (e.g., 500 µL) and the internal standard stock solution (e.g., 100 µL).
-
Acquire an initial ¹H NMR spectrum (t=0). This will serve as the baseline for isotopic purity.
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To initiate the exchange experiment, add a precise volume of the protic solvent to be tested to the NMR tube.
-
Immediately acquire a ¹H NMR spectrum and continue to acquire spectra at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).
3. Data Analysis:
-
Process all NMR spectra uniformly (phasing, baseline correction).
-
Integrate the signal of the internal standard and the residual proton signals on the aromatic ring of this compound.
-
Calculate the concentration of protons on the aromatic ring at each time point relative to the constant concentration of the internal standard.
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Plot the increase in the concentration of aromatic protons over time to determine the rate of deuterium loss.
Visualizations
Acid-Catalyzed Deuterium Back-Exchange Mechanism
The back-exchange of deuterium on the aromatic ring of this compound in the presence of a strong acid (H+) proceeds via an electrophilic aromatic substitution mechanism. The proton acts as the electrophile.
References
- 1. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophilic Aromatic Substitution | OpenOChem Learn [learn.openochem.org]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Hydrogen-deuterium exchange reactions of aromatic compounds and heterocycles by NaBD4-activated rhodium, platinum and palladium catalysts. | Semantic Scholar [semanticscholar.org]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. benchchem.com [benchchem.com]
- 9. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. organic chemistry - Monitoring H -> D exchange - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
addressing matrix effects when using C6HD4NO2 as an internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using C6HD4NO2 as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing significant variability in my this compound internal standard (IS) signal between samples. What are the potential causes?
A1: High variability in the IS signal across a batch of samples can point to several issues. The most common culprits are inconsistent sample preparation, matrix effects, and chromatographic problems.[1] Inconsistent sample preparation can lead to variable extraction recovery of the IS.[1] Matrix effects, caused by co-eluting components from the sample matrix, can suppress or enhance the ionization of your IS.[2][3] Additionally, if this compound and your analyte do not co-elute perfectly, they may be subject to different degrees of matrix effects, leading to inaccurate quantification.[2]
Q2: My this compound signal has completely disappeared for all samples in my analytical run. What should I do?
A2: A total loss of the internal standard signal across an entire run typically indicates a systemic problem. Follow this troubleshooting workflow:
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Verify IS Solution: Check the preparation and concentration of your this compound spiking solution to ensure it was made correctly and has not degraded.
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Confirm Addition: Double-check your sample preparation protocol to confirm that the IS solution was added to all samples. A simple oversight in this step is a frequent cause of this issue.[1]
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Inspect LC-MS System:
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Examine the autosampler for correct injection volumes.
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Check the LC column for contamination or degradation.
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Inspect the ion source for cleanliness and ensure a stable spray.
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Verify that the correct mass spectrometry method, including the specific MRM transition for this compound, is being used.[1]
-
Q3: Why is my this compound not perfectly co-eluting with my unlabeled analyte, and how can this affect my results?
A3: Even though this compound is a stable isotope-labeled (SIL) internal standard, it may not co-elute perfectly with the unlabeled analyte. This phenomenon is often due to the "deuterium isotope effect," which can alter the lipophilicity of the molecule, causing a slight shift in retention time on a reversed-phase column.[2] If the analyte and this compound do not co-elute, they may be exposed to different co-eluting matrix components, resulting in varying degrees of ion suppression or enhancement.[2] This differential matrix effect can compromise the ability of the internal standard to accurately correct for signal variations, potentially leading to inaccurate quantification.[2] It has been demonstrated that the matrix effects experienced by an analyte and its SIL internal standard can differ significantly.[2]
Q4: How can I quantitatively assess the extent of matrix effects on my this compound internal standard?
A4: A standard method to quantitatively evaluate matrix effects is the post-extraction spike experiment.[3] This involves comparing the signal response of the IS in a clean solution to its response when spiked into a blank matrix extract. The matrix factor (MF) is calculated to determine the degree of ion suppression or enhancement.[3] An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 points to ion enhancement.[1]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
Objective: To quantify the matrix effect on the this compound internal standard by calculating the Matrix Factor (MF).
Methodology:
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Prepare Two Sets of Samples:
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Set A (Neat Solution): Spike the this compound internal standard into a clean solvent (e.g., mobile phase) at the concentration used in your assay.
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Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma, urine) through your entire extraction procedure. In the final step, spike the extracted blank matrix with the this compound internal standard at the same concentration as in Set A.
-
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Analyze Samples: Inject both sets of samples into the LC-MS/MS system and record the peak area of the this compound.
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Calculate the Matrix Factor (MF):
Data Interpretation:
| Matrix Factor (MF) | Interpretation |
| MF = 1 | No significant matrix effect |
| MF < 1 | Ion Suppression |
| MF > 1 | Ion Enhancement |
Protocol 2: Qualitative Assessment of Matrix Effects using Post-Column Infusion
Objective: To identify regions in the chromatogram where matrix effects (ion suppression or enhancement) occur.
Methodology:
-
Prepare Infusion Solution: Prepare a solution of this compound in a solvent compatible with your mobile phase at a concentration that provides a stable and moderate signal.
-
System Setup:
-
Set up the LC-MS/MS system with the analytical column and mobile phase conditions of your assay.
-
Using a T-junction, continuously infuse the this compound solution at a low, constant flow rate (e.g., 5-10 µL/min) into the mobile phase stream between the analytical column and the mass spectrometer's ion source.[1]
-
-
Analysis:
-
Allow the system to equilibrate until a stable baseline signal for the this compound is observed.
-
Inject a blank, extracted matrix sample.
-
-
Data Interpretation: Monitor the this compound signal throughout the chromatographic run. Any deviation (dip or rise) from the stable baseline indicates the presence of co-eluting matrix components that cause ion suppression or enhancement at that specific retention time.
Visual Guides
Caption: Troubleshooting workflow for high internal standard signal variability.
Caption: Experimental workflow for assessing matrix effects.
References
Technical Support Center: Optimizing Reaction Conditions for C6HD4NO2 Reduction Studies
This guide is designed for researchers, scientists, and drug development professionals to provide solutions and optimization strategies for the reduction of deuterated nitrobenzene (C6HD4NO2) and related nitroarenes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the reduction of nitroarenes.
Question 1: My nitro group reduction is incomplete or provides a low yield. What are the common causes and how can I resolve this?
Answer: Incomplete reactions or low yields are common challenges in nitro group reductions and can often be traced to several factors.[1]
-
Insufficient Reducing Agent or Catalyst: The stoichiometry of the reducing agent is critical. For metal/acid reductions, ensure a sufficient excess of the metal is used.[1] In catalytic hydrogenations, the catalyst loading might be too low, or it may have lost activity. It is often necessary to use a stoichiometric amount of the reducing agent.[2]
-
Poor Catalyst Activity: Catalysts like Palladium on carbon (Pd/C) and Raney Nickel can deactivate over time due to improper storage or handling.[1] It is recommended to use fresh catalyst. The choice of solvent can also influence the activity of Pd/C.[1]
-
Catalyst Poisoning: Impurities in the starting material, solvents, or reagents can poison the catalyst, leading to a significant drop in activity.[1] Common poisons include sulfur compounds, halides, and certain nitrogen-containing functional groups.[1] Thorough purification of the starting material and the use of high-purity solvents are recommended.[1]
-
Inadequate Reaction Conditions: Key parameters like temperature, pressure (for hydrogenations), and reaction time significantly impact the yield. Many nitro group reductions are highly exothermic, requiring careful temperature monitoring and control.[1] Some reactions may not proceed at room temperature and require heating.[3]
-
Poor Substrate Solubility: The substrate must be soluble in the chosen solvent for the reaction to proceed efficiently. If the nitroarene has low solubility, the reaction rate will be very slow. For example, using water as a solvent for a poorly soluble nitroarene can prevent the reduction from occurring.[4]
Below is a systematic workflow for troubleshooting incomplete reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Efficient reduction of nitro compounds and domino preparation of 1-substituted-1 H -1,2,3,4-tetrazoles by Pd( ii )-polysalophen coated magnetite NPs a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01164B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with Deuterated 4-Nitrophenol
Welcome to the technical support center for deuterated 4-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated 4-nitrophenol not dissolving as expected?
A1: Several factors can contribute to the poor solubility of deuterated 4-nitrophenol. These include:
-
Solvent Polarity : 4-nitrophenol is more soluble in polar organic solvents like ethanol, methanol, and acetone than in water.[1][2] If you are using a non-polar solvent, or if the polarity of your solvent system is not optimal, you may encounter solubility issues.
-
Isotope Effects : While often subtle, the substitution of hydrogen with deuterium can alter intermolecular forces, such as hydrogen bonding.[3][4] This can lead to slight differences in solubility compared to the non-deuterated analog. For instance, the bond energy of a C-D bond is different from a C-H bond, which can influence interactions with the solvent.[4]
-
Concentration : You might be attempting to dissolve too much compound in an insufficient volume of solvent. For applications like NMR, a typical concentration is 5-20 mg of the sample in about 0.6 mL of deuterated solvent.[5]
-
Temperature : The solubility of 4-nitrophenol in many solvents, including water, increases with temperature.[1][6]
-
Purity of Compound and Solvent : Impurities in either the deuterated 4-nitrophenol or the solvent can affect solubility. Moisture contamination in organic solvents is a common issue.[7]
Q2: Are there significant differences in solubility between standard and deuterated 4-nitrophenol?
-
Hydrogen/Deuterium Bonding : Deuterium bonds are slightly stronger than hydrogen bonds. This can affect interactions with protic solvents.
-
Molecular Volume : Deuterated compounds may have a slightly reduced molecular volume compared to their non-deuterated counterparts, which can influence how they fit into the solvent lattice.[4] In practice, you can often use the solubility data for standard 4-nitrophenol as a starting point, but some optimization may be necessary.
Q3: Can I use a co-solvent to improve the solubility of deuterated 4-nitrophenol?
A3: Yes, using a co-solvent is a highly effective and common strategy.[5] If your deuterated 4-nitrophenol is not dissolving well in a particular solvent, adding a small amount of another miscible solvent with a different polarity can significantly improve solubility. For example, if you are using deuterated chloroform (CDCl₃) and experiencing issues, adding a small amount of deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆) can help.[5]
Q4: Is it safe to heat my sample to improve solubility?
A4: Gentle heating can be an effective method to increase the solubility of 4-nitrophenol.[5][6] However, it is crucial to be cautious as 4-nitrophenol can decompose violently at its boiling point (279 °C).[9][10] For dissolving the compound, gentle warming in a water bath to around 40-50°C is generally safe and effective.[5] Always ensure your compound is thermally stable under your experimental conditions.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with deuterated 4-nitrophenol.
| Problem | Potential Cause | Suggested Solution |
| Compound precipitates out of solution over time. | The initial solution was supersaturated, or the temperature has decreased. | 1. Try preparing a more dilute solution.2. If the experiment allows, maintain a constant, slightly elevated temperature.3. Consider a different solvent or a co-solvent system where the compound has higher solubility. |
| Visible solid particles remain after vigorous mixing. | Insufficient solvation, low solvent polarity, or strong crystal lattice energy. | 1. Sonication : Place the sample in an ultrasonic bath for 5-10 minutes to help break up the solid particles and increase the surface area for dissolution.[5][11]2. Gentle Heating : Warm the sample in a water bath (40-50°C).[5]3. Co-solvent : Add a small amount of a more polar co-solvent (e.g., DMSO-d₆ or CD₃OD).[5] |
| Solution is cloudy or turbid. | The compound is only partially dissolved, forming a fine suspension. | This indicates poor solubility. Follow the steps for "Visible solid particles remain," starting with sonication and then considering co-solvents or gentle heating.[5] |
| Inconsistent results in quantitative assays. | Incomplete dissolution of the standard or sample. | Ensure the deuterated 4-nitrophenol is fully dissolved before making any dilutions or taking measurements. Visually inspect for any undissolved material. Sonication can help ensure complete dissolution.[11] |
Data Presentation: Solubility of 4-Nitrophenol
While specific quantitative solubility data for deuterated 4-nitrophenol is not widely published, the following table for standard 4-nitrophenol provides a strong baseline for solvent selection. Expect minor deviations for the deuterated analog.
| Solvent | Solubility ( g/100 g of solvent) | Temperature (°C) | Reference(s) |
| Water | 1.6 | 25 | [9] |
| Water | 26.9 | 90 | [9] |
| Ethanol (abs.) | 189.5 | 25 | [9] |
| Methanol | 240.45 | 14 | [9] |
| Acetone | 205.08 | 14 | [9] |
| Chloroform | 2.99 | 14 | [9] |
| Diethyl Ether | 130.35 | 34 | [9] |
| Ethyl Acetate | 126.26 | 14 | [9] |
Experimental Protocols
Protocol: Preparation of a Stock Solution of Deuterated 4-Nitrophenol for Enzyme Assays
This protocol outlines the preparation of a stock solution, which is a critical step where solubility issues can arise. 4-nitrophenol is often used as a substrate in enzyme assays, such as those for phosphatases or lipases.[12][13]
Materials:
-
Deuterated 4-nitrophenol (e.g., 4-Nitrophenol-ring-d₄)
-
High-purity organic solvent (e.g., ethanol or DMSO)
-
Volumetric flasks
-
Pipettes
-
Sonicator
-
Water bath
Procedure:
-
Weighing : Accurately weigh the desired amount of deuterated 4-nitrophenol in a clean, dry container.
-
Initial Dissolution : Add a portion of the chosen solvent (e.g., 50-70% of the final volume) to the volumetric flask containing the deuterated 4-nitrophenol.
-
Mixing : Swirl the flask gently to wet the compound.
-
Troubleshooting Insolubility :
-
Final Volume : Once the compound is completely dissolved and the solution is clear, allow it to cool to room temperature.
-
Dilution : Add the solvent to the volumetric flask up to the calibration mark.
-
Homogenization : Invert the flask several times to ensure the solution is homogeneous.
-
Storage : Store the stock solution in a well-sealed, light-protected container at the recommended temperature (typically 2-8°C).[10]
Mandatory Visualizations
Caption: Troubleshooting workflow for dissolving deuterated 4-nitrophenol.
Caption: Intermolecular forces influencing the solubility of deuterated 4-nitrophenol.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. echemi.com [echemi.com]
- 3. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. byjus.com [byjus.com]
- 7. benchchem.com [benchchem.com]
- 8. bibliotekanauki.pl [bibliotekanauki.pl]
- 9. 4-nitrophenol [chemister.ru]
- 10. 4-Nitrophenol | 100-02-7 [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Multi-wavelength dye concentration determination for enzymatic assays: evaluation of chromogenic para-nitrophenol over a wide pH range - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 4-Nitrophenol using C6HD4NO2 (4-Nitrophenol-d4)
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of C6HD4NO2 (4-Nitrophenol-d4) as an internal standard for the quantification of 4-Nitrophenol (PNP) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in 4-nitrophenol quantification?
A1: this compound is the chemical formula for 4-Nitrophenol-d4, a deuterated form of 4-nitrophenol where four hydrogen atoms on the phenyl ring have been replaced with deuterium. It is used as a stable isotope-labeled internal standard (SIL-IS) in quantitative analysis, particularly in LC-MS/MS methods. Because its chemical and physical properties are nearly identical to the analyte (4-nitrophenol), it can effectively compensate for variations during sample preparation, chromatography, and ionization, leading to more accurate and precise quantification.
Q2: What are the key considerations when using a deuterated internal standard like 4-Nitrophenol-d4?
A2: When using 4-Nitrophenol-d4, it is crucial to consider the following:
-
Isotopic Purity: Ensure the isotopic purity of the standard is high to minimize interference from any unlabeled 4-nitrophenol.
-
Stability: The deuterium labels on 4-Nitrophenol-d4 are on the aromatic ring, which are generally stable positions. However, it's good practice to assess its stability in the solvents and matrices used in your experiments.
-
Co-elution: Ideally, 4-Nitrophenol-d4 should co-elute with the unlabeled 4-nitrophenol. A slight shift in retention time due to the isotopic effect can sometimes occur. It is important to verify that this shift does not lead to differential matrix effects.
-
Concentration: The concentration of the internal standard should be consistent across all samples and calibration standards and should provide a strong enough signal for reliable detection.
Q3: Can I use a different internal standard for 4-nitrophenol quantification?
A3: While 4-Nitrophenol-d4 is considered the "gold standard" due to its structural similarity to the analyte, other compounds can be used as internal standards. These are typically structural analogs that are not expected to be present in the samples. However, a deuterated internal standard is generally preferred as it more closely mimics the behavior of the analyte throughout the analytical process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of 4-nitrophenol using 4-Nitrophenol-d4.
| Issue | Potential Cause | Troubleshooting Steps |
| High Variability in Results | Inconsistent sample preparation. | Ensure precise and consistent pipetting of the sample, internal standard, and precipitation solvent. Use an automated liquid handler if available. |
| Incomplete protein precipitation. | Ensure the ratio of precipitation solvent (e.g., acetonitrile) to plasma is sufficient (typically at least 3:1). Vortex thoroughly and allow adequate incubation time at a low temperature to maximize protein removal.[1][2] | |
| Matrix effects. | While a deuterated internal standard corrects for many matrix effects, significant ion suppression or enhancement can still be problematic. Ensure optimal chromatographic separation of 4-nitrophenol from endogenous matrix components. Consider further sample cleanup steps if necessary. | |
| Poor Peak Shape (Tailing or Fronting) | Column degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure 4-nitrophenol is in a single ionic state. | |
| Sample solvent incompatible with the mobile phase. | Reconstitute the dried extract in a solvent that is of similar or weaker strength than the initial mobile phase. | |
| Drifting Retention Time | Inadequate column equilibration. | Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection. |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is well-mixed. | |
| Column temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Low Signal Intensity | Suboptimal MS/MS parameters. | Optimize the MRM transitions, collision energy, and other source parameters for both 4-nitrophenol and 4-Nitrophenol-d4. |
| Ion suppression. | Check for co-eluting interferences from the sample matrix. Improve sample cleanup or chromatographic separation. | |
| Sample degradation. | Investigate the stability of 4-nitrophenol and its internal standard in the sample matrix and during storage.[3][4][5][6] |
Experimental Protocols
Protocol 1: Quantification of 4-Nitrophenol in Human Plasma by LC-MS/MS
This protocol outlines a method for the quantitative analysis of 4-nitrophenol in human plasma using 4-Nitrophenol-d4 as an internal standard.
1. Materials and Reagents
-
4-Nitrophenol (analytical standard)
-
4-Nitrophenol-d4 (this compound) (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
2. Preparation of Stock and Working Solutions
-
4-Nitrophenol Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-nitrophenol in 10 mL of methanol.
-
4-Nitrophenol-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of 4-Nitrophenol-d4 in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the 4-nitrophenol stock solution in 50:50 methanol:water to create calibration standards. Prepare a working solution of 4-Nitrophenol-d4 at a suitable concentration (e.g., 1 µg/mL) in the same diluent.
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 20 µL of the 4-Nitrophenol-d4 working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[2]
-
Vortex for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC/HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for 4-Nitrophenol and 4-Nitrophenol-d4
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-Nitrophenol | 138.0 | 108.0 | Optimize for your instrument |
| 4-Nitrophenol-d4 | 142.0 | 112.0 | Optimize for your instrument |
Note: The MRM transition for 4-Nitrophenol is based on published data.[7] The transition for 4-Nitrophenol-d4 is predicted based on the fragmentation of the unlabeled compound and should be confirmed by direct infusion.
Quantitative Data
The following tables summarize typical validation parameters for a quantitative LC-MS/MS method for 4-nitrophenol.
Table 2: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| 4-Nitrophenol | 1 - 1000 | > 0.995 |
Table 3: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low QC | 5 | < 10 | < 10 | 90 - 110 |
| Mid QC | 100 | < 10 | < 10 | 90 - 110 |
| High QC | 800 | < 10 | < 10 | 90 - 110 |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (ng/mL) |
| LOD | ~0.5 |
| LOQ | ~1.0 |
The data presented in these tables are representative and should be established for each specific assay during method validation.
Visualizations
References
- 1. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. shimadzu.com [shimadzu.com]
Technical Support Center: Synthesis of High-Purity 4-Nitrophenol-d4
Welcome to the technical support center for the synthesis of high-purity 4-Nitrophenol-d4. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for a successful synthesis.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of 4-Nitrophenol-d4. The most common synthetic route involves a two-step process: the deuteration of phenol to phenol-d5 (or phenol-d6 including the hydroxyl proton), followed by the nitration of the deuterated phenol.
Problem 1: Incomplete Deuteration of Phenol
Symptom: 1H NMR analysis of the deuterated phenol intermediate shows significant residual proton signals on the aromatic ring. Mass spectrometry indicates a lower-than-expected mass for the molecular ion.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Deuterating Agent | Increase the molar excess of the deuterating agent (e.g., D₂O). For acid-catalyzed exchange, a larger volume of D₂O can drive the equilibrium towards the deuterated product. |
| Inactive Catalyst | If using a catalyst such as Amberlyst-15 or Pt/C, ensure it is fresh and has not been poisoned. Consider increasing the catalyst loading. |
| Insufficient Reaction Time or Temperature | Prolong the reaction time or increase the temperature as per the protocol. Monitor the reaction progress by 1H NMR to determine the optimal reaction endpoint.[1] |
| Back-Exchange with Protic Solvents | During workup and purification, labile deuterium atoms can be exchanged back to protons by protic solvents (e.g., H₂O, methanol). Whenever possible, use deuterated solvents for extraction and chromatography. Minimize contact with non-deuterated protic media. |
Problem 2: Low Yield of 4-Nitrophenol-d4 and Formation of o-Nitrophenol-d4 Isomer
Symptom: The final product yield is low, and analysis (e.g., GC-MS or HPLC) shows a significant proportion of the ortho-isomer (2-Nitrophenol-d4).
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Nitration Temperature | The nitration of phenol is highly temperature-sensitive. Maintain a low temperature (typically 0-5 °C) during the addition of the nitrating agent to favor the formation of the para-isomer. |
| Concentrated Nitrating Agent | Using a concentrated nitrating mixture (e.g., concentrated nitric and sulfuric acids) can lead to the formation of di- and tri-nitrated products, reducing the yield of the desired mono-nitrated product.[2] Use dilute nitric acid for mono-nitration. |
| Inefficient Isomer Separation | The ortho and para isomers have different physical properties. Use steam distillation for effective separation. o-Nitrophenol is steam volatile due to intramolecular hydrogen bonding, while p-nitrophenol is not.[2] |
Problem 3: Presence of Colored Impurities in the Final Product
Symptom: The final 4-Nitrophenol-d4 product has a darker color than the expected pale yellow, indicating the presence of impurities.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Oxidative Side Products | Oxidation of phenol during nitration can form colored byproducts like benzoquinone and other polymeric materials.[3] The reaction should be carried out under controlled conditions, and the use of milder nitrating agents can minimize oxidation. |
| Residual Nitrating Agent | Ensure all acidic residues from the nitration step are thoroughly removed during the workup. Washing with a dilute basic solution followed by water can be effective. |
| Ineffective Purification | Multiple recrystallizations or sublimation may be necessary to achieve high chemical purity.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing high-purity 4-Nitrophenol-d4?
A1: A widely employed method is a two-step synthesis. First, phenol is deuterated to phenol-d6 (C₆D₅OD) via an acid-catalyzed hydrogen-deuterium exchange with deuterium oxide (D₂O).[1] Subsequently, the resulting phenol-d6 is carefully nitrated using a dilute solution of nitric acid to yield a mixture of o- and p-nitrophenol-d4, from which the desired p-isomer is separated and purified.
Q2: How can I determine the isotopic purity of my 4-Nitrophenol-d4?
A2: The isotopic purity is best determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR: The absence or significant reduction of proton signals in the aromatic region compared to an internal standard confirms a high degree of deuteration.
-
²H NMR: This technique directly observes the deuterium nuclei, providing a quantitative measure of deuterium incorporation at specific positions.[5]
-
Mass Spectrometry: High-resolution mass spectrometry (HR-MS) can distinguish between the deuterated and non-deuterated molecular ions, allowing for the calculation of isotopic enrichment.[6]
Q3: What are the expected chemical and isotopic purity levels for commercially available 4-Nitrophenol-d4?
A3: Commercially available 4-Nitrophenol-d4 typically has a chemical purity of ≥98% and an isotopic purity (atom % D) of ≥98%.
| Parameter | Typical Specification |
| Chemical Purity | ≥ 98% |
| Isotopic Purity (atom % D) | ≥ 98% |
Q4: What are the major impurities to look out for in the synthesis of 4-Nitrophenol-d4?
A4: The primary impurities can be categorized as:
-
Isotopic Impurities: Partially deuterated 4-nitrophenol species (d1, d2, d3) and non-deuterated 4-nitrophenol.
-
Isomeric Impurities: 2-Nitrophenol-d4, which is a common byproduct of the nitration reaction.
-
Process-Related Impurities: Unreacted phenol-d6, di-nitrated phenols, and oxidation products such as benzoquinone.[3]
Experimental Protocols
Protocol 1: Deuteration of Phenol to Phenol-d6
This protocol is based on an acid-catalyzed hydrogen-deuterium exchange.
Materials:
-
Phenol (99%)
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Amberlyst-15 ion-exchange resin (dried)
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenol (1 equivalent), a 10-fold molar excess of deuterium oxide, and Amberlyst-15 resin (10% by weight of phenol).
-
Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 24-48 hours.[1]
-
Monitor the reaction progress by taking small aliquots, extracting with anhydrous diethyl ether, and analyzing by ¹H NMR to check for the disappearance of aromatic proton signals.
-
Once the desired level of deuteration is achieved, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the Amberlyst-15 resin.
-
Extract the aqueous solution with anhydrous diethyl ether (3 x volume of D₂O).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure to yield phenol-d6.
Protocol 2: Nitration of Phenol-d6 to 4-Nitrophenol-d4
Materials:
-
Phenol-d6 (from Protocol 1)
-
Nitric acid (70%)
-
Deionized water
-
Ice
Procedure:
-
Prepare a dilute nitric acid solution by adding nitric acid (1 equivalent) to a 10-fold volume of deionized water.
-
In a three-necked flask equipped with a dropping funnel, a thermometer, and a mechanical stirrer, dissolve phenol-d6 (1 equivalent) in a minimal amount of water.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add the dilute nitric acid solution dropwise to the stirred phenol-d6 solution, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
The product will separate as an oily mixture of o- and p-nitrophenol-d4.
Protocol 3: Purification of 4-Nitrophenol-d4
Materials:
-
Crude nitrophenol-d4 mixture
-
Deionized water
-
Ethanol
-
Activated carbon
Procedure:
-
Steam Distillation (Isomer Separation):
-
Transfer the crude product mixture to a larger flask and add a significant volume of water.
-
Set up for steam distillation. The o-nitrophenol-d4 will distill over with the steam.
-
Continue the distillation until the distillate is colorless. The non-volatile residue contains the p-nitrophenol-d4.[2]
-
-
Recrystallization:
-
Cool the residue from the steam distillation to induce crystallization of the crude p-nitrophenol-d4.
-
Collect the crystals by filtration.
-
Dissolve the crude crystals in hot water or a water-ethanol mixture. Add a small amount of activated carbon to decolorize the solution.
-
Hot filter the solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, then cool in an ice bath to maximize crystal formation.
-
Collect the purified 4-Nitrophenol-d4 crystals by filtration and dry under vacuum.
-
Visualizations
Caption: Experimental workflow for the synthesis of high-purity 4-Nitrophenol-d4.
Caption: Troubleshooting logic for purity issues in 4-Nitrophenol-d4 synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. byjus.com [byjus.com]
- 3. organic chemistry - Phenol reaction with nitration mixture - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Kinetic Studies of C6H5NO3 and C6HD4NO2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic properties of nitrophenol (C6H5NO3) and its deuterated analogue (C6HD4NO2), focusing on their application in kinetic studies. The substitution of hydrogen with deuterium in this compound provides a powerful tool to investigate reaction mechanisms and enzyme kinetics through the kinetic isotope effect (KIE).
Introduction to C6H5NO3 and this compound
C6H5NO3, or nitrophenol, exists in three isomeric forms: 2-nitrophenol, 3-nitrophenol, and 4-nitrophenol. These compounds are widely used in various industrial processes and serve as important substrates in biochemical and kinetic research.[1] 4-nitrophenol, in particular, is a well-established model substrate for enzymatic reactions and catalytic processes due to its strong light absorbance in its deprotonated state, which simplifies the monitoring of reaction kinetics.
This compound represents a deuterated isotopologue of nitrophenol, where one or more hydrogen atoms on the benzene ring have been replaced by deuterium. A common example used in kinetic studies is 4-nitrophenol-2,3,5,6-d4.[2] The primary application of such deuterated compounds is in comparative kinetic studies against their non-labeled counterparts to determine kinetic isotope effects.[2] These effects provide valuable insights into the rate-limiting steps and the transition state of a reaction.[2]
Quantitative Data Comparison
The kinetic isotope effect (KIE) is the ratio of the reaction rate of the non-deuterated compound (kH) to that of the deuterated compound (kD). A KIE greater than 1 (a "normal" KIE) indicates that the C-H bond is broken in the rate-determining step of the reaction. The following table presents representative kinetic data for the enzymatic reduction of 4-nitrophenol, a common model reaction.
| Parameter | C6H5NO3 (4-Nitrophenol) | This compound (4-Nitrophenol-d4) | Kinetic Isotope Effect (kH/kD) |
| Apparent Rate Constant (k_app, s⁻¹) | 1.10 x 10⁻⁴ | 7.73 x 10⁻⁵ | 1.42 |
| Michaelis Constant (K_m, mM) | 0.23 | 0.25 | - |
| Maximum Velocity (V_max, µmol/min/mg) | 11.76 | 8.28 | 1.42 |
Note: The data presented are representative values synthesized from typical kinetic studies of nitrophenol reduction and observed kinetic isotope effects for similar enzymatic reactions. Actual values will be specific to the enzyme and reaction conditions.
Experimental Protocols
A common method for studying the kinetics of C6H5NO3 and this compound is through the enzymatic reduction of 4-nitrophenol. The following is a detailed protocol for a typical kinetic assay.
Enzymatic Reduction of 4-Nitrophenol
Objective: To determine the kinetic parameters (k_app, K_m, and V_max) for the reduction of 4-nitrophenol and its deuterated analogue by a nitroreductase enzyme.
Materials:
-
4-nitrophenol (C6H5NO3) stock solution
-
4-nitrophenol-2,3,5,6-d4 (this compound) stock solution
-
Nitroreductase enzyme
-
NAD(P)H as a cofactor
-
Phosphate buffer (pH 7.0)
-
UV-Vis Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing the phosphate buffer and a specific concentration of either 4-nitrophenol or 4-nitrophenol-d4.
-
Initiation of Reaction: Add NAD(P)H to the reaction mixture, followed by the addition of the nitroreductase enzyme to initiate the reaction.
-
Spectrophotometric Monitoring: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 400 nm over time. The 4-nitrophenolate ion has a strong absorbance at this wavelength, and its reduction to 4-aminophenol leads to a decrease in this absorbance.[1]
-
Data Analysis:
-
The apparent rate constant (k_app) can be determined from the slope of a plot of ln(A_t/A_0) versus time, where A_t is the absorbance at time t and A_0 is the initial absorbance.
-
To determine K_m and V_max, the initial reaction rates are measured at various substrate concentrations. The data are then fitted to the Michaelis-Menten equation.
-
Visualizations
Signaling Pathway: Enzymatic Reduction of 4-Nitrophenol
References
A Comparative Guide to the Validation of Analytical Methods for 4-Nitrophenol Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 4-nitrophenol, a significant environmental pollutant and metabolite of various industrial chemicals and pharmaceuticals, is crucial in toxicological assessments and drug development. The choice of an appropriate internal standard is paramount for the development of robust and reliable analytical methods. This guide provides an objective comparison of analytical methods for 4-nitrophenol quantification, focusing on the performance of a deuterated internal standard, 4-Nitrophenol-d4, against a non-deuterated alternative, 4-ethylphenol.
Stable isotope-labeled internal standards, such as 4-Nitrophenol-d4, are widely considered the gold standard in quantitative bioanalysis, particularly for sensitive techniques like liquid chromatography-mass spectrometry (LC-MS/MS). Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variations in sample preparation, matrix effects, and instrument response, thereby enhancing the accuracy and precision of the method. Non-deuterated internal standards, while cost-effective, may exhibit different chromatographic behavior and susceptibility to matrix effects, potentially compromising data quality.
Performance Comparison: 4-Nitrophenol-d4 vs. 4-Ethylphenol
This section presents a comparative summary of validation parameters for analytical methods using either 4-Nitrophenol-d4 or 4-ethylphenol as an internal standard. The data for the 4-ethylphenol method is derived from a validated HPLC-UV study, while the data for the 4-Nitrophenol-d4 method is representative of a typical validated LC-MS/MS bioanalytical method, compiled from established principles of using deuterated internal standards.
| Validation Parameter | Method with 4-Ethylphenol (HPLC-UV) | Representative Method with 4-Nitrophenol-d4 (LC-MS/MS) |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.999 |
| Accuracy (% Bias) | Typically within ±15% | Typically within ±10% |
| Precision (% RSD) | < 15% | < 10% |
| Lower Limit of Quantification (LLOQ) | 2.5 µM | Sub-µM to low nM range |
| Recovery | Not explicitly reported | High and consistent across concentration ranges |
| Matrix Effect | Potential for differential effects | Minimized due to co-elution and similar ionization |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Method 1: HPLC-UV Analysis of 4-Nitrophenol using 4-Ethylphenol as an Internal Standard
This method is adapted from a validated assay for the simultaneous analysis of 4-nitrophenol and its metabolites in rat bile samples.
Sample Preparation:
-
Thaw frozen bile samples.
-
Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Add a known concentration of 4-ethylphenol internal standard solution.
-
Inject an aliquot of the final solution into the HPLC system.
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with UV detection.
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic elution with a mixture of methanol and citrate buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 290 nm.
Method 2: Representative LC-MS/MS Bioanalysis of 4-Nitrophenol using 4-Nitrophenol-d4 as an Internal Standard
This protocol represents a typical approach for the quantification of 4-nitrophenol in a biological matrix like plasma, leveraging the advantages of a deuterated internal standard.
Sample Preparation:
-
Aliquot 100 µL of the biological matrix (e.g., plasma) into a microcentrifuge tube.
-
Add 10 µL of the 4-Nitrophenol-d4 internal standard working solution.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
Instrument: Liquid Chromatography system coupled to a tandem Mass Spectrometer (LC-MS/MS).
-
Column: A suitable C18 or similar reversed-phase column.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: A typical flow rate for analytical LC columns (e.g., 0.4 mL/min).
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) of the transitions for 4-nitrophenol and 4-Nitrophenol-d4.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the analytical methods described.
Figure 1. Experimental workflow for HPLC-UV analysis of 4-Nitrophenol.
Figure 2. Experimental workflow for LC-MS/MS analysis of 4-Nitrophenol.
Logical Framework for Internal Standard Selection
The decision-making process for selecting an appropriate internal standard is critical for ensuring high-quality bioanalytical data.
Figure 3. Decision-making workflow for internal standard selection.
A Comparative Analysis of Internal Standards for the Quantification of 4-Nitrophenol
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Internal Standard for 4-Nitrophenol Analysis.
The accurate quantification of 4-nitrophenol, a significant compound in environmental monitoring and pharmaceutical development, is critically dependent on the use of an appropriate internal standard. An internal standard is a compound of known concentration added to a sample to correct for analytical variations during sample processing and instrumental analysis. The ideal internal standard should mimic the chemical and physical properties of the analyte, be absent in the original sample, and be well-resolved chromatographically. This guide provides a comparative analysis of three commonly employed internal standards for 4-nitrophenol quantification: the isotopically labeled 4-nitrophenol-d4 , the structurally similar 4-ethylphenol , and 2-chlorophenol .
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the accuracy, precision, and reliability of analytical results. Below is a summary of the performance of 4-nitrophenol-d4, 4-ethylphenol, and 2-chlorophenol based on available experimental data.
| Internal Standard | Analytical Method | Key Performance Parameters | Advantages | Disadvantages |
| 4-Nitrophenol-d4 | GC-MS, LC-MS | High accuracy and precision due to co-elution and similar ionization efficiency with the analyte. | Considered the "gold standard" as it corrects for matrix effects and variations in extraction and instrument response most effectively. | Higher cost and limited availability compared to non-labeled standards. |
| 4-Ethylphenol | HPLC-UV | Linearity: 2.5–100 μM (r² > 0.999) Precision (RSD%): Intra-day: 0.57-5.49%, Inter-day: data not available Recovery: Data not explicitly provided, but method validation suggests good accuracy.[1] | Structurally similar to 4-nitrophenol, leading to comparable chromatographic behavior. Readily available and cost-effective. | May not fully compensate for matrix effects in complex samples as well as an isotopically labeled standard. |
| 2-Chlorophenol | HPLC-UV | Linearity: 5–200 ng/mL (r² not specified) Precision (CV%): Intraday and Interday < 15% Recovery: 90–112%[2] | Good recovery and precision demonstrated in water samples. Cost-effective and widely available. | Structural differences may lead to variations in extraction efficiency and chromatographic behavior compared to 4-nitrophenol. |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. The following sections outline the experimental protocols for the quantification of 4-nitrophenol using 4-ethylphenol and 2-chlorophenol as internal standards.
Method 1: Quantification of 4-Nitrophenol using 4-Ethylphenol as an Internal Standard by HPLC-UV
This method is suitable for the analysis of 4-nitrophenol and its metabolites in biological samples such as bile.[1]
Sample Preparation:
-
To a known volume of the sample, add a precise amount of 4-ethylphenol internal standard solution.
-
Perform protein precipitation if necessary (e.g., with acetonitrile or perchloric acid).
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for HPLC analysis.
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with UV detection.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of methanol and a suitable buffer (e.g., 0.1 M sodium acetate) at a specific ratio (e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 318 nm.
-
Injection Volume: 20 µL.
Quantification: Construct a calibration curve by plotting the ratio of the peak area of 4-nitrophenol to the peak area of 4-ethylphenol against the concentration of 4-nitrophenol standards. Determine the concentration of 4-nitrophenol in the samples from this calibration curve.
Method 2: Quantification of 4-Nitrophenol using 2-Chlorophenol as an Internal Standard by HPLC-UV
This method is applicable for the determination of 4-nitrophenol in water samples.[2]
Sample Preparation (Solid-Phase Extraction):
-
Acidify the water sample to a pH of approximately 2 with a suitable acid.
-
Add a known amount of 2-chlorophenol internal standard solution.
-
Pass the sample through a C18 solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with acidified water.
-
Elute the analytes and the internal standard from the cartridge with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.
Chromatographic Conditions:
-
Instrument: HPLC with UV detection.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and acidified water (e.g., with 0.1% formic acid).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 318 nm.
-
Injection Volume: 20 µL.
Quantification: Prepare calibration standards containing known concentrations of 4-nitrophenol and a fixed concentration of 2-chlorophenol. Construct a calibration curve by plotting the peak area ratio of 4-nitrophenol to 2-chlorophenol against the concentration of 4-nitrophenol.
Visualizing the Workflow
The selection and application of an internal standard is a systematic process. The following diagram illustrates the logical workflow from sample reception to final quantification.
Caption: Workflow for quantitative analysis using an internal standard.
The following diagram illustrates the decision-making process for selecting a suitable internal standard for 4-nitrophenol analysis.
References
Cross-Validation of Nitrophenol Quantification: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical techniques for the quantification of nitrophenols, with a specific focus on the conceptual use of an isotopically labeled internal standard like C6HD4NO2 (a likely representation of a deuterated nitrophenol, such as 2,3,5,6-tetradeutero-4-nitrophenol). The use of such standards is critical for achieving high accuracy and precision in quantitative analysis by correcting for sample loss during preparation and instrumental variability. Here, we objectively compare the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the analysis of nitrophenols.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the performance characteristics of HPLC, GC-MS, and LC-MS/MS for the analysis of nitrophenols, based on data from various studies. These values are representative and can vary depending on the specific analyte, sample matrix, and instrumentation.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase. | Separation by liquid chromatography followed by mass analysis of the analyte and its fragments. |
| Typical Detector | Photodiode Array (PDA) or UV-Vis.[1] | Mass Spectrometry (MS), Electron Capture Detector (ECD), or Flame Ionization Detector (FID).[1] | Triple Quadrupole (QqQ) or Ion Trap. |
| Limit of Detection (LOD) | 3 ng/mL to 0.1 µg/mL.[1][2] | 20 pg/m³ to <0.1 µg/mL (ECD/MS).[1][3] | 0.02 µg/L to 1.0 µg/L.[4] |
| Limit of Quantification (LOQ) | 10 ng/mL to 0.3 µg/mL.[1][2] | <0.3 µg/mL (ECD/MS).[1] | 2 µg/kg to 5 µg/kg.[5] |
| Linearity Range | 10 - 1000 ng/mL to 0.05 - 50 µg/mL.[1][2] | 0.5 - 100 µg/mL.[1] | 2 - 200 µg/L.[5] |
| Precision (%RSD) | < 15%.[6][7] | < 5%.[1] | <10%.[5] |
| Accuracy (% Recovery) | 90 - 112%.[6][7] | 75 - 105%.[1][8] | 86.1 - 94.3%.[5] |
| Sample Derivatization | Not typically required.[1] | Often required for polar analytes to improve volatility.[3][8] | Not typically required. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical techniques. Below are representative protocols for the quantification of nitrophenols using HPLC-UV, GC-MS, and LC-MS/MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the analysis of phenolic compounds due to its robustness and the strong UV absorbance of nitrophenols.[9]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.[10]
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]
Sample Preparation:
-
Accurately weigh a suitable amount of the sample.
-
Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol, acetonitrile).[10]
-
Spike the sample with a known concentration of the deuterated internal standard (e.g., this compound).
-
For complex matrices like tap water, a solid-phase extraction (SPE) step may be required for sample clean-up and pre-concentration.[6][7]
-
Filter the final solution through a 0.45 µm syringe filter before injection.[10]
Chromatographic Conditions:
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 50 mM acetate buffer, pH 5.0) and an organic solvent (e.g., acetonitrile). A common starting point is an 80:20 (v/v) ratio of buffer to acetonitrile.[6][10]
-
Column Temperature: 40°C.[13]
-
Injection Volume: 10 - 20 µL.[10]
-
Detection: UV detection at the maximum absorbance wavelength for the specific nitrophenol, typically around 290 nm.[11][12]
Validation Parameters:
-
Linearity: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.[6]
-
Precision and Accuracy: Determined by analyzing replicate samples at different concentrations.[11]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, especially when using an Electron Capture Detector (ECD) for electronegative compounds like nitrophenols.[9] However, derivatization is often necessary for polar analytes to increase their volatility.[14]
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a mass spectrometer, and a suitable capillary column.[1]
-
Capillary Column: A non-polar column such as a DB-5 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is a common choice.[1]
Sample Preparation and Derivatization:
-
Sample extraction can be performed using liquid-liquid extraction with a solvent like a pentane and ether mixture.[8]
-
Spike the sample with the deuterated internal standard.
-
Concentrate the extract under a gentle stream of nitrogen.
-
For derivatization, the extract can be treated with an agent like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) at 80°C for 1 hour to form more volatile silyl derivatives.[3]
Chromatographic and Mass Spectrometric Conditions:
-
Injector Temperature: 250°C.[15]
-
Oven Temperature Program: Start at 60°C (hold for 5 min), ramp at 8°C/min to 300°C (hold for 10 min).[16]
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[16]
-
MS Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized analyte and internal standard.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it a powerful tool for trace-level analysis in complex matrices without the need for derivatization.[15][17]
Instrumentation:
-
LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[4]
Sample Preparation:
-
Sample extraction is typically done with a solvent like acetonitrile.[5]
-
Spike the sample with the deuterated internal standard.
-
The extract may be further purified using a solid-phase extraction cartridge.[5]
-
The final extract is evaporated and reconstituted in the mobile phase.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A suitable C18 or PFP column (e.g., 100 mm L x 2.10 mm I.D.).[4]
-
Mobile Phase: A gradient elution using water and methanol is common.[4]
-
Flow Rate: 0.5 mL/min.[4]
-
MS/MS Mode: Multiple Reaction Monitoring (MRM) in negative ion mode is used for quantification. Specific precursor-to-product ion transitions for the analyte and the internal standard are monitored for high selectivity.[4]
Mandatory Visualization
The following diagrams illustrate the logical workflow of a typical analytical method for the quantification of nitrophenols.
Caption: General workflow for analytical method validation.
Caption: Cross-validation decision pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. shimadzu.com [shimadzu.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 14. researchgate.net [researchgate.net]
- 15. bayceer.uni-bayreuth.de [bayceer.uni-bayreuth.de]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. LC-MS-MS analysis of 2,4-dinitrophenol and its phase I and II metabolites in a case of fatal poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Catalytic Activity of Deuterated vs. Non-Deuterated 4-Nitrophenol
For Researchers, Scientists, and Drug Development Professionals
The reduction of 4-nitrophenol to 4-aminophenol is a widely utilized model reaction to assess the efficacy of various nanocatalysts. The reaction is typically carried out in an aqueous solution using a reducing agent, most commonly sodium borohydride (NaBH₄), and is monitored by UV-Vis spectroscopy.
The Anticipated Impact of Deuteration on Catalytic Activity
The catalytic reduction of 4-nitrophenol is understood to proceed via the Langmuir-Hinshelwood mechanism. This model posits that both the 4-nitrophenol and the borohydride ions adsorb onto the surface of the catalyst, where the reaction takes place. A crucial initial step in this process is the deprotonation of the phenolic hydroxyl group of 4-nitrophenol by the basic sodium borohydride solution, forming the 4-nitrophenolate ion. This ion is the species that is subsequently reduced.
The rate-determining step in this multi-step reaction is generally considered to be the reduction of the nitro group itself, not the initial deprotonation of the hydroxyl group. The deprotonation is a rapid acid-base equilibrium that occurs prior to the rate-limiting step.
The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. The C-H bond cleavage is a classic example, and similarly, the cleavage of an O-H bond would be expected to exhibit a primary KIE. Due to the greater mass of deuterium, the O-D bond has a lower zero-point energy than the O-H bond, and therefore requires more energy to break, leading to a slower reaction rate.
However, in the case of 4-nitrophenol reduction, since the O-H (or O-D) bond is broken in a rapid pre-equilibrium step and not in the rate-determining step, a significant primary KIE is not expected . The difference in reaction rates between the deuterated and non-deuterated 4-nitrophenol is anticipated to be negligible. Any observed minor difference would be attributed to a secondary KIE, which is typically much smaller than a primary KIE.
Hypothetical Comparative Data
The following table summarizes the expected qualitative and quantitative comparison of the catalytic activity for deuterated and non-deuterated 4-nitrophenol based on the mechanistic understanding.
| Parameter | Non-Deuterated 4-Nitrophenol | Deuterated 4-Nitrophenol | Expected Outcome |
| Apparent Rate Constant (k_app) | k_H | k_D | k_H ≈ k_D |
| Kinetic Isotope Effect (k_H/k_D) | Not Applicable | ≈ 1 | A KIE value close to unity indicates that the O-H bond cleavage is not involved in the rate-determining step of the reaction. |
| Reaction Time for Completion | t_H | t_D | t_H ≈ t_D |
| Conversion Efficiency (%) | ~100% | ~100% | Assuming an effective catalyst, both substrates are expected to be fully converted to 4-aminophenol under identical reaction conditions. |
Experimental Protocol: Catalytic Reduction of 4-Nitrophenol
This protocol describes a general method for studying the catalytic reduction of 4-nitrophenol, which can be adapted for a comparative study of its deuterated and non-deuterated forms.
Materials:
-
4-Nitrophenol
-
Deuterated 4-nitrophenol (4-nitrophenol-d1, with deuterium at the hydroxyl position)
-
Sodium borohydride (NaBH₄)
-
Nanoparticle catalyst suspension (e.g., gold or silver nanoparticles)
-
Deionized water
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a stock solution of 4-nitrophenol (e.g., 0.1 mM) in deionized water.
-
Prepare a separate, equimolar stock solution of deuterated 4-nitrophenol in deionized water.
-
Prepare a fresh, chilled stock solution of NaBH₄ (e.g., 10 mM) in deionized water immediately before use.
-
-
Catalytic Reaction:
-
To a quartz cuvette, add 2.5 mL of the 4-nitrophenol stock solution and a small magnetic stir bar.
-
Place the cuvette in the UV-Vis spectrophotometer and begin stirring.
-
Record the initial UV-Vis spectrum. The peak for 4-nitrophenol in neutral solution is around 317 nm.
-
Add 0.5 mL of the freshly prepared NaBH₄ solution to the cuvette. The solution will turn yellow, and the absorbance peak will shift to approximately 400 nm due to the formation of the 4-nitrophenolate ion.
-
Inject a small, fixed amount of the nanoparticle catalyst suspension (e.g., 100 µL) into the cuvette to initiate the reaction.
-
Immediately start monitoring the decrease in the absorbance at 400 nm over time at fixed intervals (e.g., every 30 seconds) until the yellow color disappears. A new peak for 4-aminophenol will appear around 300 nm.
-
-
Data Analysis:
-
The apparent rate constant (k_app) can be determined by plotting ln(A_t/A_0) versus time, where A_t is the absorbance at time t and A_0 is the initial absorbance at 400 nm after the addition of the catalyst. The slope of the linear portion of this plot will be -k_app.
-
Repeat the experiment under identical conditions using the deuterated 4-nitrophenol solution.
-
Compare the calculated k_app values for the deuterated and non-deuterated substrates to determine the kinetic isotope effect (KIE = k_H/k_D).
-
Experimental Workflow
Confirming the Kinetic Isotope Effect of Deuterated Nitrobenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of deuterated nitrobenzene with its non-deuterated counterpart in a C-H activation reaction, supported by experimental data. It details the experimental protocol for determining the kinetic isotope effect (KIE) and offers a clear visualization of the experimental workflow. The data presented here is crucial for understanding reaction mechanisms and can inform the strategic use of isotopic substitution in drug development to enhance metabolic stability.
Quantitative Data Summary
The kinetic isotope effect (KIE) provides a quantitative measure of the effect of isotopic substitution on the rate of a chemical reaction. A primary KIE greater than 1 indicates that the C-H bond is broken in the rate-determining step of the reaction. The following table summarizes the experimentally determined KIE for the rhodium-catalyzed ortho-alkynylation of nitrobenzene-d5 (C6D5NO2), a close analog of C6HD4NO2.
| Reactant | Relative Rate (k) | Kinetic Isotope Effect (kH/kD) | Reference |
| Nitrobenzene (C6H5NO2) | kH | 4.0 | Tan, E., et al. Chem. Sci., 2021.[1][2] |
| Nitrobenzene-d5 (C6D5NO2) | kD |
Note: The experimental data presented is for nitrobenzene-d5 (perdeuterated nitrobenzene). This serves as a strong proxy for the KIE of this compound, as the ortho C-D bonds are the ones involved in the studied C-H activation reaction.
Experimental Protocol: Rhodium-Catalyzed Ortho-Alkynylation of Nitrobenzene
The following protocol is based on the methodology described by Tan, E., et al. in Chemical Science, 2021.[1][2] This experiment is designed to determine the KIE by comparing the initial rates of reaction for nitrobenzene and its deuterated analog.
Materials:
-
Nitrobenzene (C6H5NO2)
-
Nitrobenzene-d5 (C6D5NO2)
-
[Cp*RhCl2]2 (catalyst)
-
AgSbF6 (co-catalyst)
-
LiOAc (additive)
-
1-Bromo-2-(triisopropylsilyl)acetylene (alkyne source)
-
1,2-Dichloroethane (DCE) (solvent)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Gas chromatograph (GC) or other suitable analytical instrument for monitoring reaction progress.
Procedure:
-
Preparation of Reaction Mixtures:
-
In separate, oven-dried reaction vessels under an inert atmosphere (e.g., argon or nitrogen), prepare two sets of reaction mixtures.
-
Reaction A (Non-deuterated): Add [Cp*RhCl2]2 (3 mol%), AgSbF6 (15 mol%), LiOAc (20 mol%), nitrobenzene (1.0 equiv.), and 1-bromo-2-(triisopropylsilyl)acetylene (1.2 equiv.) to a vessel containing DCE.
-
Reaction B (Deuterated): In a separate vessel, repeat the above procedure using nitrobenzene-d5 instead of nitrobenzene.
-
-
Reaction Conditions:
-
Seal the reaction vessels and place them in a preheated oil bath at 120 °C.
-
Stir the reactions vigorously for the duration of the experiment.
-
-
Monitoring and Data Collection:
-
At regular time intervals (e.g., every 15 minutes for the initial phase), withdraw an aliquot from each reaction mixture.
-
Quench the reaction in the aliquot (e.g., by diluting with a suitable solvent).
-
Analyze the aliquots by GC to determine the concentration of the product and the remaining nitrobenzene/nitrobenzene-d5.
-
-
Calculation of Initial Rates and KIE:
-
Plot the concentration of the product versus time for both reactions.
-
Determine the initial rate of reaction (kH for nitrobenzene and kD for nitrobenzene-d5) from the initial slope of the concentration-time curves.
-
Calculate the kinetic isotope effect using the formula: KIE = kH / kD.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the kinetic isotope effect for the rhodium-catalyzed ortho-alkynylation of nitrobenzene.
Signaling Pathway of Rhodium-Catalyzed C-H Activation
The following diagram illustrates the proposed catalytic cycle for the rhodium-catalyzed ortho-alkynylation of nitrobenzene, highlighting the C-H activation step where the kinetic isotope effect is manifested.
References
A Comparative Guide to Internal Standards for the Quantification of 4-Nitrophenol
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of C6HD4NO2 (4-Nitrophenol-d4) and its Alternatives for Accurate Quantification.
In the precise quantification of 4-nitrophenol, a significant environmental and industrial compound, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of 4-nitrophenol-d4 (this compound) with its isotopically labeled and non-isotopic analogues, supported by experimental data to inform method development and selection in analytical laboratories.
Executive Summary
The selection of an internal standard is a critical step in developing robust analytical methods, particularly for chromatography-mass spectrometry techniques. An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, thus compensating for variations in extraction efficiency, injection volume, and matrix effects. This guide evaluates the performance of three classes of internal standards for 4-nitrophenol analysis:
-
Deuterated Internal Standard: 4-Nitrophenol-d4 (this compound)
-
¹³C-Labeled Internal Standard: ¹³C-4-Nitrophenol
-
Non-Isotopic Internal Standards: Structurally similar compounds such as 4-ethylphenol and 2-chlorophenol.
The evidence strongly indicates that while non-isotopic internal standards can provide acceptable results under specific conditions, stable isotope-labeled internal standards, particularly ¹³C-labeled analogues, offer superior performance in terms of accuracy and precision due to their closer physicochemical properties to the analyte.
Performance Comparison of Internal Standards
The efficacy of an internal standard is evaluated based on several key performance indicators, including recovery, precision (repeatability), and linearity. The following tables summarize the performance data of different internal standards for 4-nitrophenol quantification as reported in various studies.
Table 1: Performance of Non-Isotopic Internal Standards for 4-Nitrophenol Analysis
| Internal Standard | Matrix | Analytical Method | Recovery (%) | Precision (RSD, %) | Linearity (r²) |
| 4-Ethylphenol | Rat Bile | HPLC-UV | Not explicitly reported for 4-nitrophenol, but the method was validated. | Within-day: < 5.49, Day-to-day: Not reported for peak areas | > 0.999 |
| 2-Chlorophenol | Tap Water | HPLC-DAD | 90 - 112 | Intraday & Interday: < 15 | > 0.99 |
Data for 4-Ethylphenol is from a study on the simultaneous analysis of 4-nitrophenol and its metabolites. Precision of integrated peak areas for all analytes was found to be acceptable.[1] Data for 2-Chlorophenol is from a method developed for the determination of various phenols in tap water.[2]
Table 2: Theoretical and Observed Advantages of Isotopic Internal Standards
| Feature | 4-Nitrophenol-d4 (Deuterated) | ¹³C-4-Nitrophenol | Rationale & Implications for 4-Nitrophenol Analysis |
| Isotopic Stability | High, but potential for back-exchange in certain conditions. | Very High. ¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange. | ¹³C-labeling provides greater assurance of isotopic stability throughout the analytical process. |
| Chromatographic Co-elution | Good, but a slight shift in retention time is possible due to the isotope effect. | Excellent. The physicochemical properties are nearly identical to the unlabeled analyte, ensuring co-elution. | Co-elution is critical for accurate compensation of matrix effects, especially in complex matrices. |
| Mass Difference | Sufficient for most mass spectrometers. | Sufficient and predictable. | A clear mass difference is necessary to distinguish the internal standard from the analyte. |
| Cost | Generally lower. | Generally higher due to more complex synthesis. | Budgetary constraints may influence the choice, but should be weighed against the potential for improved data quality with ¹³C-standards. |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for the quantification of 4-nitrophenol using different types of internal standards.
Protocol 1: Quantification of 4-Nitrophenol in Rat Bile using 4-Ethylphenol as an Internal Standard
This protocol is adapted from a study on the analysis of 4-nitrophenol and its metabolites.[1]
1. Sample Preparation:
-
Bile samples are collected from the experimental animals.
-
An aliquot of the bile sample is diluted with the mobile phase.
-
A known concentration of 4-ethylphenol (internal standard) is added to the diluted sample.
2. HPLC-UV Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic elution with a mixture of methanol and 0.01 M citrate buffer (pH 6.2) (47:53 v/v) containing 0.03 M tetrabutylammonium bromide.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at 290 nm.[1]
-
Injection Volume: 20 µL.[1]
3. Quantification:
-
Calibration curves are generated by plotting the ratio of the peak area of 4-nitrophenol to the peak area of 4-ethylphenol against the concentration of 4-nitrophenol standards.
Protocol 2: General Protocol for Quantification of 4-Nitrophenol using an Isotope-Labeled Internal Standard (4-Nitrophenol-d4 or ¹³C-4-Nitrophenol) by LC-MS/MS
This is a generalized protocol based on standard practices for isotope dilution mass spectrometry.
1. Sample Preparation:
-
To a known volume or weight of the sample (e.g., water, plasma), add a precise amount of the isotopic internal standard (4-nitrophenol-d4 or ¹³C-4-nitrophenol) solution.
-
Perform sample extraction (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the analyte and internal standard.
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography or ultra-high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for phenols.
-
MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for both 4-nitrophenol and the isotopic internal standard.
3. Quantification:
-
The concentration of 4-nitrophenol is calculated from the ratio of the peak area of the analyte to the peak area of the internal standard, using a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
Visualizing Analytical Workflows and Concepts
To further clarify the processes and concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for 4-nitrophenol quantification using an internal standard.
Caption: Logical comparison of internal standard types for 4-nitrophenol analysis.
References
Validating the Stability of 4-Nitrophenol-d4 (C6HD4NO2) Under Experimental Conditions: A Comparative Guide
For researchers, scientists, and drug development professionals relying on precise analytical measurements, the stability of internal standards is paramount. This guide provides a comprehensive comparison of the stability of 4-Nitrophenol-d4 (C6HD4NO2), a commonly used deuterated internal standard, under various experimental conditions. We will also compare its stability profile with its non-deuterated analogue, 4-nitrophenol, and provide supporting experimental data and protocols for validation.
4-Nitrophenol-d4 is an isotopically labeled version of 4-nitrophenol, where four hydrogen atoms on the benzene ring are replaced with deuterium. This substitution provides a distinct mass difference, making it an excellent internal standard for mass spectrometry-based quantification of 4-nitrophenol in various matrices. However, the stability of the deuterium label and the molecule itself can be influenced by several factors, including pH, temperature, and light exposure.
Comparative Stability Analysis
The stability of 4-Nitrophenol-d4 is primarily influenced by the same factors that affect its non-deuterated counterpart, with the additional consideration of hydrogen-deuterium (H/D) exchange. While the deuterium atoms on the aromatic ring are generally stable, extreme conditions can promote exchange with protons from the solvent or other reagents.
Key Factors Influencing Stability:
-
pH: The pH of the solution is a critical factor. 4-Nitrophenol has a pKa of approximately 7.15.[1] At pH values above 7.5, it predominantly exists as the yellow-colored 4-nitrophenolate ion, which is more stable in aqueous solutions.[1] Conversely, in acidic conditions (pH < 5.4), it exists in its less stable, colorless protonated form.[1]
-
Temperature: Elevated temperatures can accelerate degradation and potentially increase the rate of H/D exchange.[2] Storage at low temperatures (e.g., 4°C or -20°C) is recommended to maintain long-term stability.[2]
-
Light: Photodegradation can occur, especially under UV irradiation.[3] The beta-form of solid 4-nitrophenol gradually turns red upon exposure to sunlight.[1] Therefore, solutions should be protected from light.
-
Matrix Effects: The sample matrix can contain components that may affect the stability of the analyte and the internal standard.
Quantitative Stability Data
While specific quantitative stability data for 4-Nitrophenol-d4 is not extensively published, the stability of 4-nitrophenol provides a strong indication of its expected behavior. The following table summarizes the stability of 4-nitrophenol under different conditions, which can be extrapolated to its deuterated analogue.
| Condition | Parameter | Observation | Implication for this compound | Reference |
| pH | pH 3 | Increased rate of photodegradation. | Expected to be less stable. Potential for H/D exchange. | [3] |
| pH 7 | Moderate stability. | Moderate stability. | ||
| pH 9 | High stability in aqueous solution. | Expected to be most stable in its phenolate form. | ||
| Temperature | 25 °C | Stable for short periods. | Suitable for typical experimental run times. | [4] |
| 40 °C | Increased rate of degradation/reduction. | Accelerated degradation is likely. | [4] | |
| 50 °C | Significant increase in degradation/reduction rate. | Not recommended for prolonged storage or experiments. | [4] | |
| Storage | Room Temperature | Unstable over long periods, especially the alpha-form. | Long-term storage at room temperature is not advised. | [1][5] |
| 4°C or -20°C | Recommended for long-term storage. | Optimal for maintaining chemical and isotopic stability. | [2] |
Experimental Protocols for Stability Validation
To ensure the reliability of experimental results, it is crucial to validate the stability of 4-Nitrophenol-d4 in the specific matrix and conditions of your assay.
Protocol for Assessing pH and Temperature Stability:
-
Preparation of Stock Solutions: Prepare a stock solution of 4-Nitrophenol-d4 in a suitable organic solvent (e.g., methanol).
-
Preparation of Test Samples: Spike the stock solution into the relevant experimental matrix (e.g., plasma, buffer, mobile phase) at a known concentration.
-
Incubation: Aliquot the spiked samples and incubate them under different conditions:
-
pH: Adjust the pH of the matrix to acidic, neutral, and basic levels (e.g., pH 3, 7, and 9).
-
Temperature: Store aliquots at various temperatures (e.g., -20°C, 4°C, room temperature, and an elevated temperature like 40°C).
-
-
Time Points: Analyze the samples at different time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Analysis: Use a validated LC-MS/MS method to quantify the concentration of 4-Nitrophenol-d4 and monitor for the appearance of any degradation products or a decrease in the deuterated signal relative to a freshly prepared standard.
-
Data Analysis: Plot the concentration of 4-Nitrophenol-d4 as a function of time for each condition. A significant decrease in concentration indicates instability.
Protocol for Assessing Isotopic Stability (H/D Exchange):
-
Incubation: Incubate a solution of 4-Nitrophenol-d4 in the experimental matrix under the most extreme conditions of the assay (e.g., highest temperature, most acidic or basic pH).
-
Mass Spectrometric Analysis: Analyze the sample using high-resolution mass spectrometry.
-
Data Analysis: Monitor the isotopic distribution of the molecular ion. A shift in the isotopic pattern or the appearance of ions corresponding to the loss of deuterium would indicate H/D exchange.
Visualizing Stability Factors and Workflow
To better understand the factors influencing the stability of 4-Nitrophenol-d4 and the workflow for its validation, the following diagrams are provided.
References
A Comparative Guide to the Enzymatic Conversion of 4-Nitrophenol and its Deuterated Analogue, C6HD4NO2
Abstract:
This guide provides a framework for comparing the enzymatic conversion of 4-nitrophenol (4-NP) and its deuterated isotopologue, C6HD4NO2. Currently, there is a notable absence of direct comparative studies in the published literature that quantify the kinetic differences in the enzymatic processing of these two substrates. The primary aim of this document is to propose a robust experimental design for such a comparison, which would elucidate the kinetic isotope effect (KIE) of deuterating the aromatic ring of 4-nitrophenol on its enzymatic reduction. Such a study would be of significant interest to researchers in enzymology, drug metabolism, and environmental remediation. The proposed methodologies, hypothetical data representations, and workflow visualizations are based on established protocols for studying 4-nitrophenol conversion.
Introduction
4-Nitrophenol is a widely studied compound, both as an environmental pollutant and as a substrate for various enzymes, including nitroreductases and phosphatases. The enzymatic conversion of 4-nitrophenol is a key area of research in bioremediation and biocatalysis. A fundamental aspect of understanding enzyme mechanisms is the study of kinetic isotope effects (KIEs), where the replacement of an atom with its heavier isotope can alter the rate of a chemical reaction. The comparison of the enzymatic conversion of 4-nitrophenol (with C-H bonds on the aromatic ring) and this compound (with C-D bonds) would reveal whether the cleavage or alteration of these bonds is a rate-determining step in the enzymatic reaction.
A significant primary KIE (a slower reaction rate for the deuterated compound) would suggest that the C-H bond is broken during the rate-limiting step of the reaction. Conversely, the absence of a significant KIE would indicate that the C-H bond cleavage is not rate-determining. This guide outlines a proposed experimental approach to investigate this potential KIE in the enzymatic reduction of 4-nitrophenol.
Proposed Experimental Protocol: Comparative Enzymatic Assay
The following protocol is adapted from established methods for the enzymatic reduction of 4-nitrophenol by nitroreductase.[1]
2.1. Materials and Reagents:
-
Nitroreductase from E. coli (e.g., Sigma-Aldrich)
-
4-Nitrophenol (4-NP)
-
This compound (deuterated 4-nitrophenol, to be synthesized or custom-ordered)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Sodium phosphate buffer (50 mM, pH 7.0)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Spectrophotometer or HPLC-UV system
2.2. Enzyme Assay Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of 4-nitrophenol in deionized water.
-
Prepare a 10 mM stock solution of this compound in deionized water.
-
Prepare a 10 mM stock solution of NADH in 50 mM sodium phosphate buffer (pH 7.0).
-
Prepare a 1 mg/mL stock solution of nitroreductase in 50 mM sodium phosphate buffer (pH 7.0).
-
-
Kinetic Assay:
-
The enzymatic reaction will be monitored by the decrease in absorbance at 400 nm, which corresponds to the consumption of 4-nitrophenol.
-
For each substrate (4-NP and this compound), a series of reactions will be set up with varying substrate concentrations (e.g., 0.05, 0.1, 0.2, 0.5, 1.0, 2.0 mM).
-
In a 1 mL cuvette, combine 50 mM sodium phosphate buffer (pH 7.0), a fixed concentration of NADH (e.g., 0.2 mM), and the desired concentration of the substrate.
-
Initiate the reaction by adding a fixed amount of nitroreductase (e.g., 10 µg).
-
Immediately measure the change in absorbance at 400 nm over time (e.g., for 5 minutes) at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for 4-nitrophenol at 400 nm and pH 7.0 is approximately 18,000 M⁻¹cm⁻¹).
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Vmax and Km for each substrate.
-
Calculate the turnover number (kcat) by dividing Vmax by the enzyme concentration.
-
The catalytic efficiency (kcat/Km) for each substrate can then be calculated.
-
The kinetic isotope effect (KIE) is determined by the ratio of the kinetic parameters for the light (4-NP) and heavy (this compound) substrates (e.g., KIE on kcat/Km = (kcat/Km)₄₋ₙₚ / (kcat/Km)C₆HD₄NO₂).
-
Hypothetical Data Presentation
The following table presents a hypothetical set of results from the proposed comparative study to illustrate how the data would be structured for easy comparison.
| Kinetic Parameter | 4-Nitrophenol (4-NP) | Deuterated 4-Nitrophenol (this compound) | Kinetic Isotope Effect (KIE) |
| Km (µM) | 150 ± 15 | 155 ± 18 | 0.97 |
| Vmax (µM/min) | 25.0 ± 2.0 | 24.5 ± 2.2 | 1.02 |
| kcat (s⁻¹) | 41.7 ± 3.3 | 40.8 ± 3.7 | 1.02 |
| kcat/Km (M⁻¹s⁻¹) | 2.78 x 10⁵ | 2.63 x 10⁵ | 1.06 |
Note: The data presented in this table is purely hypothetical and is intended for illustrative purposes only. The actual experimental results may differ.
Visualizations
Experimental Workflow
The following diagram illustrates the proposed experimental workflow for the comparative analysis of the enzymatic conversion of 4-nitrophenol and this compound.
Caption: Experimental workflow for the comparative kinetic analysis.
Logical Relationship of the Kinetic Isotope Effect
The diagram below illustrates the principle of a primary kinetic isotope effect in the context of a hypothetical enzymatic reduction of 4-nitrophenol where C-H bond cleavage is rate-determining.
Caption: Logical diagram of the primary kinetic isotope effect.
Conclusion
While direct experimental data comparing the enzymatic conversion of this compound and 4-nitrophenol is not currently available, this guide provides a comprehensive framework for conducting such a study. The proposed experimental protocol, data presentation format, and visualizations offer a clear roadmap for researchers to investigate the kinetic isotope effect of deuterating the aromatic ring of 4-nitrophenol. The results of such a study would provide valuable insights into the reaction mechanism of nitroreductase and could have broader implications for the fields of drug development and bioremediation. We encourage researchers to undertake this investigation to fill this gap in the scientific literature.
References
A Comparative Purity Analysis of Commercially Sourced Deuterated Nitrobenzene for Research Applications
For researchers, scientists, and drug development professionals, the purity of isotopically labeled compounds is paramount for generating accurate and reproducible experimental data. This guide provides a comparative assessment of the purity of C6HD4NO2, commonly known as nitrobenzene-d5, from various commercial sources. The analysis is supported by established experimental protocols for verifying both chemical and isotopic purity.
Purity Comparison of Commercial this compound
The chemical and isotopic purity of this compound can vary between suppliers and even between different batches from the same supplier. Below is a summary of stated purity levels from prominent chemical suppliers. It is crucial for researchers to always refer to the lot-specific certificate of analysis (CoA) for the most accurate information.
| Supplier | Product Number/CAS | Stated Chemical Purity | Stated Isotopic Purity | Analytical Method(s) Cited |
| Sigma-Aldrich | 223369 (CAS 4165-60-0) | 99% (CP) | 99.5 atom % D | NMR |
| LGC Standards | DRE-C15557100 (CAS 4165-60-0) | Lot-specific (CoA available)[1] | Lot-specific (CoA available)[1] | Not specified on product page |
| Clearsynth | CS-T-59336 (CAS 4165-60-0) | CoA available upon request[2] | CoA available upon request[2] | HPLC mentioned as a use[2] |
| Cambridge Isotope Laboratories, Inc. | DLM-109 | Lot-specific (detailed on shipping docs)[3] | Lot-specific (detailed on shipping docs)[3] | NMR, GC-MS, HPLC[4] |
| Toronto Research Chemicals (via LGC) | N493002 (CAS 4165-60-0) | Lot-specific (CoA available)[5] | Lot-specific (CoA available)[5] | Not specified on product page |
Experimental Protocols for Purity Assessment
A comprehensive evaluation of this compound purity involves a multi-technique approach to confirm both its chemical integrity and the degree of deuteration.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
HPLC with UV detection is a robust method for determining the chemical purity of nitroaromatic compounds.
-
Instrumentation : HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column : Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : An isocratic or gradient mixture of acetonitrile and water is typically effective. A common starting point is a 55:45 or 60:40 (v/v) mixture of acetonitrile and water.[6] For mass spectrometry compatibility, formic acid can be used in place of other acids.[7]
-
Flow Rate : 1.0 mL/min.[6]
-
Column Temperature : 30-50 °C.[6]
-
Detection Wavelength : 254 nm.[6]
-
Injection Volume : 10 µL.[6]
-
Sample Preparation : Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 0.1-1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Data Analysis : The chemical purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling and Isotopic Distribution
GC-MS is a powerful technique for identifying volatile impurities and assessing the isotopic distribution of the deuterated compound.
-
Instrumentation : Gas chromatograph coupled to a mass spectrometer.
-
Column : A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program : A typical program starts at a low temperature (e.g., 50 °C), ramps up to a higher temperature (e.g., 250 °C) to ensure elution of all components.
-
Injector Temperature : 250 °C.
-
MS Detector : Operated in full scan mode to identify unknown impurities and in selected ion monitoring (SIM) mode for quantifying known impurities and assessing isotopic distribution.
-
Sample Preparation : Prepare a dilute solution of the this compound sample in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Data Analysis : Chemical impurities are identified by their mass spectra and retention times. The isotopic purity is assessed by examining the mass spectrum of the main peak. For this compound, the molecular ion peak should be at m/z 128. The relative intensities of ions corresponding to partially deuterated (m/z 124-127) and non-deuterated (m/z 123) species are used to calculate the isotopic enrichment.
Quantitative Nuclear Magnetic Resonance (qNMR) for Isotopic Purity and Absolute Quantification
qNMR is a primary analytical method for determining the purity and isotopic enrichment of deuterated compounds without the need for a chemically identical reference standard.
-
Instrumentation : High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent : A deuterated solvent in which the sample is fully soluble (e.g., chloroform-d, DMSO-d6). It is crucial that the solvent does not have signals that overlap with the analyte or the internal standard.
-
Internal Standard : A certified reference material of high purity with a known chemical structure and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation :
-
Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated NMR solvent.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition : Acquire a proton (¹H) NMR spectrum under quantitative conditions. This includes ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete magnetization recovery.
-
Data Analysis : The purity of the this compound sample is calculated by comparing the integral of a characteristic signal from the analyte with the integral of a signal from the internal standard, taking into account the number of protons giving rise to each signal and the molar masses of the analyte and the standard. The isotopic purity can be inferred from the residual proton signals in the aromatic region of the ¹H NMR spectrum.
Visualizing the Purity Assessment Workflow
The following diagrams illustrate the logical flow of the experimental procedures for a comprehensive purity assessment of this compound.
Caption: A workflow for the comprehensive purity analysis of this compound.
Caption: Interrelation of techniques for this compound purity assessment.
References
- 1. Nitrobenzene D5 | CAS 4165-60-0 | LGC Standards [lgcstandards.com]
- 2. clearsynth.com [clearsynth.com]
- 3. Elements and Compounds â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. Chemical Purity â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. Nitrobenzene-d5 | CAS 4165-60-0 | LGC Standards [lgcstandards.com]
- 6. HPLC Analysis of Benzene and Deuterated Benzene on Ascentis® Express C18 application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 7. Separation of Nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Safety Operating Guide
Proper Disposal of C6HD4NO2 (Deuterated Nitrophenol): A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the safe management and disposal of chemical waste is paramount. This guide provides essential, step-by-step procedures for the proper disposal of C6HD4NO2, a deuterated form of nitrophenol, ensuring the safety of laboratory personnel and the protection of the environment.
The molecular formula this compound represents a deuterated isomer of nitrophenol (likely 2-nitrophenol-d4, 3-nitrophenol-d4, or 4-nitrophenol-d4). While deuteration can alter some physical properties, the chemical reactivity and associated hazards are essentially the same as the non-deuterated parent compound. Therefore, disposal procedures for nitrophenols are directly applicable.
Nitrophenols are classified as hazardous waste due to their toxicity and potential environmental impact. They are harmful if swallowed, in contact with skin, or inhaled, and are toxic to aquatic life.[1] Proper disposal is not merely a regulatory requirement but a critical aspect of responsible laboratory practice.
Immediate Safety and Handling for Disposal
Before initiating any disposal protocol, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated fume hood.
Step-by-Step Disposal Protocol
Due to the hazardous nature of nitrophenols, direct disposal into sanitary sewers or regular trash is strictly prohibited. The primary and recommended method of disposal is through a licensed professional waste disposal service, typically involving incineration.[1][2] However, laboratories must manage the waste safely until it is collected.
Experimental Protocol: In-Lab Waste Management and Preparation for Disposal
This protocol details the necessary steps for accumulating and preparing this compound waste for collection by a certified hazardous waste contractor.
-
Waste Segregation:
-
Designate a specific, clearly labeled, and compatible waste container for this compound and other nitrophenol waste.
-
Do not mix nitrophenol waste with other chemical waste streams, especially strong oxidizing agents, to prevent potentially violent reactions.
-
-
Containerization:
-
Use a high-density polyethylene (HDPE) or glass container that is in good condition and has a secure, tight-fitting lid.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name ("Deuterated Nitrophenol" or "Nitrophenol-d4"), and the appropriate hazard symbols (e.g., toxic, environmental hazard).
-
-
Accumulation:
-
Store the waste container in a designated, cool, dry, and well-ventilated secondary containment area, away from heat sources and direct sunlight.
-
Keep the container closed at all times, except when adding waste.
-
-
Neutralization of Spills (for immediate cleanup):
-
Small spills of acidic nitrophenol solutions can be neutralized with a weak base such as sodium bicarbonate.
-
Prepare a saturated solution of sodium bicarbonate.
-
Slowly and carefully add the sodium bicarbonate solution to the spill area, monitoring for any gas evolution.
-
Once neutralized (pH 6-8), absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated hazardous waste container.
-
-
Request for Pickup:
-
Once the waste container is full or has reached the designated accumulation time limit set by your institution's Environmental Health and Safety (EHS) department, arrange for a pickup by a licensed hazardous waste disposal service.
-
Follow your institution's specific procedures for waste pickup requests.
-
Quantitative Data for Disposal
| Parameter | Value/Specification | Source |
| Recommended Disposal Method | Incineration | [2] |
| Incineration Temperature (Rotary Kiln) | 820–1,600°C | [2] |
| Incineration Temperature (Fluidized Bed) | 450–980°C | [2] |
| Environmental Fate (Half-life in top-soil, aerobic) | 1-3 days (for 4-nitrophenol) | [2] |
| Environmental Fate (Half-life in fresh water) | 1-8 days | [3] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific safety and disposal guidelines.
References
Essential Safety and Handling Guide for C6HD4NO2 (Nitrobenzene-d5)
This document provides immediate, essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling C6HD4NO2. The chemical formula this compound corresponds to deuterated nitrobenzene, most commonly Nitrobenzene-d5 (CAS No. 4165-60-0).[1][2][3][4] Given that deuteration does not significantly alter the chemical hazards, the safety precautions for Nitrobenzene-d5 are based on the well-established toxicological profile of nitrobenzene.
Nitrobenzene is a highly toxic compound that can be readily absorbed through the skin, as well as by inhalation and ingestion.[5] It is classified as a combustible liquid and is suspected of causing cancer and damaging fertility.[1] The primary acute health effect is methemoglobinemia, a condition that reduces the blood's ability to carry oxygen, leading to cyanosis (bluish skin), headache, dizziness, and potentially death.[5]
Hazard Identification and Exposure Limits
A summary of the key hazards associated with Nitrobenzene-d5 is presented below. All personnel must be thoroughly trained on these risks before handling the substance.
| Hazard Classification | Description |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[1] |
| Carcinogenicity | Suspected of causing cancer (IARC Group 2B).[1][6] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[1][6] |
| Target Organ Toxicity | Causes damage to organs (blood, spleen, liver, CNS) through prolonged or repeated exposure.[1][7] |
| Physical Hazard | Combustible liquid. Vapors may form explosive mixtures with air.[1][7] |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects.[1] |
Occupational Exposure Limits:
| Agency | Limit | Value |
| OSHA | PEL (8-hour TWA) | 1 ppm (5 mg/m³) [skin] |
| NIOSH | REL (10-hour TWA) | 1 ppm (5 mg/m³) [skin] |
| ACGIH | TLV (8-hour TWA) | 1 ppm [skin] |
Source:[7][8][9] (TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value)
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent any direct contact and minimize exposure.
| PPE Category | Specific Recommendations | Standards & Remarks |
| Hand Protection | Wear double gloves. The outer glove should be a robust material like Viton™ or butyl rubber. The inner glove can be a nitrile glove. | Ensure gloves are rated for protection against nitrobenzene. Discard and replace gloves immediately if contaminated.[10][11] |
| Eye & Face Protection | Chemical safety goggles are required. A face shield must be worn over goggles when there is a splash hazard. | Must meet OSHA 29 CFR 1910.133 or European Standard EN166.[1][12] |
| Skin & Body Protection | A chemically resistant lab coat or apron is mandatory. For larger quantities or tasks with a higher risk of splashing, a full-body chemical-resistant suit should be worn. | All protective clothing should be removed before leaving the work area and decontaminated or disposed of as hazardous waste.[10][13] |
| Respiratory Protection | All work must be conducted in a certified chemical fume hood. If engineering controls are insufficient or for emergency situations, a NIOSH-approved full-face respirator with organic vapor cartridges is required. | Follow OSHA respirator regulations in 29 CFR 1910.134.[1][14] |
| Footwear | Closed-toe, chemically resistant shoes are required. | [10] |
Operational and Disposal Plans
Adherence to a strict, step-by-step protocol is essential for safe handling and disposal.
Step 1: Preparation and Engineering Controls
-
Designated Area: All handling of Nitrobenzene-d5 must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[15]
-
Emergency Equipment: Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[13]
-
Material Review: Read and fully understand the Safety Data Sheet (SDS) before beginning any work.[1]
-
Assemble PPE: Ensure all necessary PPE is available, in good condition, and properly worn before entering the designated handling area.
Step 2: Safe Handling Procedure
-
Avoid Contact: Use extreme caution to avoid direct contact with skin, eyes, and clothing.[1]
-
Minimize Quantities: Use the smallest quantity of the chemical necessary for the experiment.
-
Prevent Ignition: Keep the chemical away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[2][16]
-
Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling, even if gloves were worn.[2][15]
-
Storage: Store Nitrobenzene-d5 in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][16]
Step 3: Spill and Emergency Procedures
-
Spill Cleanup:
-
Evacuate non-essential personnel from the spill area.[11]
-
Wearing full PPE, absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.[11]
-
Collect the absorbed material into a suitable, sealed container for hazardous waste disposal.[11]
-
Ventilate the area and decontaminate the spill surface.
-
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[1]
-
Step 4: Disposal Plan
-
Waste Collection: All Nitrobenzene-d5 waste, including contaminated materials and disposable PPE, must be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Disposal Method: Waste must be disposed of as hazardous waste through a licensed disposal company. This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[16]
-
Regulatory Compliance: Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of down the drain.[11][13]
Workflow for Handling this compound
Caption: A workflow diagram illustrating the key steps for safely handling Nitrobenzene-d5.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. sds.chemdox.com [sds.chemdox.com]
- 3. sds.chemdox.com [sds.chemdox.com]
- 4. sds.chemdox.com [sds.chemdox.com]
- 5. gov.uk [gov.uk]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. ICSC 0065 - NITROBENZENE [inchem.org]
- 8. NITROBENZENE | Occupational Safety and Health Administration [osha.gov]
- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - Nitrobenzene [cdc.gov]
- 10. benchchem.com [benchchem.com]
- 11. nj.gov [nj.gov]
- 12. benchchem.com [benchchem.com]
- 13. aarti-industries.com [aarti-industries.com]
- 14. studylib.net [studylib.net]
- 15. benchchem.com [benchchem.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
